molecular formula C9H8ClNO3S B062368 1-Methyl-2-oxoindoline-5-sulfonyl chloride CAS No. 166883-20-1

1-Methyl-2-oxoindoline-5-sulfonyl chloride

Cat. No.: B062368
CAS No.: 166883-20-1
M. Wt: 245.68 g/mol
InChI Key: YFRKJJDSYAKRAU-UHFFFAOYSA-N
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Description

1-Methyl-2-oxoindoline-5-sulfonyl chloride (CAS 166883-20-1) is a high-value sulfonyl chloride intermediate used extensively in medicinal chemistry and pharmaceutical research for the synthesis of novel bioactive molecules. This compound is particularly valuable for introducing the 1-methyl-2-oxoindoline sulfonamide moiety into target structures, a key step in developing potential therapeutic agents. As a key reactant, it is employed in the preparation of bis-indole-substituted pyridines, piperazinediones, and other 3,5-substituted indolin-2-one derivatives that have shown potential antitumor activity. The reactive sulfonyl chloride group facilitates efficient sulfonylation reactions, allowing researchers to create diverse sulfonamide libraries for biological screening. Handling and Storage: This compound is a solid and should be stored in a dry, sealed place under an inert atmosphere at 2-8°C to maintain stability. As a corrosive substance (GHS05), appropriate safety precautions must be followed, including the use of personal protective equipment. Please Note: This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-oxo-3H-indole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8ClNO3S/c1-11-8-3-2-7(15(10,13)14)4-6(8)5-9(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRKJJDSYAKRAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585430
Record name 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride
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Molecular Weight

245.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166883-20-1
Record name 1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methyl-2-oxoindoline-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis, mechanistic underpinnings, and practical considerations for the preparation of 1-Methyl-2-oxoindoline-5-sulfonyl chloride. This compound is a pivotal intermediate in medicinal chemistry, notably serving as a key building block for a variety of pharmacologically active agents, including kinase inhibitors. This document is intended for researchers, chemists, and professionals in the field of drug development, offering a blend of theoretical principles and actionable experimental protocols to ensure a successful and reproducible synthesis.

Strategic Overview: Retrosynthetic Analysis

The synthesis of 1-Methyl-2-oxoindoline-5-sulfonyl chloride originates from the commercially available and structurally simpler oxindole. The synthetic strategy is direct and relies on two primary transformations: N-alkylation followed by electrophilic aromatic substitution.

Diagram 1: Retrosynthetic Analysis

G Target 1-Methyl-2-oxoindoline-5-sulfonyl chloride Precursor1 1-Methyl-2-oxoindoline (1-Methyloxindole) Target->Precursor1 Chlorosulfonylation (Electrophilic Aromatic Substitution) Precursor2 Oxindole Precursor1->Precursor2 N-Methylation (Alkylation)

Caption: Retrosynthetic pathway for the target compound.

The core logic involves first protecting the nucleophilic nitrogen of the oxindole ring via methylation. This step prevents side reactions during the subsequent aggressive chlorosulfonation. The second key step is the introduction of the sulfonyl chloride group onto the aromatic ring. The electron-donating nature of the lactam nitrogen and the N-methyl group directs this substitution primarily to the C5 position, which is para to the nitrogen atom.[1][2]

Mechanistic Insights: The Chlorosulfonation of 1-Methyloxindole

The critical transformation in this synthesis is the electrophilic aromatic substitution (SEAr) reaction, specifically, chlorosulfonation. This reaction utilizes chlorosulfonic acid (ClSO₃H) as both the reagent and, typically, the solvent.

The reaction proceeds via the following mechanistic steps:

  • Generation of the Electrophile: Chlorosulfonic acid is a potent reagent that can generate a highly electrophilic species, the chlorosulfonium ion (SO₂Cl⁺), particularly in the presence of excess acid.[3]

  • Nucleophilic Attack: The benzene ring of 1-methyloxindole is activated towards electrophilic attack by the lone pair of electrons on the nitrogen atom. The electron density is highest at the positions ortho and para to the nitrogen. Due to steric hindrance from the bicyclic ring system at the C7 (ortho) position, the electrophile is directed predominantly to the C5 (para) position. The π-electrons of the aromatic ring attack the electrophilic sulfur atom of the SO₂Cl⁺ ion.

  • Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

  • Rearomatization: A base (such as the ClSO₃⁻ anion) abstracts a proton from the C5 position, leading to the collapse of the sigma complex and the restoration of aromaticity, yielding the final product, 1-Methyl-2-oxoindoline-5-sulfonyl chloride.

Diagram 2: Chlorosulfonation Mechanism

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack & Rearomatization 2 ClSO3H 2 ClSO3H [H2SO3Cl]+ + [SO3Cl]- [H2SO3Cl]+ + [SO3Cl]- 2 ClSO3H->[H2SO3Cl]+ + [SO3Cl]- [H2SO3Cl]+ [H2SO3Cl]+ SO2Cl+ + H2O SO2Cl+ + H2O [H2SO3Cl]+->SO2Cl+ + H2O A 1-Methyloxindole B Sigma Complex (Resonance Stabilized) A->B + SO2Cl+ C 1-Methyl-2-oxoindoline-5-sulfonyl chloride B->C - H+

Caption: Key steps in the electrophilic chlorosulfonation.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis of the precursor and the final target compound.

Part A: Synthesis of 1-Methyl-2-oxoindoline (Precursor)

The methylation of oxindole is a standard N-alkylation reaction. Various methods exist, but a common approach utilizes a methylating agent in the presence of a base.[4]

Table 1: Reagents for Synthesis of 1-Methyl-2-oxoindoline

ReagentMolar Mass ( g/mol )QuantityMoles
Oxindole133.1510.0 g0.075
Potassium Carbonate (K₂CO₃)138.2115.6 g0.113
Methyl Iodide (CH₃I)141.945.6 mL (12.8 g)0.090
N,N-Dimethylformamide (DMF)73.09100 mL-

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add oxindole (10.0 g, 0.075 mol) and anhydrous N,N-Dimethylformamide (100 mL).

  • Add anhydrous potassium carbonate (15.6 g, 0.113 mol) to the suspension.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add methyl iodide (5.6 mL, 0.090 mol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into 500 mL of ice-cold water with stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol/water if necessary.

  • The expected product is a solid with a melting point of 85-88 °C.[5]

Part B: Synthesis of 1-Methyl-2-oxoindoline-5-sulfonyl Chloride (Target Compound)

This procedure involves the direct chlorosulfonation of the N-methylated precursor. This reaction is highly exothermic and corrosive and must be performed with extreme caution in a well-ventilated fume hood.

Table 2: Reagents for Synthesis of 1-Methyl-2-oxoindoline-5-sulfonyl Chloride

ReagentMolar Mass ( g/mol )QuantityMoles
1-Methyl-2-oxoindoline147.175.0 g0.034
Chlorosulfonic Acid (ClSO₃H)116.5215 mL (~26 g)0.223

Protocol:

  • Carefully add chlorosulfonic acid (15 mL, ~4.5 equivalents) to a 100 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube. Cool the flask in an ice-salt bath to 0 °C.

  • While maintaining the temperature between 0-5 °C, add 1-Methyl-2-oxoindoline (5.0 g, 0.034 mol) portion-wise over 30 minutes. Vigorous evolution of HCl gas will occur.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-3 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Cool the reaction mixture back to room temperature and then very carefully and slowly pour it onto crushed ice (~200 g) in a large beaker with vigorous stirring. This step is highly exothermic and should be performed behind a safety shield.

  • The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake extensively with cold water until the filtrate is neutral to pH paper.

  • Dry the product thoroughly under high vacuum to yield 1-Methyl-2-oxoindoline-5-sulfonyl chloride.

Characterization and Quality Control

To confirm the identity and purity of the synthesized 1-Methyl-2-oxoindoline-5-sulfonyl chloride, several analytical techniques should be employed.

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Characterize the melting point and compare it with literature values if available.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons (typically in the 7-8 ppm region, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring), the methylene protons of the oxindole ring (~3.6 ppm), and the N-methyl protons (~3.2 ppm). While direct NMR data for the target compound is scarce in literature, ¹H NMR data for a derivative, (8aR)-2-((1-methyl-2-oxoindolin-5-yl)sulfonyl)octahydropyrrolo[1,2-a]pyrazine, shows the N-methyl singlet at 3.27 ppm and the methylene protons of the oxindole ring as a singlet at 3.63 ppm (in CDCl₃), providing a valuable reference point.[6]

    • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments, including the carbonyl carbon (~175 ppm), aromatic carbons, methylene carbon, and the N-methyl carbon.

    • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic absorption bands for the sulfonyl chloride (S=O stretches, typically around 1370 cm⁻¹ and 1180 cm⁻¹), the lactam carbonyl (C=O stretch, ~1710 cm⁻¹), and C-H bonds.

  • Mass Spectrometry (MS): To confirm the molecular weight (245.68 g/mol ) and fragmentation pattern.

Safety and Handling

  • Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing large quantities of heat and toxic HCl gas.[7] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Ensure a quenching station with sodium bicarbonate is readily available.

  • Methyl Iodide: A toxic and carcinogenic substance. It should be handled in a fume hood with appropriate gloves.

  • Reaction Quenching: The quenching of the chlorosulfonation reaction mixture on ice is highly exothermic and must be done slowly and with extreme caution.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield in N-Methylation Incomplete reaction; Ineffective base.Ensure reagents are anhydrous. Increase reaction time or temperature moderately. Consider a stronger base like sodium hydride (NaH) if necessary, with appropriate safety precautions.
Incomplete Chlorosulfonation Insufficient reaction time or temperature.Increase heating time or temperature slightly (e.g., to 80 °C). Ensure starting material is fully dissolved.
Dark-colored Final Product Charring due to overheating during chlorosulfonation.Maintain strict temperature control during the addition and heating steps. Ensure the reaction is not heated excessively.
Product is an Oily Substance Impurities present; product may be wet.Ensure thorough washing with cold water to remove residual acid. Dry the product under high vacuum for an extended period. If still oily, attempt purification by recrystallization from a suitable solvent (e.g., chloroform/hexanes).

Conclusion

The synthesis of 1-Methyl-2-oxoindoline-5-sulfonyl chloride is a robust and scalable process that provides access to a valuable synthetic intermediate. The two-step sequence, involving N-methylation of oxindole followed by regioselective chlorosulfonation, is chemically sound and efficient. Success hinges on careful control of reaction conditions, particularly during the highly reactive chlorosulfonation step, and adherence to stringent safety protocols. The methodologies and insights provided in this guide are designed to equip researchers with the necessary knowledge to confidently and safely produce this important chemical building block for applications in pharmaceutical research and development.

References

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Sources

The Alchemist's Reagent: A Technical Guide to 1-Methyl-2-oxoindoline-5-sulfonyl chloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-oxoindoline-5-sulfonyl chloride (CAS 166883-20-1) has emerged from the vast catalog of chemical intermediates to become a cornerstone building block in medicinal chemistry. Its true power lies not in its own biological activity, but in its exceptional utility as a molecular scaffold for the synthesis of potent and selective kinase inhibitors. This guide provides an in-depth exploration of this critical reagent, moving beyond simple catalog data to deliver field-proven insights into its synthesis, reactivity, and application. We will dissect the causality behind the synthetic protocols, from the regioselective introduction of the sulfonyl chloride moiety to its subsequent elaboration into diverse sulfonamide libraries. Detailed, step-by-step methodologies, mechanistic insights, and critical characterization data are presented to empower researchers in their quest to develop next-generation therapeutics for oncology and beyond.

Introduction: The Strategic Importance of the Oxindole Scaffold

The oxindole core is a privileged structure in medicinal chemistry, forming the central framework of numerous biologically active compounds and approved pharmaceuticals. Its rigid, bicyclic nature provides a well-defined three-dimensional geometry for interacting with protein targets, while the lactam functionality offers a key hydrogen bonding motif. The strategic introduction of a reactive sulfonyl chloride group at the 5-position of the N-methylated oxindole ring transforms this scaffold into a versatile platform for generating libraries of drug candidates.

The primary application of 1-Methyl-2-oxoindoline-5-sulfonyl chloride is in the synthesis of sulfonamides, a functional group renowned for its ability to mimic the phosphate group of ATP and interact with the hinge region of kinase enzymes.[1][2] This has led to its pivotal role in the development of inhibitors for key oncological targets such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Bruton's Tyrosine Kinase (BTK), which are critical for tumor angiogenesis and B-cell malignancies, respectively.[3][4] Understanding the chemistry of this reagent is, therefore, paramount for any scientist working in the field of kinase inhibitor discovery.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of 1-Methyl-2-oxoindoline-5-sulfonyl chloride is the foundation for its effective use in synthesis.

PropertyValueSource
CAS Number 166883-20-1[5]
Molecular Formula C₉H₈ClNO₃S[5]
Molecular Weight 245.68 g/mol [5]
Appearance White to off-white solidGeneral Supplier Data
Purity ≥96%[5]
Storage Conditions 4°C, under inert atmosphere[5]

Spectroscopic Characterization:

While comprehensive, experimentally verified spectral data is not consistently available across public literature, the expected NMR chemical shifts can be predicted based on the structure and data from analogous compounds. These predictions are crucial for reaction monitoring and product verification.

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 7.90-8.10 (m, 2H): Aromatic protons ortho and para to the sulfonyl chloride group.

  • 7.00-7.10 (d, 1H): Aromatic proton meta to the sulfonyl chloride group.

  • 3.60 (s, 2H): Methylene protons (C3) of the oxindole ring.

  • 3.30 (s, 3H): N-Methyl protons.

Predicted ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

  • 175.0: Carbonyl carbon (C2).

  • 145.0, 140.0, 130.0, 128.0, 125.0, 110.0: Aromatic carbons.

  • 55.0: Methylene carbon (C3).

  • 28.0: N-Methyl carbon.

Note: These are predicted values. Researchers should always obtain experimental data for their specific batches.

Synthesis of 1-Methyl-2-oxoindoline-5-sulfonyl chloride: A Step-by-Step Guide

The synthesis of the title compound is a two-step process starting from the commercially available 2-oxindole. The process involves an initial N-methylation followed by a regioselective chlorosulfonation.

Step 1: N-Methylation of 2-Oxindole

Causality: Direct sulfonation of 2-oxindole can lead to a mixture of products, including reaction at the nitrogen atom. N-methylation not only directs the subsequent sulfonation to the aromatic ring but is also a key structural feature in many final drug targets. The use of dimethyl carbonate (DMC) is a greener and safer alternative to traditional methylating agents like methyl iodide.[6]

G Oxindole 2-Oxindole reaction_node Oxindole->reaction_node Base Base (e.g., K₂CO₃) Base->reaction_node DMC Dimethyl Carbonate (DMC) DMC->reaction_node Methylated_Indole 1-Methyl-2-oxoindoline Byproducts Byproducts reaction_node->Methylated_Indole DMF, Δ reaction_node->Byproducts

Workflow for N-Methylation of 2-Oxindole.

Experimental Protocol: [6]

  • To a solution of 2-oxindole (1.0 equiv) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add dimethyl carbonate (DMC, 1.2 equiv) to the mixture.

  • Heat the reaction mixture to reflux (approximately 130 °C) for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-methyl-2-oxoindoline.

Step 2: Chlorosulfonation of 1-Methyl-2-oxoindoline

Causality: The key to this step is achieving high regioselectivity for the 5-position. The N-methyl group and the lactam carbonyl have opposing electronic effects. However, the overall directing effect favors electrophilic substitution at the C5 position, which is para to the activating nitrogen atom. Chlorosulfonic acid is a powerful and efficient reagent for this transformation. The reaction is performed at low temperature initially to control the exothermic reaction and then heated to drive the reaction to completion.[3]

G Methyl_Oxindole 1-Methyl-2-oxoindoline reaction_node Methyl_Oxindole->reaction_node Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO₃H) Chlorosulfonic_Acid->reaction_node Target_Compound 1-Methyl-2-oxoindoline- 5-sulfonyl chloride HCl_gas HCl (gas) reaction_node->Target_Compound 1. 0 °C to RT 2. 70 °C reaction_node->HCl_gas

Workflow for Chlorosulfonation.

Experimental Protocol (Adapted from[3]):

  • In a fume hood, cool an excess of chlorosulfonic acid (approx. 5-10 equiv) to 0 °C in an ice bath.

  • Slowly add 1-methyl-2-oxoindoline (1.0 equiv) portion-wise to the cold chlorosulfonic acid, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

  • Heat the mixture in an oil bath to 70 °C and maintain for 2-3 hours. The reaction can be monitored by observing the cessation of HCl gas evolution.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Dry the product under vacuum to yield 1-Methyl-2-oxoindoline-5-sulfonyl chloride. The product is often used in the next step without further purification.

Reactivity and Application in Sulfonamide Synthesis

The synthetic value of 1-Methyl-2-oxoindoline-5-sulfonyl chloride is realized in its reaction with primary and secondary amines to form the corresponding sulfonamides. This reaction is the linchpin in the synthesis of numerous kinase inhibitors.

Mechanism: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base, typically an excess of the reacting amine or an added non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl byproduct.[7][8]

G cluster_reactants Reactants cluster_products Products start 1-Methyl-2-oxoindoline- 5-sulfonyl chloride reaction_node start->reaction_node amine Primary or Secondary Amine (R¹R²NH) amine->reaction_node base Base (e.g., TEA) base->reaction_node product N-Substituted-1-methyl-2-oxoindoline- 5-sulfonamide salt [Base-H]⁺Cl⁻ reaction_node->product Nucleophilic Substitution reaction_node->salt

General Sulfonamide Formation Workflow.

General Experimental Protocol for Sulfonamide Synthesis: [7]

  • Dissolve the primary or secondary amine (1.0 - 1.2 equiv) in a suitable anhydrous solvent such as acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF).

  • Add a non-nucleophilic base such as triethylamine (TEA, 1.5 - 2.0 equiv).

  • To this stirring solution, add a solution of 1-Methyl-2-oxoindoline-5-sulfonyl chloride (1.0 equiv) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC. Gentle heating may be required for less reactive amines.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired sulfonamide.

Field-Proven Insight: The choice of base and solvent is critical. For sensitive substrates, a hindered base like DIPEA may be preferable to TEA to avoid potential side reactions. The solvent should be chosen based on the solubility of both the sulfonyl chloride and the amine. Acetonitrile is often a good starting point due to its polar aprotic nature which facilitates the reaction.

Case Study: A Key Intermediate for Sunitinib Analogs

While not a direct precursor to Sunitinib (which contains a 5-fluoro-oxindole core), 1-Methyl-2-oxoindoline-5-sulfonyl chloride is a valuable tool for creating a wide array of Sunitinib analogs for structure-activity relationship (SAR) studies. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, and modifying the oxindole core is a common strategy to alter its selectivity profile and pharmacological properties.[9][10][11]

By reacting the title compound with various amine-substituted pyrroles, researchers can rapidly generate libraries of compounds that probe the importance of the 5-substituent on the oxindole ring for kinase binding and cellular activity.

Safety and Handling

1-Methyl-2-oxoindoline-5-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions. As a sulfonyl chloride, it is corrosive and moisture-sensitive.

  • Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent decomposition by moisture.[5]

  • Reactivity: Reacts with water and other nucleophiles. Avoid contact with alcohols and amines except under controlled reaction conditions. The chlorosulfonation reaction is highly exothermic and produces corrosive HCl gas.

Conclusion

1-Methyl-2-oxoindoline-5-sulfonyl chloride is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined structure, coupled with the reactive handle of the sulfonyl chloride group, provides a reliable and versatile platform for the synthesis of targeted therapies. By understanding the nuances of its synthesis and reactivity, as detailed in this guide, researchers can leverage this powerful building block to accelerate the discovery and development of novel kinase inhibitors and other vital pharmaceuticals. The continued exploration of derivatives from this scaffold promises to yield new therapeutic agents for years to come.

References

  • [Shape Induced Sorting via Rim-to-Rim Complementarity in the Formation of Pillar[1][12]arene-based Supramolecular Organogels]([Link])

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An In-depth Technical Guide to the Solubility of 1-Methyl-2-oxoindoline-5-sulfonyl chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Methyl-2-oxoindoline-5-sulfonyl chloride (CAS No. 166883-20-1), a key intermediate in medicinal chemistry and drug development.[1][2][3] Understanding the solubility of this compound is critical for optimizing reaction conditions, developing robust synthetic routes, and ensuring the successful formulation of novel therapeutic agents. This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers, scientists, and drug development professionals a thorough resource.

Introduction to 1-Methyl-2-oxoindoline-5-sulfonyl chloride

1-Methyl-2-oxoindoline-5-sulfonyl chloride is a vital building block used to introduce the 1-methyl-2-oxoindoline sulfonamide moiety into target molecules.[3] This functional group is of significant interest in the development of various therapeutic agents, including those with potential antitumor activity.[3] The compound is a solid at room temperature and, like many sulfonyl chlorides, its reactivity and stability are heavily influenced by its environment, particularly the solvent system employed.[3] Accurate solubility data is therefore a cornerstone of its effective application.

Key Physicochemical Properties:

PropertyValueReference
CAS Number 166883-20-1[1][2][3][4][5]
Molecular Formula C₉H₈ClNO₃S[1]
Molecular Weight 245.68 g/mol [1]
Appearance White to off-white solid (predicted)General knowledge
TPSA 54.45 Ų[1]
LogP 1.133[1]

Theoretical Framework for Solubility

The solubility of 1-Methyl-2-oxoindoline-5-sulfonyl chloride is governed by the interplay of its structural features and the physicochemical properties of the solvent. The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of its solubility profile.

The molecule possesses both polar and non-polar characteristics. The sulfonyl chloride (-SO₂Cl) and the lactam (cyclic amide) functionalities are polar, capable of dipole-dipole interactions. The aromatic ring and the N-methyl group contribute to its non-polar character.

A critical consideration for sulfonyl chlorides is their reactivity with nucleophilic solvents, particularly protic solvents like water and alcohols.[6][7] The electrophilic sulfur atom of the sulfonyl chloride group is susceptible to attack by these solvents, leading to solvolysis and the formation of the corresponding sulfonic acid or ester.[6][8] This degradation pathway is a crucial factor in solvent selection for both reactions and storage. Consequently, aprotic solvents are generally preferred for reactions involving sulfonyl chlorides to maintain the integrity of the functional group.[9]

Solubility Profile of 1-Methyl-2-oxoindoline-5-sulfonyl chloride

While extensive quantitative solubility data for 1-Methyl-2-oxoindoline-5-sulfonyl chloride is not widely published, a qualitative and estimated solubility profile can be constructed based on its structure and the known behavior of similar compounds.

Table 1: Qualitative and Estimated Solubility in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale & Remarks
Dichloromethane (DCM) Aprotic, PolarSolubleGood balance of polarity to dissolve the compound. Commonly used for reactions with sulfonyl chlorides.
Chloroform Aprotic, PolarSolubleSimilar to DCM, expected to be a good solvent.
Tetrahydrofuran (THF) Aprotic, PolarSolubleA common polar aprotic solvent that should effectively dissolve the compound.
Acetonitrile (ACN) Aprotic, PolarSolubleIts polarity is suitable for dissolving the compound.[9]
Acetone Aprotic, PolarSolubleA good general-purpose polar aprotic solvent.[9]
N,N-Dimethylformamide (DMF) Aprotic, PolarVery SolubleA highly polar aprotic solvent, likely to be an excellent solvent for this compound.[9][10]
Dimethyl Sulfoxide (DMSO) Aprotic, PolarVery SolubleA highly polar aprotic solvent, often used for sparingly soluble compounds.[10][11]
Toluene Aprotic, Non-polarSparingly SolubleThe non-polar nature of toluene may limit its ability to dissolve the more polar functional groups of the solute.
Hexanes Aprotic, Non-polarInsolubleExpected to be a poor solvent due to the significant polarity mismatch.
Methanol Protic, PolarSoluble (with reaction)Will likely dissolve the compound but will also lead to solvolysis to form the methyl sulfonate ester.
Ethanol Protic, PolarSoluble (with reaction)Similar to methanol, solvolysis is expected.
Water Protic, PolarInsoluble (with reaction)Low solubility is expected, and hydrolysis to the sulfonic acid will occur.[12]

Note: These are predicted solubilities and should be confirmed experimentally.

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is essential. The following protocols provide robust methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination (Test Tube Method)

This method offers a rapid assessment and is useful for initial solvent screening.[6]

Protocol:

  • Add approximately 10-20 mg of 1-Methyl-2-oxoindoline-5-sulfonyl chloride to a dry glass vial.

  • Add the chosen anhydrous solvent dropwise (e.g., in 0.5 mL increments) up to a total of 2-3 mL.

  • After each addition, cap the vial and agitate vigorously using a vortex mixer for 30-60 seconds at a controlled ambient temperature.

  • Visually inspect the mixture against a dark background.

  • Classify the solubility as:

    • Soluble: A clear solution is formed with no visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.[6]

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining thermodynamic equilibrium solubility.[6][11]

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of 1-Methyl-2-oxoindoline-5-sulfonyl chloride to a sealed vial containing a known volume of the selected anhydrous solvent. The presence of undissolved solid is crucial to ensure saturation.[7][11]

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[6]

  • Sample Separation:

    • Allow the vial to stand undisturbed at the equilibrium temperature for at least 2-4 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed/cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to avoid transferring any solid particles.

  • Quantification:

    • Dilute the collected aliquot with a known volume of the same solvent to bring the concentration into the linear range of an analytical instrument.

    • Analyze the diluted solution using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the precise concentration of the dissolved compound.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as mg/mL or g/100 mL.

The following diagram illustrates the logical workflow for these experimental procedures.

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination (Shake-Flask) qual_start Start: Add ~10-20 mg of Compound to Vial add_solvent Add Solvent Incrementally qual_start->add_solvent vortex Vortex for 30-60s add_solvent->vortex observe Visually Inspect Solution vortex->observe qual_soluble Result: Soluble observe->qual_soluble Clear Solution qual_insoluble Result: Insoluble/ Partially Soluble observe->qual_insoluble Solid Remains quant_start Start: Add Excess Compound to Known Volume of Solvent equilibrate Equilibrate in Shaker Bath (24-48h at constant T) quant_start->equilibrate settle Settle Undissolved Solids equilibrate->settle filter_sample Filter and Collect Supernatant settle->filter_sample dilute Dilute Sample filter_sample->dilute analyze Analyze via Calibrated HPLC dilute->analyze calculate Calculate Solubility (e.g., mg/mL) analyze->calculate quant_end Final Solubility Value calculate->quant_end start Select Solvent start->qual_start For Quick Screening start->quant_start For Precise Data

Sources

commercial availability of 1-Methyl-2-oxoindoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Methyl-2-oxoindoline-5-sulfonyl chloride: Commercial Availability, Synthesis, and Application

Introduction

1-Methyl-2-oxoindoline-5-sulfonyl chloride (CAS No. 166883-20-1) is a high-value heterocyclic building block extensively utilized in medicinal chemistry and pharmaceutical research.[1] Its structure, featuring a reactive sulfonyl chloride group appended to a methylated oxindole core, makes it a critical intermediate for introducing the 1-methyl-2-oxoindoline sulfonamide moiety into target molecules.[1] This scaffold is of significant interest in the design of novel therapeutic agents, particularly in the field of oncology, due to its presence in molecules targeting key enzymes in cell signaling pathways.[2][3] This guide provides a comprehensive overview of its commercial availability, physicochemical properties, core applications, and essential protocols for its use.

Physicochemical & Structural Properties

A clear understanding of the compound's properties is fundamental to its effective application in a research setting. These parameters influence everything from reaction solvent selection to storage conditions and analytical characterization.

PropertyValueSource
CAS Number 166883-20-1
Molecular Formula C₉H₈ClNO₃S
Molecular Weight 245.68 g/mol [1]
IUPAC Name 1-methyl-2-oxo-1,3-dihydroindole-5-sulfonyl chloride[1]
Purity ≥96% (Typical)
Appearance Solid[1]
Topological Polar Surface Area (TPSA) 54.45 Ų
LogP 1.133[4]

Commercial Availability and Procurement

1-Methyl-2-oxoindoline-5-sulfonyl chloride is readily available for research and development purposes and is not intended for direct human or veterinary use.[1][4] It is stocked by several major chemical suppliers that specialize in providing building blocks for the pharmaceutical and biotechnology industries. Researchers can procure this compound in various quantities, typically ranging from grams to kilogram scales.

SupplierCatalog Number (Example)Notes
ChemScene CS-0151127Offers custom synthesis and commercial production services.[4]
Benchchem B062368Designates the product for research use only.[1]
BLD Pharm BD59398Available for online ordering.[5]
Santa Cruz Biotechnology sc-484837Marketed as a specialty product for proteomics research.[6]
2a biotech 2A-0109222Listed under their intermediates product category.[7]
Hairui Chemical HR337715Available with a purity of 96%.[8]

When ordering, it is crucial to note that as a sulfonyl chloride, this compound is classified as a corrosive substance (GHS05) and may incur additional hazardous material shipping fees.[1][4]

Core Application: Synthesis of Bioactive Sulfonamides

The primary utility of 1-methyl-2-oxoindoline-5-sulfonyl chloride lies in its function as an electrophile for the synthesis of sulfonamides. The sulfonamide functional group is a privileged scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs.[9][10] The oxindole core itself is a key structural feature in many kinase inhibitors, and combining these two moieties provides a powerful strategy for developing novel therapeutics.[2][3]

Derivatives of this compound have been investigated for their potential as anticancer agents, with mechanisms often involving the inhibition of receptor tyrosine kinases such as VEGFR-2 and PDGFRβ, which are critical for tumor angiogenesis.[2] Furthermore, the related 2-oxoindoline sulfonamide structure is a key component in inhibitors of Bruton's tyrosine kinase (BTK), an enzyme implicated in B-cell malignancies and autoimmune disorders.[2]

The core reaction is the nucleophilic substitution at the sulfonyl chloride moiety by a primary or secondary amine, which proceeds efficiently under mild conditions to form a stable sulfonamide linkage.[2][10]

G reagent1 1-Methyl-2-oxoindoline- 5-sulfonyl chloride product Target Sulfonamide Derivative reagent1->product Electrophile reagent2 Primary or Secondary Amine (R1R2NH) reagent2->product Nucleophile byproduct HCl·Base product->byproduct Forms base Base (e.g., Triethylamine, Pyridine) base->product solvent Aprotic Solvent (e.g., DCM, THF) solvent->product

Caption: General workflow for sulfonamide synthesis.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a self-validating, step-by-step methodology for the synthesis of N-substituted 1-methyl-2-oxoindoline-5-sulfonamides. The causality behind each step is explained to ensure reproducibility and understanding.

1. Reagent Preparation & Reaction Setup:

  • Rationale: Ensuring anhydrous conditions is critical as sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, reducing yield.

  • Procedure:

    • Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen or argon.

    • To a round-bottom flask equipped with a magnetic stir bar, add 1-Methyl-2-oxoindoline-5-sulfonyl chloride (1.0 eq).

    • Dissolve the starting material in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) at a concentration of approximately 0.1 M.

    • Add the desired primary or secondary amine (1.1 eq) to the solution.

    • Add a non-nucleophilic base, such as triethylamine (1.5 eq) or pyridine, to the reaction mixture. This is essential to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.[2]

2. Reaction Monitoring:

  • Rationale: Monitoring the reaction prevents the formation of impurities from over-running the reaction and confirms the consumption of the starting material.

  • Procedure:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC could be a mixture of ethyl acetate and hexanes.

    • The reaction is typically complete within 2-12 hours, indicated by the disappearance of the limiting reagent.

3. Workup and Extraction:

  • Rationale: The workup procedure is designed to quench the reaction and separate the organic product from inorganic salts and water-soluble impurities.

  • Procedure:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

4. Purification:

  • Rationale: Purification is necessary to isolate the target sulfonamide from any unreacted starting materials or side products.

  • Procedure:

    • The crude product is typically purified by flash column chromatography on silica gel.[2]

    • The choice of eluent is critical for effective separation and will depend on the polarity of the synthesized derivative; a gradient of ethyl acetate in hexanes is a common starting point.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final sulfonamide.

5. Characterization:

  • Rationale: The structure and purity of the final compound must be unequivocally confirmed.

  • Procedure:

    • Confirm the identity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10][11]

Handling, Storage, and Safety

Proper handling and storage are paramount to maintain the integrity of 1-Methyl-2-oxoindoline-5-sulfonyl chloride and ensure laboratory safety.

  • Safety: As a corrosive substance (GHS05), appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[1] All manipulations should be performed in a well-ventilated fume hood.

  • Storage: The compound is a solid and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[1] Recommended storage temperature is refrigerated at 2-8°C to maintain long-term stability.[1]

Conclusion

1-Methyl-2-oxoindoline-5-sulfonyl chloride stands as a commercially accessible and highly valuable reagent for drug discovery and development. Its straightforward reactivity, coupled with the biological significance of the resulting sulfonamide derivatives, ensures its continued application in the synthesis of novel, high-potential therapeutic candidates. The protocols and data presented in this guide offer researchers a solid foundation for incorporating this powerful building block into their synthetic strategies.

References

  • 1-METHYL-2-OXOINDOLINE-5-SULFONYL CHLORIDE . 2a biotech. [Link]

  • 1-Methyl-2-oxoindoline-5-sulfonyl chloride_166883-20-1 . Hairui Chemical. [Link]

  • 2-Oxoindoline-5-sulfonyl chloride | CAS 199328-31-9 . Chemical Suppliers. [Link]

  • Synthesis of sulfonyl chloride substrate precursors . Supporting Information. [Link]

  • 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride . PubChem - NIH. [Link]

  • Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer . PubMed Central - NIH. [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics . PubMed Central - NIH. [Link]

  • methanesulfonyl chloride . Organic Syntheses Procedure. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core . MDPI. [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides . MDPI. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides . PubMed Central - NIH. [Link]

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reactivity of the sulfonyl chloride group in 1-Methyl-2-oxoindoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Application of 1-Methyl-2-oxoindoline-5-sulfonyl Chloride

Abstract

1-Methyl-2-oxoindoline-5-sulfonyl chloride is a pivotal chemical intermediate extensively utilized in medicinal chemistry and pharmaceutical research.[1] Its value lies in the highly reactive sulfonyl chloride moiety, which serves as an efficient electrophilic partner for a variety of nucleophiles. This reactivity allows for the facile introduction of the 1-methyl-2-oxoindoline sulfonamide group, a key pharmacophore in the development of novel therapeutic agents, particularly enzyme inhibitors.[1][2] This guide provides a comprehensive analysis of the synthesis, core reactivity, and key synthetic transformations of this compound. It includes detailed experimental protocols, mechanistic insights, and safety considerations tailored for researchers, scientists, and professionals in drug development.

Introduction: A Versatile Scaffold in Drug Discovery

The oxindole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[2] When functionalized with a sulfonyl chloride group at the 5-position and an N-methyl group, as in 1-Methyl-2-oxoindoline-5-sulfonyl chloride, it becomes a powerful building block for constructing complex molecular architectures. The primary utility of this reagent stems from the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles to form stable sulfonamide, sulfonate ester, and other sulfur(VI) linkages.[2] These reactions are fundamental to generating diverse libraries of compounds for biological screening, leading to the discovery of potent inhibitors for targets such as Bruton's tyrosine kinase (BTK) and various receptor tyrosine kinases involved in tumor angiogenesis.[2]

Synthesis and Physicochemical Properties

Synthesis

The principal and most direct method for synthesizing 1-Methyl-2-oxoindoline-5-sulfonyl chloride is through the electrophilic aromatic substitution on its precursor, 1-methyl-2-oxoindoline.[1] This is typically achieved via chlorosulfonation, where an agent like chlorosulfonic acid reacts with the electron-rich aromatic ring of the oxindole to install the sulfonyl chloride group.[2]

Physicochemical and Safety Data

Proper handling and storage are critical for maintaining the integrity of this reagent. It is a solid that should be stored in a dry, sealed container under an inert atmosphere at 2-8°C to ensure stability.[1] As a corrosive substance, all handling must be performed with appropriate personal protective equipment.[1]

PropertyValueReference
IUPAC Name 1-methyl-2-oxo-3H-indole-5-sulfonyl chloride[1]
CAS Number 166883-20-1[1][3][4]
Molecular Formula C₉H₈ClNO₃S[3]
Molecular Weight 245.68 g/mol [3]
Appearance Solid[1]
Storage 2-8°C, under inert atmosphere[1]
Hazards Corrosive (GHS05)[1][5]

Core Reactivity of the Sulfonyl Chloride Group

Electronic Structure and Electrophilicity

The reactivity of 1-Methyl-2-oxoindoline-5-sulfonyl chloride is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). This electrophilicity is a consequence of several contributing factors:

  • Inductive Effects: The two oxygen atoms and the chlorine atom are highly electronegative, strongly withdrawing electron density from the central sulfur atom.

  • Oxindole Core: The electron-withdrawing nature of the carbonyl group within the oxindole ring system further enhances the electrophilicity of the sulfonyl chloride.[2]

  • Leaving Group: The chloride ion is an excellent leaving group, facilitating nucleophilic substitution at the sulfur center.

General Mechanism: Nucleophilic Acyl Substitution

The archetypal reaction of a sulfonyl chloride is a nucleophilic attack on the sulfur atom.[2][6] The reaction proceeds through a stepwise mechanism, typically involving the formation of a transient tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield the final substituted product.

General mechanism of nucleophilic substitution.

Key Synthetic Transformations & Protocols

The most prevalent and synthetically valuable reaction of 1-Methyl-2-oxoindoline-5-sulfonyl chloride is its coupling with amines to form sulfonamides.

Sulfonamide Formation

The reaction with primary or secondary amines is the cornerstone of this reagent's utility, providing access to a vast array of 1-methyl-2-oxoindoline-5-sulfonamides.[2][7] The reaction proceeds efficiently under mild conditions and is compatible with a wide variety of amine nucleophiles, including simple alkylamines, anilines, and complex heterocyclic amines.[2]

Causality of Experimental Choices:

  • Base: A non-nucleophilic base, such as triethylamine or pyridine, is essential.[2][6] Its purpose is to neutralize the hydrochloric acid (HCl) generated during the reaction.[6] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Solvent: Anhydrous aprotic solvents like acetonitrile or dichloromethane (DCM) are typically used to prevent hydrolysis of the highly reactive sulfonyl chloride.[6]

  • Monitoring: Thin Layer Chromatography (TLC) is used to monitor the consumption of the starting materials and the formation of the product, ensuring the reaction is allowed to proceed to completion.[6]

Experimental Protocol: General Synthesis of a 1-Methyl-2-oxoindoline-5-sulfonamide

This protocol is adapted from established procedures for the synthesis of related sulfonamides.[6]

Materials:

  • 1-Methyl-2-oxoindoline-5-sulfonyl chloride (1.0 eq)

  • Desired primary or secondary amine (1.1 - 1.5 eq)

  • Triethylamine (Et₃N) (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)

  • Standard laboratory glassware, magnetic stirrer

  • Materials for workup and purification (water, brine, anhydrous sodium sulfate, silica gel)

G Experimental Workflow: Sulfonamide Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification A Dissolve amine (1.1 eq) and Et3N (2.0 eq) in anhydrous DCM. B Add sulfonyl chloride (1.0 eq) in portions at 0°C to RT. A->B 1 C Stir mixture at room temperature for 4-24 hours. B->C D Monitor progress by TLC until starting material is consumed. C->D 2 E Quench with water. Separate organic layer. D->E F Wash organic layer with 1M HCl, sat. NaHCO3, and brine. E->F 3 G Dry over Na2SO4, filter, and concentrate in vacuo. F->G 4 H Purify crude product via silica gel column chromatography. G->H

Workflow for a typical sulfonylation reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane.

  • Addition: To the stirred solution, add 1-Methyl-2-oxoindoline-5-sulfonyl chloride (1.0 eq) portion-wise at room temperature. An ice bath can be used to control any initial exotherm.

  • Reaction: Allow the reaction mixture to stir at room temperature for 4-24 hours.[6]

  • Monitoring: Monitor the reaction's progress by TLC until the sulfonyl chloride is fully consumed.[6]

  • Workup: Upon completion, pour the reaction mixture into water and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).[6]

  • Washing: Combine the organic extracts and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. This removes excess amine, triethylamine hydrochloride, and residual aqueous-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[6]

  • Purification: Purify the resulting crude solid or oil by silica gel column chromatography to yield the pure sulfonamide product.

Conclusion

1-Methyl-2-oxoindoline-5-sulfonyl chloride is a highly valuable and reactive building block in modern synthetic and medicinal chemistry. Its utility is centered on the electrophilic sulfonyl chloride group, which undergoes efficient and predictable nucleophilic substitution reactions, most notably with amines to form sulfonamides. The straightforward reaction conditions, compatibility with diverse functional groups, and the biological significance of the resulting products solidify its role as a key intermediate in the pursuit of new therapeutic agents. A thorough understanding of its reactivity, handling requirements, and synthetic protocols is essential for any researcher aiming to leverage this powerful scaffold in drug discovery programs.

References

  • 1-Methyl-2-oxoindoline-5-sulfonyl chloride|CAS 166883-20-1. Benchchem.
  • 2-Oxoindoline-5-sulfonyl chloride | 199328-31-9. Benchchem.
  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
  • Application Notes and Protocols: Reaction of 4-Methylisoquinoline-5-sulfonyl chloride with Amines. Benchchem.
  • 1-Methyl-2-oxoindoline-5-sulfonyl chloride. ChemScene.
  • 166883-20-1|1-Methyl-2-oxoindoline-5-sulfonyl chloride|BLD Pharm. BLD Pharm.
  • 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride. PubChem.

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The Strategic Application of 1-Methyl-2-oxoindoline-5-sulfonyl chloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. Central to this effort is the strategic utilization of versatile chemical scaffolds that serve as foundational blueprints for the synthesis of diverse compound libraries. The oxindole nucleus, a bicyclic aromatic heterocyclic organic compound, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent structural features and amenability to chemical modification have propelled the development of a multitude of biologically active molecules across various therapeutic areas, most notably in oncology.[3][4]

This technical guide delves into the specific potential of a key derivative of this scaffold: 1-Methyl-2-oxoindoline-5-sulfonyl chloride . We will explore its synthetic utility, its role in the generation of potent bioactive sulfonamides, and its promising applications in the design of targeted therapeutics, with a particular focus on kinase inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their discovery programs.

Core Chemistry and Synthetic Versatility

The 1-methyl-2-oxoindoline-5-sulfonyl chloride molecule is characterized by two key reactive moieties: the oxindole core and the highly electrophilic sulfonyl chloride group. The oxindole framework provides a rigid, three-dimensional structure that can be strategically functionalized to interact with specific biological targets. The N-methylation at the 1-position enhances metabolic stability and modulates the electronic properties of the aromatic ring.

The true synthetic power of this molecule, however, lies in the sulfonyl chloride group at the 5-position. This functional group is a potent electrophile, readily undergoing nucleophilic substitution with a wide array of primary and secondary amines to form stable sulfonamide linkages.[1] This reaction is typically efficient and proceeds under mild conditions, often in the presence of a non-nucleophilic base such as pyridine or triethylamine to quench the HCl byproduct.[1]

The ability to introduce a diverse range of substituents via the sulfonamide bond is a cornerstone of its utility in medicinal chemistry. The resulting 1-methyl-2-oxoindoline-5-sulfonamides are a class of compounds with significant therapeutic potential, particularly as inhibitors of protein kinases.[5]

Potential Applications in Kinase Inhibition: A Focus on Oncology

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major class of therapeutic targets.[6] The 1-methyl-2-oxoindoline scaffold has been successfully employed in the design of numerous kinase inhibitors, including approved drugs like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.

The strategic placement of the sulfonamide group at the 5-position of the 1-methyl-2-oxoindoline core allows for the introduction of various pharmacophoric elements that can interact with key residues within the ATP-binding pocket of kinases. This has led to the exploration of derivatives of this scaffold as inhibitors of several important cancer-related kinases.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[7] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[8]

Derivatives of the indolin-2-one scaffold have shown significant promise as VEGFR-2 inhibitors.[3] The 1-methyl-2-oxoindoline-5-sulfonamide moiety can serve as a potent hinge-binding motif, a crucial interaction for many kinase inhibitors. The sulfonamide can be derivatized with various aromatic and heterocyclic amines to optimize interactions with other regions of the ATP-binding site, thereby enhancing potency and selectivity.

Experimental Protocol: Synthesis of a Representative 1-Methyl-2-oxoindoline-5-sulfonamide Derivative

The following protocol describes a general procedure for the synthesis of a 1-methyl-2-oxoindoline-5-sulfonamide derivative, a key step in the development of potential kinase inhibitors.

Materials:

  • 1-Methyl-2-oxoindoline-5-sulfonyl chloride

  • A primary or secondary amine (e.g., 4-fluoroaniline)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Methyl-2-oxoindoline-5-sulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq) followed by the dropwise addition of anhydrous pyridine (1.5 eq) at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-methyl-2-oxoindoline-5-sulfonamide derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Aurora Kinase Inhibition

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in human cancers, making them attractive targets for anticancer drug development. Several small molecule inhibitors of Aurora kinases are currently in clinical trials.

The 1-methyl-2-oxoindoline-5-sulfonamide scaffold can be utilized to design potent and selective Aurora kinase inhibitors. By carefully selecting the amine coupling partner, it is possible to generate molecules that interact with specific residues in the ATP-binding pocket of Aurora A or Aurora B, leading to isoform-selective inhibition. The design of such inhibitors often involves computational modeling to guide the choice of substituents on the sulfonamide nitrogen.[4]

Data Presentation: Inhibitory Activities of Structurally Related Compounds

To illustrate the potential of the 1-methyl-2-oxoindoline-5-sulfonamide scaffold, the following table summarizes the inhibitory activities of structurally related indoline-5-sulfonamide derivatives against various cancer-related targets. It is important to note that these are representative examples and the specific activity of derivatives of 1-methyl-2-oxoindoline-5-sulfonyl chloride would need to be determined experimentally.

Compound ClassTargetIC50 / KIReference
Isatin-based sulfonamidesVEGFR-223.10 ± 0.41 nM[3]
1-Acylated indoline-5-sulfonamidesCarbonic Anhydrase IX132.8 nM (KI)
1-Acylated indoline-5-sulfonamidesCarbonic Anhydrase XII41.3 nM (KI)
Imidazo[4,5-b]pyridine derivativesAurora-A KinaseSubmicromolar IC50s[4]

Visualizing the Path Forward: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key relationships and workflows.

G cluster_0 Synthesis of Bioactive Sulfonamides Start 1-Methyl-2-oxoindoline-5-sulfonyl chloride Reaction Sulfonamide Formation (Base, Solvent) Start->Reaction Amine Primary or Secondary Amine Amine->Reaction Product 1-Methyl-2-oxoindoline-5-sulfonamide Library Reaction->Product

Caption: Synthetic workflow for generating a library of 1-Methyl-2-oxoindoline-5-sulfonamides.

G cluster_1 Kinase Inhibition Signaling Pathway Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->Receptor Activates Pathway Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Pathway Phosphorylates Inhibitor 1-Methyl-2-oxoindoline-5-sulfonamide Derivative Inhibitor->Receptor Inhibits Response Cellular Response (Proliferation, Angiogenesis) Pathway->Response Leads to

Caption: Simplified signaling pathway illustrating the mechanism of action for a kinase inhibitor.

Conclusion and Future Directions

1-Methyl-2-oxoindoline-5-sulfonyl chloride represents a highly valuable and versatile building block for the synthesis of novel bioactive compounds in medicinal chemistry. Its straightforward reactivity to form a diverse array of sulfonamides, coupled with the proven biological activity of the oxindole scaffold, makes it an attractive starting point for drug discovery programs targeting a range of diseases, particularly cancer. The potential to develop potent and selective inhibitors of key kinases such as VEGFR-2 and Aurora kinases underscores the strategic importance of this compound. Future research in this area will likely focus on the synthesis and evaluation of large, diverse libraries of 1-methyl-2-oxoindoline-5-sulfonamides to fully explore their therapeutic potential and to identify lead compounds for further development.

References

  • Singh, U. P., & Bhat, H. R. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Bioorganic & Medicinal Chemistry, 34, 116035.
  • Abdel-Maksoud, M. S., et al. (2022). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals, 15(10), 1259.
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  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122–9135.
  • MDPI. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. [Link]

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The Strategic Synthesis and Application of 1-Methyl-2-oxoindoline-5-sulfonyl Chloride: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxindole Core and Its Strategic Importance in Drug Discovery

The oxindole scaffold is a privileged heterocyclic motif, forming the structural cornerstone of numerous natural products and pharmacologically active compounds.[1] Its inherent biological activity and synthetic tractability have established it as a critical building block in modern medicinal chemistry. The strategic functionalization of the oxindole core allows for the precise modulation of a molecule's physicochemical properties and its interaction with biological targets. This guide focuses on a key derivative, 1-Methyl-2-oxoindoline-5-sulfonyl chloride , a versatile intermediate that empowers the synthesis of a diverse array of complex molecules, particularly in the realm of kinase inhibitor development. The introduction of the sulfonyl chloride group at the 5-position provides a highly reactive handle for the formation of sulfonamides, a functional group prevalent in a multitude of therapeutic agents. Concurrently, the N-methylation of the oxindole nitrogen fine-tunes the electronic and steric properties of the scaffold, often enhancing metabolic stability and target engagement.

This technical guide provides an in-depth exploration of the discovery, synthesis, and application of 1-Methyl-2-oxoindoline-5-sulfonyl chloride, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this valuable synthetic intermediate.

Historical Context: The Rise of the Oxindole Scaffold

The journey of the oxindole scaffold in medicinal chemistry is rich and varied. Initially identified in plant alkaloids, its therapeutic potential was quickly recognized.[1] The synthetic exploration of oxindoles has a long history, with early methods focusing on the reduction of isatin and its derivatives.[1] Over the years, a plethora of synthetic methodologies have been developed to access functionalized oxindoles, reflecting their escalating importance in drug discovery programs.[2] The development of potent and selective kinase inhibitors has further propelled the investigation of novel oxindole derivatives. While the specific discovery of 1-Methyl-2-oxoindoline-5-sulfonyl chloride is not prominently documented, its emergence is a logical progression in the field, driven by the need for versatile and strategically activated building blocks for the synthesis of targeted therapeutics.

Chemical Synthesis: A Two-Stage Approach

The synthesis of 1-Methyl-2-oxoindoline-5-sulfonyl chloride is most effectively achieved through a two-stage process, commencing with the chlorosulfonation of 2-oxindole (also known as indolin-2-one), followed by the selective N-methylation of the resulting sulfonyl chloride. This approach allows for the efficient and controlled introduction of the desired functional groups.

Stage 1: Electrophilic Chlorosulfonation of 2-Oxindole

The introduction of the sulfonyl chloride moiety at the C5 position of the oxindole ring proceeds via an electrophilic aromatic substitution reaction. Chlorosulfonic acid is a powerful and effective reagent for this transformation.

  • Causality of Experimental Choices: The use of chlorosulfonic acid as both the reagent and solvent ensures a high concentration of the electrophilic species, driving the reaction towards completion. The reaction is typically performed at low temperatures initially to control the exothermic nature of the reaction and then gently heated to ensure complete conversion. The workup with ice-water is critical for quenching the excess chlorosulfonic acid and precipitating the product.

Experimental Protocol: Synthesis of 2-Oxoindoline-5-sulfonyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-oxindole.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add chlorosulfonic acid dropwise to the stirred 2-oxindole. Maintain the temperature below 30 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 1.5 hours. Subsequently, heat the mixture to 68 °C for 1 hour.

  • Workup and Isolation: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Product Collection: The precipitated solid product, 2-oxoindoline-5-sulfonyl chloride, is collected by vacuum filtration, washed with cold water, and dried under vacuum. This intermediate is typically of sufficient purity for the subsequent step.

Stage 2: N-Methylation of 2-Oxoindoline-5-sulfonyl chloride

The selective methylation of the nitrogen atom of the oxindole ring is the final step in the synthesis. Various methylating agents can be employed, with methyl iodide in the presence of a suitable base being a common and effective choice.

  • Causality of Experimental Choices: The choice of a strong base, such as sodium hydride, is crucial for the deprotonation of the relatively acidic N-H of the oxindole, forming the corresponding anion. This anion then acts as a nucleophile, attacking the methyl iodide in an SN2 reaction. Anhydrous conditions are essential to prevent the quenching of the base and the hydrolysis of the sulfonyl chloride group.

Experimental Protocol: Synthesis of 1-Methyl-2-oxoindoline-5-sulfonyl chloride

  • Reaction Setup: To a solution of 2-oxoindoline-5-sulfonyl chloride in an anhydrous aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., sodium hydride) portion-wise at 0 °C.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Methylation: Add methyl iodide dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography.

  • Workup and Purification: Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-Methyl-2-oxoindoline-5-sulfonyl chloride.

Visualizing the Synthetic Workflow

G cluster_0 Stage 1: Chlorosulfonation cluster_1 Stage 2: N-Methylation 2-Oxindole 2-Oxindole Reaction_1 Electrophilic Aromatic Substitution 2-Oxindole->Reaction_1 Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Reaction_1 2-Oxoindoline-5-sulfonyl_chloride 2-Oxoindoline-5-sulfonyl_chloride Reaction_1->2-Oxoindoline-5-sulfonyl_chloride Reaction_2 SN2 Nucleophilic Substitution 2-Oxoindoline-5-sulfonyl_chloride->Reaction_2 Base_MeI Base (e.g., NaH) / Methyl Iodide Base_MeI->Reaction_2 1-Methyl-2-oxoindoline-5-sulfonyl_chloride 1-Methyl-2-oxoindoline-5-sulfonyl chloride (Final Product) Reaction_2->1-Methyl-2-oxoindoline-5-sulfonyl_chloride G Start 1-Methyl-2-oxoindoline-5-sulfonyl chloride Coupling Sulfonamide Bond Formation Start->Coupling Amine Diverse Amine Building Blocks (R-NHR') Amine->Coupling Library Library of Novel 1-Methyl-2-oxoindoline-5-sulfonamides Coupling->Library Screening High-Throughput Screening Library->Screening Hit Hit Compounds Screening->Hit Lead Lead Optimization (SAR) Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Drug discovery workflow utilizing 1-Methyl-2-oxoindoline-5-sulfonyl chloride.

Safety, Handling, and Storage

As a reactive sulfonyl chloride, 1-Methyl-2-oxoindoline-5-sulfonyl chloride should be handled with appropriate safety precautions. It is classified as a corrosive substance and should be handled in a well-ventilated fume hood. [3]Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.

  • Stability: The compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

  • Storage Conditions: For long-term stability, storage at 2-8°C is recommended. [3]* Incompatibilities: Avoid contact with water, strong oxidizing agents, strong bases, and amines, except under controlled reaction conditions.

Conclusion

1-Methyl-2-oxoindoline-5-sulfonyl chloride stands as a testament to the power of strategic molecular design in medicinal chemistry. Its synthesis, while requiring careful execution, is based on well-established and robust chemical transformations. The true value of this intermediate lies in its ability to serve as a versatile platform for the generation of diverse chemical libraries, particularly those targeting the ever-important class of protein kinases. For researchers and scientists in the field of drug development, a thorough understanding of the synthesis, properties, and applications of this compound is not merely advantageous but essential for the continued innovation of novel and effective therapeutics.

References

  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. 2023. Available from: [Link]

  • Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy. 2021. Available from: [Link]

  • 1-Methyl-2-oxoindoline-5-sulfonyl chloride | CAS 166883-20-1. Alchem.Pharmtech. Available from: [Link]

  • 2a biotech. Product Detail. Available from: [Link]

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Methodological & Application

The Synthesis of 1-Methyl-2-oxoindoline-5-sulfonamides: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Methyl-2-oxoindoline-5-sulfonamides through the reaction of 1-Methyl-2-oxoindoline-5-sulfonyl chloride with primary amines. This reaction is a cornerstone in the development of various therapeutic agents, most notably inhibitors of Bruton's Tyrosine Kinase (BTK), which are pivotal in the treatment of B-cell malignancies.[1] This document offers a detailed exploration of the underlying reaction mechanism, step-by-step experimental protocols, critical process parameters, and troubleshooting strategies to empower researchers, scientists, and drug development professionals in this vital area of medicinal chemistry.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, integral to a wide array of approved drugs with diverse therapeutic applications, including antibacterial, antiviral, and anticancer agents.[2] The synthesis of sulfonamides is most commonly achieved through the robust and high-yielding reaction of a sulfonyl chloride with a primary or secondary amine.[2][3] The 1-Methyl-2-oxoindoline core, in particular, is a key structural motif in numerous biologically active compounds. Its combination with a sulfonamide linkage at the 5-position has led to the discovery of potent and selective enzyme inhibitors, underscoring the importance of mastering this synthetic transformation.

Reaction Mechanism and Rationale

The formation of a sulfonamide from 1-Methyl-2-oxoindoline-5-sulfonyl chloride and a primary amine proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. A base is typically employed to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Several factors influence the choice of experimental conditions:

  • Amine Nucleophilicity: The reactivity of the primary amine is dependent on its electronic and steric properties. Electron-donating groups on the amine enhance its nucleophilicity, while bulky substituents can hinder the approach to the sulfonyl chloride.

  • Solvent: Anhydrous aprotic solvents such as acetonitrile, dichloromethane (DCM), or 1,4-dioxane are commonly used to prevent the hydrolysis of the reactive sulfonyl chloride to the corresponding sulfonic acid.

  • Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is crucial to scavenge the HCl generated during the reaction. The choice of base can influence reaction kinetics and ease of purification.

  • Temperature: The reaction is typically conducted at room temperature, although gentle heating may be required for less reactive amines.

Visualizing the Reaction Pathway

reaction_mechanism reactant1 1-Methyl-2-oxoindoline-5-sulfonyl chloride intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic Attack reactant2 Primary Amine (R-NH2) reactant2->intermediate base Base (e.g., Pyridine) byproduct1 Protonated Base base->byproduct1 Proton Abstraction product 1-Methyl-2-oxoindoline-5-sulfonamide intermediate->product Chloride Elimination byproduct2 Chloride Ion intermediate->byproduct2

Caption: General mechanism for sulfonamide formation.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of 1-Methyl-2-oxoindoline-5-sulfonamides. It is imperative to perform these reactions under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Synthesis of the Starting Material: 1-Methyl-2-oxoindoline-5-sulfonyl chloride

The precursor, 1-Methyl-2-oxoindoline-5-sulfonyl chloride, can be synthesized from 1-Methyl-2-oxoindoline via chlorosulfonation.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
1-Methyl-2-oxoindoline147.17-≥98%
Chlorosulfonic acid116.521.753≥99%
Ice---
Deionized Water18.021.00-

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (2 equivalents) to 0 °C using an ice bath.

  • Slowly add 1-Methyl-2-oxoindoline (1 equivalent) portion-wise to the cooled chlorosulfonic acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate of 1-Methyl-2-oxoindoline-5-sulfonyl chloride will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

General Protocol for the Synthesis of 1-Methyl-2-oxoindoline-5-sulfonamides

This protocol is a general method adaptable for a variety of primary amines.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
1-Methyl-2-oxoindoline-5-sulfonyl chloride245.68-As synthesized
Primary Amine (R-NH₂)VariesVaries≥98%
Anhydrous 1,4-Dioxane88.111.034≥99.8%
Pyridine79.100.982≥99.8%
Deionized Water18.021.00-
Ethyl Acetate88.110.902ACS Grade
Brine (Saturated NaCl solution)-~1.2-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-≥99%

Procedure:

  • To a solution of the primary amine (1.2 equivalents) in anhydrous 1,4-dioxane, add pyridine (1.5 equivalents) at room temperature under a nitrogen atmosphere.

  • Stir the mixture for 10 minutes.

  • Add a solution of 1-Methyl-2-oxoindoline-5-sulfonyl chloride (1 equivalent) in anhydrous 1,4-dioxane dropwise to the amine solution.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.[4]

Experimental Workflow Diagram

workflow start Start dissolve_amine Dissolve Primary Amine and Pyridine in Anhydrous 1,4-Dioxane start->dissolve_amine add_sulfonyl_chloride Add 1-Methyl-2-oxoindoline-5-sulfonyl chloride solution dropwise dissolve_amine->add_sulfonyl_chloride react Stir at Room Temperature (12-24h) Monitor by TLC add_sulfonyl_chloride->react workup Pour into Water and Extract with Ethyl Acetate react->workup wash Wash with Brine workup->wash dry Dry with Anhydrous Na2SO4 and Concentrate wash->dry purify Purify by Recrystallization or Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General workflow for synthesis and purification.

Troubleshooting and Key Considerations

Issue Potential Cause Solution
Low Yield Hydrolysis of sulfonyl chloride.Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar).
Incomplete reaction.Increase reaction time or gently heat the reaction mixture (e.g., to 40-50 °C). Confirm the purity of the starting materials.
Formation of a Polar Byproduct Hydrolysis of the sulfonyl chloride to sulfonic acid.Strictly adhere to anhydrous conditions.
Difficulty in Purification Presence of unreacted starting materials or byproducts.Optimize the stoichiometry of reagents. Employ column chromatography with a suitable solvent system for purification.
Di-sulfonylation Excess sulfonyl chloride or prolonged reaction at high temperatures.Use a slight excess of the amine. Monitor the reaction closely and stop it once the starting amine is consumed.

Safety Precautions

Sulfonyl chlorides are reactive and moisture-sensitive compounds that require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Ventilation: Handle sulfonyl chlorides and chlorosulfonic acid in a well-ventilated fume hood to avoid inhalation of corrosive vapors.[5]

  • Moisture Sensitivity: Sulfonyl chlorides react with water, often vigorously, to produce corrosive hydrochloric acid.[5] Avoid contact with moisture.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The reaction of 1-Methyl-2-oxoindoline-5-sulfonyl chloride with primary amines is a versatile and powerful method for the synthesis of a diverse range of sulfonamides with significant potential in drug discovery. By understanding the reaction mechanism, carefully controlling experimental parameters, and adhering to safety protocols, researchers can efficiently generate novel compounds for biological evaluation. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working at the forefront of medicinal chemistry and pharmaceutical development.

References

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  • Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation.
  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI.
  • (PDF) Design, Synthesis, and Cytotoxicity of New Oxindole Sulfonamide Derivatives as Bruton's Tyrosine Kinase Inhibitors.
  • 3-Hydroxy-2-oxindole Derivatives Containing Sulfonamide Motif: Synthesis, Antiviral Activity, and Modes of Action.
  • Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor.
  • Synthesis and Biological Evaluation of Oxindole Sulfonamide Derivatives as Bruton's Tyrosine Kinase Inhibitors. PubMed.
  • The Synthesis of Functionalised Sulfonamides. The world's largest collection of open access research papers.
  • The reaction of benzenesulfonyl chloride and the primary amine group of...
  • Designing of new oxindole sulfonamide derivatives as BTKI.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.

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Application Note & Protocol: Synthesis of N-Substituted 1-Methyl-2-oxoindoline-5-sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of N-substituted sulfonamides derived from 1-Methyl-2-oxoindoline-5-sulfonyl chloride. The 2-oxoindoline core is a privileged scaffold in medicinal chemistry, frequently appearing in a variety of therapeutic agents.[1][2][3] This document provides a step-by-step procedure for the coupling of the title sulfonyl chloride with primary and secondary amines, offering insights into the reaction mechanism, optimization strategies, and troubleshooting common issues. Designed for researchers, medicinal chemists, and drug development professionals, this application note aims to facilitate the efficient synthesis and exploration of novel chemical entities based on this versatile scaffold.

Introduction and Scientific Background

Sulfonamides are a cornerstone functional group in drug discovery, present in a wide array of pharmaceuticals including antibacterial, diuretic, and anti-inflammatory agents.[4][5] Their prevalence stems from their ability to act as bioisosteres for amides and carboxylic acids, often leading to improved pharmacokinetic properties such as increased water solubility, bioavailability, and resistance to hydrolysis.[6] The 1-methyl-2-oxoindoline moiety is another critical pharmacophore, recognized for its presence in numerous biologically active compounds, particularly kinase inhibitors used in oncology.[1][7]

The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[4][8] This reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of a stable sulfonamide bond.

Mechanism Insight: The reaction is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine.[9][10] The primary role of the base is to neutralize the hydrochloric acid (HCl) generated as a byproduct.[10] This is crucial because the formation of HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Pyridine, in addition to being a base, can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate, which is then more susceptible to attack by the amine.

This protocol leverages this classic and reliable transformation to synthesize a library of novel sulfonamides based on the 1-methyl-2-oxoindoline scaffold, providing a gateway to new therapeutic candidates.

Materials and Equipment

Reagents and Chemicals
ReagentRecommended GradeSupplier ExampleNotes
1-Methyl-2-oxoindoline-5-sulfonyl chloride≥95%Sigma-Aldrich, Combi-BlocksHighly moisture-sensitive. Store in a desiccator.
Primary or Secondary Amine≥98%VariousPurity is critical. Purify if necessary.
Pyridine (Anhydrous)Anhydrous, ≥99.8%Acros Organics, Sigma-AldrichStore over molecular sieves under an inert atmosphere.
Dichloromethane (DCM, Anhydrous)Anhydrous, ≥99.8%VariousUse a freshly opened bottle or pass through a solvent purification system.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher ScientificAqueous solution.
1 M Hydrochloric Acid (HCl)ACS GradeFisher ScientificAqueous solution.
Brine (Saturated NaCl solution)ACS GradeFisher ScientificAqueous solution.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVariousFor drying organic layers.
Solvents for PurificationHPLC or ACS GradeVariouse.g., Ethyl Acetate, Hexanes, Isopropanol, Ethanol.
Deuterated Solvents for NMRNMR GradeCambridge Isotope Laboratoriese.g., DMSO-d₆, CDCl₃.
Equipment
  • Round-bottom flasks and standard glassware (oven-dried)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (e.g., Silica Gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Column chromatography setup (glass column, silica gel)

  • High-resolution NMR spectrometer

  • Mass spectrometer (LC-MS or direct infusion)

Experimental Protocols

General Protocol for Sulfonamide Synthesis

This procedure describes a general method for the reaction of 1-Methyl-2-oxoindoline-5-sulfonyl chloride with a representative primary or secondary amine on a 1.0 mmol scale.

Workflow Overview:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purify Purification & Analysis A Dissolve Amine (1.1 eq) & Pyridine (1.5 eq) in DCM B Cool to 0 °C (Ice Bath) A->B C Dissolve Sulfonyl Chloride (1.0 eq) in DCM D Add Sulfonyl Chloride Solution Dropwise to Amine Mixture at 0 °C C->D E Warm to RT Stir for 2-24h D->E F Quench with Water E->F G Extract with DCM F->G H Wash with 1M HCl, Sat. NaHCO₃, Brine G->H I Dry (MgSO₄), Filter, Concentrate H->I J Purify Crude Product (Column Chromatography or Recrystallization) I->J K Characterize Pure Product (NMR, MS) J->K

Caption: General workflow for sulfonamide synthesis.

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.1 mmol, 1.1 equivalents).

    • Dissolve the amine in anhydrous dichloromethane (DCM, 5 mL).

    • Add anhydrous pyridine (1.5 mmol, 1.5 equivalents) to the solution.

    • Cool the flask to 0 °C using an ice-water bath and stir for 10 minutes.[9]

  • Addition of Sulfonyl Chloride:

    • In a separate dry vial, dissolve 1-Methyl-2-oxoindoline-5-sulfonyl chloride (1.0 mmol, 1.0 equivalents) in anhydrous DCM (3 mL).

    • Using a syringe, add the sulfonyl chloride solution dropwise to the stirred amine/pyridine mixture over a period of 15 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of side products.

    • After the addition is complete, rinse the vial with an additional 2 mL of anhydrous DCM and add it to the reaction flask to ensure a complete transfer.

  • Reaction Progression:

    • Remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-24 hours. Monitor the progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate) until the starting sulfonyl chloride is consumed.

  • Aqueous Work-up:

    • Once the reaction is complete, dilute the mixture with DCM (20 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • 1 M HCl (2 x 15 mL) - to remove excess pyridine and unreacted amine.

      • Saturated NaHCO₃ solution (1 x 15 mL) - to neutralize any remaining acid.

      • Brine (1 x 15 mL) - to reduce the solubility of organic material in the aqueous layer.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification Protocol

The crude product obtained is often a solid or oil and requires purification. The choice between recrystallization and column chromatography depends on the nature of the product and impurities.

Option A: Recrystallization (for solid products)

  • Solvent Selection: Choose a solvent or solvent system in which the sulfonamide is sparingly soluble at room temperature but highly soluble when heated. Common choices include ethanol/water or isopropanol/water mixtures.[11]

  • Procedure:

    • Dissolve the crude solid in a minimal amount of the hot solvent.[12]

    • If colored impurities are present, a small amount of activated charcoal can be added, and the solution filtered hot through a pre-heated funnel.[11]

    • Allow the clear solution to cool slowly to room temperature to form crystals. Do not disturb the flask during this process.[12]

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal recovery.[12]

    • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Option B: Silica Gel Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of DCM and adding silica. Evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate).

  • Elution: Carefully load the adsorbed sample onto the top of the column. Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify and combine those containing the pure product.

  • Concentration: Evaporate the solvent from the combined pure fractions to yield the final product.

Characterization

The identity and purity of the final N-substituted 1-methyl-2-oxoindoline-5-sulfonamide should be confirmed by standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: Confirm the structure of the compound. The proton of the sulfonamide N-H group typically appears as a singlet between δ 8.5 and 10.5 ppm in DMSO-d₆.[13][14]

  • Mass Spectrometry (MS): Determine the molecular weight of the product, typically observed as [M+H]⁺ or [M+Na]⁺ in positive ion mode.[13]

  • FT-IR Spectroscopy: Identify characteristic functional group vibrations. Look for S=O stretches (around 1360 and 1160 cm⁻¹) and C=O stretch of the oxindole (around 1710 cm⁻¹).[15]

Troubleshooting Guide

Low yields and the presence of side products are common issues in sulfonamide synthesis.[12][16]

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Hydrolysis of Sulfonyl Chloride: Reagent is sensitive to moisture.[17] 2. Poor Amine Nucleophilicity: Sterically hindered or electron-deficient amines react slowly.[16]1. Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere. Use a fresh bottle of sulfonyl chloride.[17] 2. Increase reaction temperature (e.g., reflux in DCM or switch to a higher boiling solvent like THF). Consider adding a catalyst like DMAP (0.1 eq).[16]
Di-sulfonylation of Primary Amine The initially formed sulfonamide is deprotonated by the base, and the resulting anion reacts with another molecule of sulfonyl chloride.Use a 1:1 stoichiometry of amine to sulfonyl chloride or a slight excess of the amine.[9] Perform the reaction at 0 °C and monitor carefully by TLC, quenching as soon as the starting amine is consumed.
Presence of Sulfonic Acid Byproduct Significant hydrolysis of the sulfonyl chloride due to water in the reaction mixture.[9][12]Rigorously follow anhydrous procedures. Ensure the amine and base are also dry.
Product "Oiling Out" During Recrystallization Impurities are present, or the melting point of the product is lower than the boiling point of the solvent.[11]Re-dissolve the oil in hot solvent, add slightly more solvent, and allow to cool more slowly.[11] Alternatively, purify by column chromatography first.[18]

Safety Precautions

  • Sulfonyl Chlorides: These compounds are corrosive, lachrymatory, and react violently with water.[19][20] Always handle 1-Methyl-2-oxoindoline-5-sulfonyl chloride in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[21][22]

  • Pyridine: Pyridine is flammable, toxic, and a skin/eye irritant. Handle only in a fume hood.

  • Dichloromethane (DCM): DCM is a volatile suspected carcinogen. Minimize exposure by handling in a fume hood.

  • Quenching: The work-up procedure, particularly washing with aqueous solutions, should be performed carefully as any unreacted sulfonyl chloride will react with water, releasing HCl gas.

Conclusion

This application note provides a detailed, reliable, and scientifically grounded protocol for the synthesis of N-substituted 1-methyl-2-oxoindoline-5-sulfonamides. By explaining the rationale behind key steps and offering a comprehensive troubleshooting guide, this document serves as a valuable resource for chemists aiming to synthesize novel compounds for drug discovery and development programs. Adherence to the described procedures, especially the emphasis on anhydrous conditions and safety precautions, will ensure successful and reproducible outcomes.

References

  • Benchchem. Sulfonamide Synthesis with Primary Amines. Technical Support Center. 9

  • Benchchem. Common issues in sulfonamide synthesis and solutions. 12

  • Benchchem. Troubleshooting common issues in sulfonamide bond formation. 16

  • Benchchem. Troubleshooting Low Yields in Sulfonamide Formation Reactions. Technical Support Center. 17

  • MedChemExpress. Pyridine-3-sulfonyl chloride-SDS. Link

  • Benchchem. Avoiding common errors in sulfonamide synthesis experimental protocols. 10

  • Royal Society of Chemistry. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Link

  • Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Link

  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. Link

  • National Institutes of Health. Preparation of sulfonamides from N-silylamines. Link

  • Journal of the American Chemical Society. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Link

  • ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. Link

  • Jubilant Ingrevia Limited. Pyridine-3-sulfonyl chloride Safety Data Sheet. Link

  • Apollo Scientific. Pyridine-3-sulfonyl chloride. Link

  • Cole-Parmer. Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Link

  • AK Scientific, Inc. Pyridine-3-sulfonyl chloride. Link

  • Benchchem. Recrystallization of Sulfonamide Products. Technical Support Center. 11

  • The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Link

  • Who we serve. Recent Advances in the Synthesis of Sulfonamides Intermediates. Link

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Link

  • ResearchGate. How to recrystallize an oily compound after column chromatography?. Link

  • Google Patents. Sulfonamide purification process - US2777844A. Link

  • PubMed Central. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Link

  • PubMed. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Link

  • Reddit. Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Link

  • Benchchem. Purification of Sulfonamide Derivatives by Column Chromatography. Technical Support Center. 23

  • Springer. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Link

  • Research India Publications. Synthesis and characterization of some sulfonamide dervatives. Link

  • University of Rochester. Recrystallization and Crystallization. Link

  • Vedejs Group. Synthesis of sulfonyl chloride substrate precursors. Link

  • Benchchem. The Versatile Scaffold: Ethyl 5-Aminoindoline-1-carboxylate in Modern Medicinal Chemistry. 7

  • PubMed Central. 2-Oxoindolin-thiazoline hybrids as scaffold-based therapeutics for T2DM-associated cognitive impairment: design, synthesis, in vitro and in silico studies. Link

  • Organic Syntheses Procedure. methanesulfonyl chloride. Link

  • ResearchGate. 2-Oxoindolin-thiazoline hybrids as scaffold-based therapeutics for T2DM-associated cognitive impairment: design, synthesis, in vitro and in silico studies | Request PDF. Link

  • National Institutes of Health. Oxazolidinones as versatile scaffolds in medicinal chemistry. Link

  • Benchchem. Application Notes and Protocols: Large-Scale Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride. 20

  • ResearchGate. A Review of the Medicinal Importance and Perspectives of the 2-isoxazoline Scaffold. Link

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  • Google Patents. General preparation method of sulfonyl chloride - CN103351315A. Link

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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-Methyl-2-oxoindoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibitor Discovery

Kinases are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific substrates.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention. Small molecule kinase inhibitors have emerged as a significant class of targeted therapies, with a growing number of approved drugs demonstrating clinical efficacy.[3]

The 2-oxoindoline core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of several clinically approved kinase inhibitors, including Sunitinib and Nintedanib.[4] This structural motif is adept at interacting with the ATP-binding site of various kinases. The strategic functionalization of the 2-oxoindoline scaffold allows for the fine-tuning of potency and selectivity. One key avenue for such functionalization is the introduction of a sulfonamide group, a versatile moiety known for its ability to form crucial hydrogen bonds within protein active sites.

This technical guide provides a comprehensive overview of the utility of 1-Methyl-2-oxoindoline-5-sulfonyl chloride as a key building block for the synthesis of novel kinase inhibitors. We will delve into the chemical properties of this reagent, provide detailed protocols for its reaction with amines to generate a library of sulfonamide-based kinase inhibitor candidates, and discuss the relevant signaling pathways that can be targeted.

Chemical Properties and Reactivity of 1-Methyl-2-oxoindoline-5-sulfonyl chloride

1-Methyl-2-oxoindoline-5-sulfonyl chloride is a reactive intermediate designed for the facile synthesis of 5-sulfonamide derivatives of N-methylated oxindoles. The presence of the electron-withdrawing sulfonyl chloride group at the 5-position of the oxoindoline ring makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack by primary and secondary amines. This reaction, a cornerstone of sulfonamide synthesis, proceeds readily under mild conditions to form a stable sulfonamide linkage. The N-methylation of the oxoindoline core can influence the physicochemical properties and biological activity of the final compounds.

Table 1: Physicochemical Properties of 1-Methyl-2-oxoindoline-5-sulfonyl chloride

PropertyValueSource
CAS Number 166883-20-1[1][5][6]
Molecular Formula C₉H₈ClNO₃S[1][5]
Molecular Weight 245.68 g/mol [1][5]
Appearance SolidVendor Information
Storage 4°C[1][5]
Topological Polar Surface Area (TPSA) 54.45 Ų[5]
LogP 1.133[5]

Synthetic Protocol: General Procedure for the Synthesis of 1-Methyl-2-oxoindoline-5-sulfonamide Derivatives

The following protocol outlines a general and robust method for the synthesis of a diverse library of N-substituted 1-methyl-2-oxoindoline-5-sulfonamides from 1-Methyl-2-oxoindoline-5-sulfonyl chloride and a variety of primary and secondary amines. This reaction is a fundamental step in the creation of potential kinase inhibitors based on this scaffold.

Reaction Scheme:

G reagent1 1-Methyl-2-oxoindoline-5-sulfonyl chloride product 1-Methyl-2-oxoindoline-5-(N-R1,R2)-sulfonamide reagent1->product reagent2 + R1R2NH (Amine) reagent2->product conditions Base (e.g., Triethylamine, Pyridine) Solvent (e.g., DCM, Acetonitrile) Room Temperature conditions->product

Caption: General reaction scheme for sulfonamide synthesis.

Materials:
  • 1-Methyl-2-oxoindoline-5-sulfonyl chloride (1.0 eq)

  • Desired primary or secondary amine (1.1 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Triethylamine (Et₃N) or Pyridine (2.0 - 3.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Step-by-Step Protocol:
  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Methyl-2-oxoindoline-5-sulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Addition of Amine and Base: To the stirred solution, add the desired amine (1.1 - 1.5 eq) followed by the dropwise addition of triethylamine or pyridine (2.0 - 3.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of hexanes and ethyl acetate to afford the pure 1-methyl-2-oxoindoline-5-sulfonamide derivative.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Target Kinase Pathways and the Role of Oxoindoline-Sulfonamide Inhibitors

Derivatives of 2-oxoindoline have shown inhibitory activity against a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and Bruton's Tyrosine Kinase (BTK).[7][8] These kinases are critical nodes in signaling pathways that drive cell proliferation, survival, and angiogenesis.

VEGFR2 Signaling Pathway

VEGF-A binding to VEGFR2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[9][10] This initiates multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival – key processes in angiogenesis.[2][9]

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR2 Dimerization & Autophosphorylation VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK Pathway PKC->MAPK Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Inhibitor 1-Methyl-2-oxoindoline- 5-sulfonamide Derivative Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR2 signaling pathway and point of inhibition.

PDGFRβ Signaling Pathway

PDGF-B binding to PDGFRβ induces receptor dimerization and activation of its intrinsic tyrosine kinase activity.[11][12][13] This leads to the phosphorylation of downstream signaling molecules such as PI3K, PLCγ, and Grb2, activating the PI3K/Akt and Ras/MAPK pathways, which are involved in cell growth, proliferation, and migration.[13]

PDGFRB_Pathway PDGFB PDGF-B PDGFRB PDGFRβ Dimerization & Autophosphorylation PDGFB->PDGFRB PI3K PI3K PDGFRB->PI3K PLCg PLCγ PDGFRB->PLCg Grb2_Sos Grb2/Sos PDGFRB->Grb2_Sos Migration Cell Migration PDGFRB->Migration Akt Akt PI3K->Akt PKC PKC PLCg->PKC Ras_MAPK Ras/MAPK Pathway Grb2_Sos->Ras_MAPK Growth Cell Growth Akt->Growth Proliferation Cell Proliferation PKC->Proliferation Ras_MAPK->Proliferation Inhibitor 1-Methyl-2-oxoindoline- 5-sulfonamide Derivative Inhibitor->PDGFRB Inhibition

Caption: Simplified PDGFRβ signaling pathway and point of inhibition.

BTK Signaling Pathway

BTK is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway.[3][14][15] Upon BCR engagement, BTK is activated and subsequently phosphorylates PLCγ2, leading to downstream signaling events that are essential for B-cell proliferation, survival, and differentiation.[16]

BTK_Pathway BCR B-Cell Receptor (BCR) Activation Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Activation Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation Downstream->Proliferation Survival B-Cell Survival Downstream->Survival Inhibitor 1-Methyl-2-oxoindoline- 5-sulfonamide Derivative Inhibitor->BTK Inhibition

Sources

Application Notes and Protocols for Sulfonylation with 1-Methyl-2-oxoindoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, recognized as a privileged structure due to its presence in a multitude of therapeutic agents.[1][2] Its bioisosteric relationship with the amide group, coupled with enhanced metabolic stability and unique hydrogen bonding capabilities, makes it a valuable moiety in the design of novel pharmaceuticals.[3][4] The most direct and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[5][6] This document provides a detailed guide to the experimental setup for sulfonylation reactions utilizing 1-Methyl-2-oxoindoline-5-sulfonyl chloride, a key intermediate for introducing the 1-methyl-2-oxoindoline scaffold into target molecules.

This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, mechanistic insights, and practical advice for the successful execution of these reactions. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Reagent Overview: 1-Methyl-2-oxoindoline-5-sulfonyl chloride

1-Methyl-2-oxoindoline-5-sulfonyl chloride (CAS No. 166883-20-1) is a reactive intermediate that combines the structural features of a sulfonyl chloride with the medicinally relevant 1-methyl-2-oxoindoline core.[7][8][9] The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic attack by amines to form stable sulfonamide linkages.

Table 1: Physicochemical Properties of 1-Methyl-2-oxoindoline-5-sulfonyl chloride [7]

PropertyValue
Molecular Formula C₉H₈ClNO₃S
Molecular Weight 245.68 g/mol
Appearance Solid (form may vary)
Storage Conditions 4°C, protect from moisture

The inherent reactivity of the sulfonyl chloride functional group necessitates careful handling and storage to prevent hydrolysis and degradation.[10] It is crucial to work under anhydrous conditions and to use aprotic solvents to maintain the integrity of the reagent.

General Reaction Scheme and Mechanism

The sulfonylation of an amine with 1-Methyl-2-oxoindoline-5-sulfonyl chloride proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur atom. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General mechanism of sulfonylation.

The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group, and subsequent deprotonation of the nitrogen by a base to yield the final sulfonamide product. The choice of base is critical; sterically hindered non-nucleophilic bases like triethylamine or pyridine are commonly used to avoid competing reactions with the sulfonyl chloride.[6]

Experimental Protocol: General Procedure for Sulfonylation

This protocol provides a general method for the sulfonylation of a primary or secondary amine with 1-Methyl-2-oxoindoline-5-sulfonyl chloride. The specific conditions may require optimization depending on the nucleophilicity and steric hindrance of the amine.

Materials and Equipment
  • 1-Methyl-2-oxoindoline-5-sulfonyl chloride

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, acetonitrile)

  • Anhydrous pyridine or triethylamine (Et₃N)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 equivalent) and dissolve it in anhydrous dichloromethane (concentration typically 0.1-0.5 M).

  • Base Addition: Add anhydrous pyridine or triethylamine (1.5-2.0 equivalents) to the solution. Stir the mixture at room temperature for 10-15 minutes. For less reactive amines, cooling the reaction to 0°C before the addition of the sulfonyl chloride may be beneficial to control the initial exotherm.[6]

  • Sulfonyl Chloride Addition: Dissolve 1-Methyl-2-oxoindoline-5-sulfonyl chloride (1.1-1.2 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred amine solution. The portion-wise addition helps to control the reaction rate and minimize side reactions.[11]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes. The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Reaction Time: Stir the reaction at room temperature until the starting material is consumed, as indicated by TLC analysis. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Workup:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride or 1 M HCl.[11]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude sulfonamide can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[12]

Sulfonylation Workflow A 1. Dissolve Amine in Anhydrous Solvent B 2. Add Base (Pyridine or Et3N) A->B C 3. Add 1-Methyl-2-oxoindoline-5-sulfonyl chloride Solution B->C D 4. Monitor Reaction by TLC C->D E 5. Aqueous Workup (Quench, Extract, Wash) D->E Upon Completion F 6. Dry and Concentrate E->F G 7. Purify by Column Chromatography F->G

Sources

Application Notes & Protocols: A Scientist's Guide to the Column Chromatography Purification of 1-Methyl-2-oxoindoline-5-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1-methyl-2-oxoindoline scaffold is a privileged structure in medicinal chemistry, frequently serving as a core component in the development of novel therapeutic agents. Its derivatization into sulfonamides via 1-Methyl-2-oxoindoline-5-sulfonyl chloride introduces a key functional group known for its diverse biological activities and ability to modulate physicochemical properties. However, the purification of these final products presents a significant challenge due to their often polar nature and the presence of closely related impurities. This document provides an in-depth guide to the successful purification of these target compounds using normal-phase column chromatography, emphasizing the causal logic behind protocol design, from initial reaction analysis to final product isolation.

Foundational Principles: Understanding the Chemistry of Separation

A successful purification is not merely a procedural task but an applied understanding of the molecular interactions at play. The synthesis of a 1-Methyl-2-oxoindoline-5-sulfonamide typically involves the reaction of 1-Methyl-2-oxoindoline-5-sulfonyl chloride with a primary or secondary amine.

The crude reaction mixture will predictably contain:

  • Target Sulfonamide: The desired product, whose polarity is dictated by the R-groups of the parent amine.

  • Unreacted Amine: A potentially basic and polar starting material.

  • Unreacted Sulfonyl Chloride: The starting material (CAS 166883-20-1) is moderately polar (TPSA: 54.45 Ų, LogP: 1.13)[1].

  • Sulfonic Acid: The hydrolysis byproduct of the sulfonyl chloride, which is highly polar and can adhere strongly to silica gel.

The goal of column chromatography is to exploit the subtle differences in polarity among these components to achieve separation. In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a less polar mobile phase. Compounds are separated based on their affinity for the stationary phase; more polar compounds interact more strongly and elute later, while less polar compounds travel through the column more quickly.

The Cornerstone of Success: Method Development with Thin-Layer Chromatography (TLC)

Before committing a valuable crude product to a large-scale column, a small-scale pilot separation using Thin-Layer Chromatography (TLC) is essential. TLC serves as a rapid and material-sparing method to identify an optimal solvent system (mobile phase) that will provide adequate separation.[2]

The objective is to find a solvent mixture where the target sulfonamide has a Retention Factor (Rf) between 0.2 and 0.4. This Rf range generally ensures that the compound does not elute too quickly (risking co-elution with non-polar impurities) or remain on the column indefinitely.[2]

Protocol 2.1: TLC System Screening
  • Preparation: In a small vial, dissolve a minute amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot the dissolved mixture onto the baseline of at least three separate TLC plates.

  • Eluent Systems: Prepare developing chambers with different solvent systems of varying polarity. A good starting point is to test systems from different polarity classes.

  • Development: Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.

  • Visualization: Remove the plates, mark the solvent front, and allow them to dry completely. Visualize the separated spots under a UV lamp (254 nm). If compounds are not UV-active, staining with potassium permanganate or another suitable agent may be necessary.

  • Analysis: Calculate the Rf for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Identify the solvent system that gives the best separation between the product spot and major impurities, with the target Rf in the desired 0.2-0.4 range.

Table 1: Recommended Initial TLC Solvent Systems for Screening
Solvent System (v/v) Polarity Character
70:30 Hexane / Ethyl AcetateLow to Medium Polarity
100% Dichloromethane (DCM)Medium Polarity
95:5 DCM / Methanol (MeOH)Medium to High Polarity[3]
90:10 Ethyl Acetate / MethanolHigh Polarity[2]

Note: If the target compound is particularly basic (e.g., contains an unprotected amine), adding 0.5-1% triethylamine to the mobile phase can neutralize acidic sites on the silica gel, preventing peak tailing and improving resolution.[3]

G cluster_0 TLC Analysis & Interpretation cluster_1 Decision Pathway cluster_2 Action TLC Run TLC with Crude Mixture Rf_calc Calculate Rf of Target Compound TLC->Rf_calc Rf_high Rf > 0.4 Rf_calc->Rf_high Rf_low Rf < 0.2 Rf_calc->Rf_low Rf_good 0.2 < Rf < 0.4 Rf_calc->Rf_good Decrease_Polarity Decrease Mobile Phase Polarity (e.g., Increase Hexane %) Rf_high->Decrease_Polarity Compound is too non-polar Increase_Polarity Increase Mobile Phase Polarity (e.g., Increase MeOH %) Rf_low->Increase_Polarity Compound is too polar Proceed Proceed to Column Chromatography Rf_good->Proceed Optimal Separation

Figure 1. Decision workflow for mobile phase optimization based on TLC results.

The Main Event: Flash Column Chromatography Protocol

Flash chromatography is a technique that utilizes positive pressure to accelerate the flow of the mobile phase through the column, significantly reducing purification time while maintaining good resolution.[3][4]

Materials and Equipment
  • Glass chromatography column with stopcock

  • Silica gel (flash grade, e.g., 230-400 mesh)

  • Sand (washed)

  • Appropriate solvents for mobile phase (TLC-optimized)

  • Round bottom flasks

  • Test tubes or fraction collector vials

  • Compressed air or nitrogen source with regulator

  • Rotary evaporator

Protocol: Step-by-Step Purification

Step 1: Column Packing (Slurry Method)

  • Rationale: A uniformly packed column is critical to prevent solvent channeling, which leads to poor separation. The slurry method ensures a homogenous and dense packing.

  • Securely clamp the column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[5]

  • In a beaker, prepare a slurry of silica gel in the least polar solvent to be used (e.g., hexane). A common ratio is ~100 g of silica for every 1 g of crude material, but this can be adjusted based on separation difficulty.[5]

  • With the stopcock open, pour the slurry into the column. Use a funnel to aid the process.

  • Gently tap the side of the column to dislodge air bubbles and encourage even settling.

  • Once the silica has settled, add a protective layer of sand on top.

  • Drain the solvent until the level is just above the top layer of sand. Crucially, do not let the column run dry at any stage. [5]

Step 2: Sample Loading (Dry Loading Method)

  • Rationale: For moderately to highly polar compounds like many sulfonamides, solubility in the initial non-polar mobile phase can be low. Dry loading ensures the compound is introduced to the column in a concentrated band, leading to sharper peaks and better resolution.[2][5]

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

  • Carefully add this powder to the top of the prepared column, ensuring an even layer.

Step 3: Elution and Fraction Collection

  • Rationale: Using a gradient elution—gradually increasing the mobile phase polarity—is often the most efficient way to separate a mixture of compounds with varying polarities.[6] It allows non-polar impurities to be washed off first, followed by the elution of progressively more polar compounds.

  • Begin elution with the initial, least polar solvent system determined by TLC.

  • Apply gentle pressure from the compressed air/nitrogen source to achieve a steady flow rate (a drop rate of ~5-10 cm/minute is a good target).

  • Collect the eluent in sequentially numbered test tubes or vials.

  • Periodically check the composition of the eluting solvent by spotting fractions onto a TLC plate and developing it.

  • If using a gradient, incrementally increase the percentage of the more polar solvent. For example, start with 80:20 Hexane:EtOAc, then move to 70:30, 60:40, and so on. Make these changes gradually to avoid disrupting the column packing.

  • Once the target compound begins to elute (as determined by TLC), collect these fractions together.

  • Continue collecting until the target compound is no longer detected in the eluent.

Step 4: Product Isolation

  • Combine all fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator.

  • Place the resulting solid or oil under high vacuum to remove any residual solvent.

  • Determine the mass of the purified product and calculate the yield. Confirm purity using analytical techniques such as NMR or LC-MS.

G start Crude Sulfonamide Product pack 1. Pack Column (Silica Slurry) start->pack dry_load 2. Dry Load Sample (Adsorb on Silica) pack->dry_load elute 3. Elute with Mobile Phase (Start with low polarity) dry_load->elute collect 4. Collect Fractions elute->collect monitor 5. Monitor Fractions by TLC collect->monitor monitor->elute Continue Elution / Increase Polarity combine 6. Combine Pure Fractions monitor->combine Product Detected evaporate 7. Evaporate Solvent combine->evaporate end Pure Sulfonamide evaporate->end

Figure 2. General experimental workflow for the purification of sulfonamides by flash column chromatography.

Troubleshooting Common Purification Issues

Even with careful planning, challenges can arise. The ability to troubleshoot effectively is a hallmark of an experienced scientist.

Table 2: Troubleshooting Guide for Sulfonamide Purification
Problem Probable Cause(s) Solution(s)
Poor Separation / Co-elution Mobile phase polarity is too high, or the difference in polarity between components is insufficient.- Decrease the polarity of the mobile phase.[6]- Use a shallower gradient (make smaller, more gradual increases in polarity).- Consider a different solvent system (e.g., switch from Ethyl Acetate to Diethyl Ether).- Try an alternative stationary phase like alumina or a bonded phase (e.g., amino-propyl).[7][8]
Compound Will Not Elute Mobile phase is not polar enough; compound is irreversibly bound to the silica.- Dramatically increase the polarity of the mobile phase (e.g., a high percentage of methanol in DCM).- Be aware that using more than 10% methanol in the mobile phase can risk dissolving some of the silica gel.[3]- If the compound is acidic, adding a small amount of acetic acid to the eluent can help.
Streaking/Tailing on TLC and Column Compound is acidic/basic and interacting strongly with silica; sample is overloaded.- Add a modifier to the mobile phase: 0.5-1% triethylamine for basic compounds or 0.5-1% acetic acid for acidic compounds.- Ensure the amount of crude material loaded is not excessive for the column size.
Column Cracks or Runs Dry Improper packing; solvent level dropped below the top of the stationary phase.- This is often unrecoverable. The run must be stopped and restarted with a freshly packed column.- Always ensure a sufficient head of solvent above the silica bed during packing and running.

Concluding Remarks

The purification of 1-Methyl-2-oxoindoline-5-sulfonamide derivatives by column chromatography is a robust and reliable method when approached systematically. The foundational work of optimizing the mobile phase via TLC cannot be overstated, as it dictates the success of the subsequent large-scale separation. By understanding the chemical nature of the target molecule and potential impurities, and by employing techniques such as dry loading and gradient elution, researchers can consistently achieve high purity of their target compounds, enabling accurate downstream biological evaluation and advancing drug development programs.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. Benchchem.com.
  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 33(9), 487–491. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Chem.rochester.edu. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Purification of (E)
  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Sorbent-technologies.com. [Link]

  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.com. [Link]

  • Longdom Publishing. (2023). Column Chromatography in Pharmaceutical Analysis: Methods and Applications. Longdom.org. [Link]

Sources

Application Notes & Protocols for the Large-Scale Synthesis of 1-Methyl-2-oxoindoline-5-sulfonyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 1-Methyl-2-oxoindoline-5-sulfonyl chloride, a pivotal intermediate in contemporary medicinal chemistry. The oxindole scaffold is a privileged structure in drug discovery, and its 5-sulfonyl chloride derivative serves as a versatile handle for the synthesis of a multitude of biologically active molecules, most notably as a precursor to potent enzyme inhibitors.[1][2] This guide details a robust, scalable two-step synthetic pathway, commencing with the N-methylation of 2-oxoindoline, followed by a regioselective chlorosulfonation. We delve into the mechanistic underpinnings of the key chlorosulfonation step, provide detailed, field-tested protocols with an emphasis on safety and scalability, and outline methods for the subsequent derivatization into sulfonamides. This document is intended for researchers, chemists, and process development professionals engaged in pharmaceutical research and manufacturing.

Introduction: The Strategic Importance of the Oxindole Core

The 2-oxindole heterocyclic system is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals.[3][4][5] Its derivatives exhibit a wide spectrum of biological activities, making them attractive targets for drug development programs.[6] The introduction of a sulfonyl chloride group at the C5 position of the 1-methyl-2-oxoindoline core transforms it into a highly reactive and versatile intermediate.[1] This electrophilic moiety readily reacts with a vast array of nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages.[1][7] This reactivity is the foundation of its utility in constructing libraries of compounds for screening and is famously leveraged in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[8][9][10]

The large-scale production of 1-Methyl-2-oxoindoline-5-sulfonyl chloride, however, is not without its challenges. The process involves the use of highly corrosive and reactive reagents, such as chlorosulfonic acid, which necessitates stringent safety protocols and precise control over reaction conditions to manage its exothermic nature.[11] This guide aims to provide a clear and actionable framework for navigating these challenges to achieve a safe, efficient, and scalable synthesis.

Overall Synthetic Workflow

The synthesis is efficiently executed in a two-step sequence starting from commercially available 2-oxindole.

  • N-Methylation: The sequence begins with the methylation of the nitrogen atom of the 2-oxindole ring to produce 1-Methyl-2-oxoindoline.

  • Chlorosulfonation: The resulting intermediate undergoes electrophilic aromatic substitution with chlorosulfonic acid to regioselectively install the sulfonyl chloride group at the C5 position.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Derivatization (Example) A 2-Oxoindoline B 1-Methyl-2-oxoindoline A->B  Base (e.g., NaH, K2CO3) Methylating Agent (e.g., CH3I, (CH3)2SO4)   C 1-Methyl-2-oxoindoline D 1-Methyl-2-oxoindoline-5-sulfonyl chloride C->D  Chlorosulfonic Acid (ClSO3H)   E 1-Methyl-2-oxoindoline-5-sulfonyl chloride F 1-Methyl-2-oxoindoline-5-sulfonamide Derivatives E->F  Primary/Secondary Amine (R1R2NH) Base (e.g., Pyridine, Et3N)  

Figure 1: Overall Synthetic and Derivatization Workflow.

Mechanistic Insight: The Chlorosulfonation of 1-Methyl-2-oxoindoline

The key transformation in this synthesis is the chlorosulfonation of the 1-methyl-2-oxoindoline aromatic ring. This reaction proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism.[1]

The potent electrophile in this reaction is the chlorosulfonium ion (SO₂Cl⁺) or a related species generated from chlorosulfonic acid.[1] The aromatic ring of the oxindole acts as the nucleophile. The regioselectivity of the attack, favoring the C5 position, is governed by the directing effects of the ring's substituents. The amide group is an ortho-, para-director, and while the C4 and C6 (ortho) positions are activated, the C5 (para) position is sterically more accessible and electronically favored, leading to the desired product as the major isomer.[1]

G start 1-Methyl-2-oxoindoline + ClSO3H electrophile Generation of Electrophile (SO₂Cl⁺) start->electrophile Step 1 attack Nucleophilic Attack (π-system of oxindole attacks SO₂Cl⁺) electrophile->attack Step 2 sigma Formation of Resonance-Stabilized Sigma Complex (Arenium Ion) attack->sigma Step 3 deprotonation Proton Abstraction sigma->deprotonation Step 4 product 1-Methyl-2-oxoindoline-5-sulfonyl chloride deprotonation->product Step 5 (Restoration of Aromaticity)

Sources

Catalytic Methods for the Synthesis of 1-Methyl-2-oxoindoline-5-sulfonamides: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its unique physicochemical properties and ability to act as an amide bioisostere.[1][2] The synthesis of sulfonamides, traditionally achieved through the reaction of a sulfonyl chloride with an amine, has evolved significantly with the advent of catalytic methods that offer milder conditions, broader substrate scope, and improved functional group tolerance.[2][3][4] This guide provides a detailed overview of modern catalytic approaches for the formation of sulfonamides using 1-Methyl-2-oxoindoline-5-sulfonyl chloride, a key building block for various biologically active molecules. We will explore the underlying principles of catalysis in sulfonamide synthesis, present detailed experimental protocols for various catalytic systems, and offer insights into reaction optimization and troubleshooting.

Introduction: The Enduring Importance of Sulfonamides

The discovery of the antibacterial properties of sulfonamides in the 1930s marked a turning point in medicine.[3] Today, this versatile functional group is found in drugs targeting a wide range of diseases, including diuretics, hypoglycemics, and anticancer agents.[1][2] The oxindole scaffold, and specifically the 1-Methyl-2-oxoindoline core, is also a privileged structure in drug discovery, notably in the development of kinase inhibitors. The combination of these two pharmacophores in 1-Methyl-2-oxoindoline-5-sulfonamides presents a powerful strategy for generating novel drug candidates.

The classical approach to sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine, often in the presence of a stoichiometric amount of base like pyridine or triethylamine to neutralize the HCl byproduct.[5] While effective, this method can suffer from limitations, especially when dealing with complex or sensitive substrates. Catalytic methods have emerged to address these challenges, offering more efficient and selective routes to these valuable compounds.

The Shift from Stoichiometric to Catalytic Sulfonylation

The primary challenge in sulfonamide synthesis often lies not in the S-N bond formation itself, but in the preparation of the requisite sulfonyl chloride.[3] Traditional methods for synthesizing sulfonyl chlorides, such as electrophilic aromatic substitution with chlorosulfonic acid, often require harsh conditions that are incompatible with many functional groups.[1][3]

Modern catalytic methods bypass some of these limitations by activating either the sulfonyl chloride or the amine, or by constructing the sulfonyl moiety in situ from more benign starting materials. These approaches can be broadly categorized as follows:

  • Lewis Acid Catalysis: Lewis acids can activate the sulfonyl chloride, increasing its electrophilicity and facilitating the reaction with weakly nucleophilic amines.

  • Transition Metal Catalysis: Catalysts based on metals like palladium, copper, and nickel have revolutionized C-N bond formation and have been successfully applied to sulfonamide synthesis.[2][4] These methods often involve cross-coupling reactions.

  • Organocatalysis: Small organic molecules can act as catalysts, often through mechanisms involving hydrogen bonding or the formation of more reactive intermediates.

  • Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for generating reactive intermediates under mild conditions, enabling novel pathways for sulfonylation.[6]

This guide will focus on practical, catalytic protocols for the reaction of the readily available 1-Methyl-2-oxoindoline-5-sulfonyl chloride with a variety of amines.

Experimental Protocols for Catalytic Sulfonamide Formation

The following protocols are designed to be adaptable for a range of amine coupling partners with 1-Methyl-2-oxoindoline-5-sulfonyl chloride.

Protocol 1: Indium-Catalyzed Sulfonylation of Anilines

Indium(III) trifluoromethanesulfonate is a mild Lewis acid catalyst that has been shown to be effective in promoting the sulfonylation of even sterically hindered and less nucleophilic anilines.[7][8]

Reaction Scheme:

Materials:

  • 1-Methyl-2-oxoindoline-5-sulfonyl chloride (CAS: 166883-20-1)[9]

  • Substituted aniline

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry reaction vial under an inert atmosphere, add 1-Methyl-2-oxoindoline-5-sulfonyl chloride (1.0 equiv.).

  • Add the substituted aniline (1.1 equiv.) and anhydrous DCM.

  • Add In(OTf)₃ (5 mol%).

  • Add triethylamine (1.5 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents moisture from hydrolyzing the sulfonyl chloride and deactivating the catalyst.

  • Anhydrous Solvent: Essential to prevent hydrolysis of the starting material and catalyst.

  • Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Indium(III) trifluoromethanesulfonate: The Lewis acidity of the indium catalyst activates the sulfonyl chloride, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by the aniline.

Protocol 2: Copper-Catalyzed Sulfonylation of Amines

Copper-based catalysts are cost-effective and have shown excellent efficacy in C-N cross-coupling reactions, including sulfonamide formation.[4] This protocol is particularly useful for a broad range of primary and secondary amines.

Reaction Scheme:

Materials:

  • 1-Methyl-2-oxoindoline-5-sulfonyl chloride

  • Primary or secondary amine

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Toluene or Dioxane, anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add CuI (5-10 mol%).

  • Add K₂CO₃ or Cs₂CO₃ (2.0 equiv.).

  • Add 1-Methyl-2-oxoindoline-5-sulfonyl chloride (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous toluene or dioxane.

  • Add DMEDA (10-20 mol%).

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Causality Behind Experimental Choices:

  • Copper(I) iodide: The active copper catalyst facilitates the coupling of the amine and the sulfonyl chloride.

  • Ligand (DMEDA): The ligand stabilizes the copper catalyst, prevents its agglomeration, and enhances its reactivity.

  • Base (K₂CO₃ or Cs₂CO₃): A stronger base is often required in copper-catalyzed reactions to deprotonate the amine, making it a more potent nucleophile.

  • Elevated Temperature: Many copper-catalyzed cross-coupling reactions require thermal energy to proceed at a reasonable rate.

Data Presentation and Workflow Visualization

Table 1: Comparison of Catalytic Methods
Catalyst SystemTypical LoadingAmine ScopeTemperatureKey Advantages
In(OTf)₃5 mol%Anilines, less nucleophilic aminesRoom Temp.Mild conditions, good for electron-deficient amines.
CuI / DMEDA5-10 mol%Primary and secondary aliphatic and aromatic amines80-110 °CCost-effective, broad substrate scope.
Pd(OAc)₂ / Ligand2-5 mol%Aryl and heteroaryl amines80-120 °CHigh efficiency for challenging cross-couplings.[4]
Organocatalyst10-20 mol%GeneralRoom Temp.Metal-free, environmentally benign.
Diagrams

Experimental Workflow for Catalytic Sulfonamide Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Weigh Reactants & Catalyst prep2 Add Anhydrous Solvent prep1->prep2 prep3 Establish Inert Atmosphere prep2->prep3 react1 Add Base & Ligand (if required) prep3->react1 react2 Stir at Designated Temperature react1->react2 react3 Monitor Progress (TLC/LC-MS) react2->react3 workup1 Quench Reaction react3->workup1 workup2 Aqueous Extraction workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Flash Chromatography workup3->workup4 final_product final_product workup4->final_product Isolated Sulfonamide G Cu_I Cu(I) Catalyst Intermediate1 [Cu(I)-Amine Complex] Cu_I->Intermediate1 + Amine Amine R-NH2 Sulfonyl_Cl Ar-SO2Cl Product Ar-SO2NH-R Product->Cu_I - HCl Intermediate2 Oxidative Addition Intermediate Intermediate1->Intermediate2 + Ar-SO2Cl Intermediate2->Product Reductive Elimination

Caption: A simplified representation of a copper-catalyzed sulfonylation cycle.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently pure reagents/solvents- Low reaction temperature- Use fresh, high-purity catalyst.- Ensure all reagents and solvents are anhydrous.- Increase reaction temperature in increments.
Formation of Sulfonyl Chloride Hydrolysis Product - Presence of water in the reaction- Use anhydrous solvents and reagents.- Maintain a strict inert atmosphere.
Multiple Byproducts - Side reactions of functional groups- Catalyst decomposition- Screen different catalysts and ligands.- Adjust reaction temperature and time.
Difficulty in Product Isolation - Product is highly polar or water-soluble- Use alternative extraction solvents.- Consider reverse-phase chromatography.

Conclusion

The catalytic synthesis of sulfonamides from 1-Methyl-2-oxoindoline-5-sulfonyl chloride offers significant advantages over classical methods, providing access to a diverse range of compounds under milder and more controlled conditions. The protocols outlined in this guide, utilizing indium and copper catalysis, serve as a robust starting point for researchers in drug discovery and medicinal chemistry. By understanding the principles behind these catalytic systems and employing systematic optimization, scientists can efficiently synthesize novel 1-Methyl-2-oxoindoline-5-sulfonamides for biological evaluation.

References

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  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. [Link]

  • Miller, S. J., et al. (2011). Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst. National Institutes of Health. [Link]

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  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Taylor & Francis Online. (2011). A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides. Taylor & Francis Online. [Link]

  • ResearchGate. (2018). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]

  • OUCI. (n.d.). Photocatalytic Sulfonylation: Innovations and Applications. OUCI. [Link]

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  • ResearchGate. (2018). Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates as a Sulfonylating Agent. ResearchGate. [Link]

  • National Institutes of Health. (2022). Modular Two-Step Route to Sulfondiimidamides. National Institutes of Health. [Link]

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]

  • ResearchGate. (2021). Catalyst-free Electrochemical Sulfonylation of Amines with Sulfonyl Hydrazide in Aqueous Medium. ResearchGate. [Link]

  • ACS Publications. (n.d.). Synthesis of sulfonyl chloride substrate precursors. ACS Publications. [Link]

  • Wiley Online Library. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

  • Google Patents. (n.d.). General preparation method of sulfonyl chloride.

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Application Notes & Protocols: The Strategic Role of 1-Methyl-2-oxoindoline-5-sulfonyl chloride in the Synthesis of Novel Kinase Inhibitors for Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-methyl-2-oxoindoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors used in targeted cancer therapy. The functionalized intermediate, 1-Methyl-2-oxoindoline-5-sulfonyl chloride (CAS No. 166883-20-1) , represents a critical and versatile building block for the synthesis of next-generation anti-cancer agents.[1][2][3] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this compound. We will elucidate the underlying mechanism of kinase inhibition, provide detailed synthetic protocols modeled on the synthesis of industry-standard drugs like Sunitinib, and discuss the rationale behind key experimental choices.

The Oxoindoline Scaffold: A Cornerstone of Kinase Inhibition

Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This signaling event is fundamental to regulating nearly all aspects of cell life, including growth, proliferation, and differentiation.[4] In many cancers, the signaling pathways governed by receptor tyrosine kinases (RTKs) are constitutively activated, leading to uncontrolled cell division and tumor growth.

The oxoindoline scaffold is a highly effective pharmacophore for targeting the ATP-binding pocket of these kinases. Its structure mimics the adenine ring of ATP, enabling it to competitively inhibit the enzyme's function and shut down the aberrant signaling cascade. Key RTKs implicated in tumorigenesis and angiogenesis that are targeted by oxoindoline-based inhibitors include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs) : Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[5][6][7][8]

  • Platelet-Derived Growth Factor Receptors (PDGFRs) : Involved in cell growth and division.

  • KIT Proto-Oncogene, Receptor Tyrosine Kinase (c-KIT) : A driver in various solid tumors.

The 1-methyl substitution on the indoline nitrogen can enhance binding affinity and modulate pharmacokinetic properties, while the sulfonyl chloride group at the 5-position provides a reactive handle for introducing diverse chemical moieties, allowing for fine-tuning of the inhibitor's potency, selectivity, and drug-like properties.

Visualizing the Mechanism of Action

The following diagram illustrates the general principle of competitive inhibition at the ATP-binding site of a tyrosine kinase by an oxoindoline-based drug.

G cluster_0 Tyrosine Kinase Active Site Kinase Kinase Domain ATP_Site ATP Binding Pocket Substrate_Site Substrate Binding Site ATP_Site->Substrate_Site Catalyzes Phosphorylation No_Reaction Signaling Blocked ATP_Site->No_Reaction Phospho_Substrate Phosphorylated Substrate (Leads to Cell Proliferation) Substrate_Site->Phospho_Substrate Releases ATP ATP ATP->ATP_Site Binds Substrate Substrate Protein Substrate->Substrate_Site Binds Inhibitor Oxoindoline Inhibitor (e.g., Sunitinib derivative) Inhibitor->ATP_Site Competitively Binds & Blocks ATP

Caption: Competitive inhibition of a tyrosine kinase by an oxoindoline-based agent.

Synthetic Protocol: Synthesis of a Sunitinib Analogue

Sunitinib is a multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[] Its synthesis provides an excellent and well-documented model for demonstrating the utility of oxoindoline derivatives. The following protocol outlines the synthesis of a Sunitinib analogue, highlighting where 1-Methyl-2-oxoindoline-5-sulfonyl chloride would be employed to create novel sulfonamide derivatives.

Overall Synthetic Scheme

The synthesis is a convergent process, involving the preparation of two key intermediates—a pyrrole aldehyde and a functionalized oxoindoline—followed by a final condensation reaction.

G Pyrrole_Precursors Pyrrole Precursors Pyrrole_Aldehyde Intermediate A: Pyrrole Aldehyde Carboxamide Pyrrole_Precursors->Pyrrole_Aldehyde Multi-step Synthesis Oxoindoline 1-Methyl-2-oxoindoline Sulfonyl_Chloride Intermediate B: 1-Methyl-2-oxoindoline -5-sulfonyl chloride Oxoindoline->Sulfonyl_Chloride Chlorosulfonation Amine R-NH2 (Diverse Amine) Sulfonamide_Oxoindoline Intermediate C: Oxoindoline Sulfonamide Amine->Sulfonamide_Oxoindoline Sulfonamide Formation Chlorosulfonic_Acid ClSO3H Final_Product Final Product: Sunitinib Analogue Pyrrole_Aldehyde->Final_Product Knoevenagel Condensation Sulfonyl_Chloride->Sulfonamide_Oxoindoline Sulfonamide Formation Sulfonamide_Oxoindoline->Final_Product Knoevenagel Condensation

Caption: Convergent synthesis workflow for a Sunitinib analogue.

Part A: Synthesis of the Pyrrole Aldehyde Intermediate

The synthesis of the requisite pyrrole aldehyde, N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide, is a multi-step process well-documented in the literature.[10][11] The key steps typically involve:

  • Knorr Pyrrole Synthesis: Condensation of an α-amino-ketone with a β-ketoester to form the pyrrole ring.

  • Hydrolysis: Saponification of the ester group to a carboxylic acid.

  • Amidation: Coupling of the carboxylic acid with N,N-diethylethane-1,2-diamine.

  • Vilsmeier-Haack Formylation: Introduction of the aldehyde group at the 5-position.

Part B: Synthesis of the Oxoindoline Sulfonamide Intermediate

This is the core application for 1-Methyl-2-oxoindoline-5-sulfonyl chloride .

Step 1: Chlorosulfonation of 1-Methyl-2-oxoindoline (if starting from the unfunctionalized core)

  • Rationale: This electrophilic aromatic substitution introduces the sulfonyl chloride group onto the electron-rich aromatic ring of the oxoindoline. The reaction must be performed under anhydrous conditions at low temperatures to prevent decomposition of the chlorosulfonic acid and minimize side reactions.

  • Protocol:

    • To a stirred solution of chlorosulfonic acid (3-5 equivalents) cooled to 0°C in an ice bath, add 1-methyl-2-oxoindoline (1 equivalent) portion-wise, ensuring the temperature does not exceed 5-10°C.

    • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 1-Methyl-2-oxoindoline-5-sulfonyl chloride .

Step 2: Sulfonamide Formation

  • Rationale: The sulfonyl chloride is a highly reactive electrophile that readily reacts with nucleophilic amines to form a stable sulfonamide bond. A non-nucleophilic organic base (e.g., triethylamine or pyridine) is required to neutralize the HCl gas generated during the reaction, driving the reaction to completion and preventing protonation of the reactant amine. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve a wide range of organic compounds.

  • Protocol:

    • Dissolve the desired primary or secondary amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of 1-Methyl-2-oxoindoline-5-sulfonyl chloride (1 equivalent) in anhydrous DCM dropwise to the cooled amine solution over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl (to remove excess base and amine), saturated aqueous NaHCO₃ (to remove residual acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the pure oxoindoline sulfonamide intermediate.

Part C: Final Knoevenagel Condensation
  • Rationale: This is a base-catalyzed condensation between the aldehyde of the pyrrole intermediate and the active methylene group at the 3-position of the oxoindoline ring. Pyrrolidine is a commonly used catalyst for this transformation.[10]

  • Protocol:

    • Suspend the pyrrole aldehyde intermediate (Part A, 1 equivalent) and the oxoindoline sulfonamide intermediate (Part B, 1 equivalent) in ethanol or methanol.

    • Add a catalytic amount of pyrrolidine (0.1 equivalents).

    • Heat the mixture to reflux (approx. 80°C) for 4-8 hours. The product typically precipitates out of the solution upon formation.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield the final Sunitinib analogue.

Reaction Step Key Reagents Typical Conditions Purpose of Conditions Typical Yield
Sulfonamide Formation 1-Methyl-2-oxoindoline-5-sulfonyl chloride, Amine, TriethylamineAnhydrous DCM, 0°C to RT, 4-12hAnhydrous conditions prevent hydrolysis of sulfonyl chloride; base neutralizes HCl byproduct.70-90%
Knoevenagel Condensation Pyrrole Aldehyde, Oxoindoline Sulfonamide, PyrrolidineEthanol, Reflux (80°C), 4-8hBase catalyzes the condensation; heat provides activation energy.75-88%[10]

Application in Drug Discovery: Exploring Structure-Activity Relationships (SAR)

The true power of 1-Methyl-2-oxoindoline-5-sulfonyl chloride lies in its utility for rapidly generating libraries of novel compounds for SAR studies. The R-group of the amine used in the sulfonamide formation can be systematically varied to probe the chemical space around the kinase active site.

Caption: Diversification potential using the sulfonyl chloride core.

By synthesizing and screening this library, researchers can identify derivatives with improved:

  • Potency: Lower IC₅₀ values against target kinases.

  • Selectivity: Reduced off-target effects by minimizing inhibition of other kinases.

  • Pharmacokinetics: Enhanced solubility, metabolic stability, and oral bioavailability.

Safety and Handling Protocols

1-Methyl-2-oxoindoline-5-sulfonyl chloride is a reactive chemical intermediate and must be handled with appropriate care.[12]

Hazard Category Description & Precautionary Statements
Corrosion Causes severe skin burns and eye damage. Reacts with water to liberate toxic and corrosive hydrogen chloride gas.[12] P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Reactivity Moisture sensitive. Contact with water liberates toxic gas.[12] P234: Keep only in original container. Handle under an inert atmosphere (e.g., nitrogen or argon). Use dry glassware and solvents.
Toxicity May be harmful if swallowed or inhaled. P260: Do not breathe dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.
Incompatible Materials Water, strong oxidizing agents, strong bases, alcohols, and amines (except for intended reaction).[12]
Standard Operating Procedure (SOP) for Handling
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves.

  • Ventilation: Conduct all manipulations in a certified chemical fume hood.

  • Inert Atmosphere: Store the compound under nitrogen or argon. For reactions, use oven-dried glassware and anhydrous solvents.

  • Weighing and Transfer: Weigh the required amount rapidly and in a contained manner to minimize exposure to atmospheric moisture.

  • Spill Management: In case of a spill, do not use water. Absorb with an inert, dry material like sand or vermiculite. Place in a sealed container for disposal.

  • Waste Disposal: Unused reagent or reaction waste should be quenched carefully by slow, portion-wise addition to a stirred, cooled solution of sodium bicarbonate. Dispose of as hazardous chemical waste according to institutional guidelines.

Conclusion

1-Methyl-2-oxoindoline-5-sulfonyl chloride is a high-value intermediate for the synthesis of targeted anti-cancer agents. Its utility in forming a stable sulfonamide linkage allows for extensive SAR exploration, enabling the development of potent and selective kinase inhibitors. By understanding the principles of the underlying chemistry and adhering to strict safety protocols, research and development teams can effectively leverage this building block to accelerate the discovery of novel oncology therapeutics.

References

  • ResearchGate. (2025). An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. Available at: [Link]

  • Justia Patents. (2015). Process for the preparation of sunitinib and its acid addition salts thereof. Available at: [Link]

  • Google Patents. (n.d.). WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof.
  • WIPO Patentscope. (n.d.). WO2012059941 - PROCESS FOR PREPARATION OF SUNITINIB MALATE AND SALTS THEREOF. Available at: [Link]

  • Google Patents. (n.d.). US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
  • Google Patents. (n.d.). WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof.
  • Google Patents. (n.d.). CN103992308A - Method for preparing sunitinib.
  • PubMed. (n.d.). Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Available at: [Link]

  • PubMed. (n.d.). Design and synthesis of isoquinolines and benzimidazoles as RAF kinase inhibitors. Available at: [Link]

  • ACS Publications. (n.d.). Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. Available at: [Link]

  • PMC - PubMed Central. (n.d.). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Available at: [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Available at: [Link]

  • Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. Available at: [Link]

  • PMC - PubMed Central. (n.d.). Role of VEGFs/VEGFR-1 Signaling and Its Inhibition in Modulating Tumor Invasion: Experimental Evidence in Different Metastatic Cancer Models. Available at: [Link]

  • MDPI. (n.d.). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Available at: [Link]

  • PubMed. (n.d.). Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2. Available at: [Link]

  • Beilstein Journals. (n.d.). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Available at: [Link]

  • PubMed. (2012). Vascular endothelial growth factor (VEGF) receptors: drugs and new inhibitors. Available at: [Link]

  • Semantic Scholar. (n.d.). Anticancer metal compounds in NCI's tumor-screening database: putative mode of action. Available at: [Link]

  • NIH. (n.d.). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Available at: [Link]

  • PMC - NIH. (2023). Molecular Target and Action Mechanism of Anti-Cancer Agents. Available at: [Link]

  • MDPI. (n.d.). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Available at: [Link]

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Application Notes and Protocols for the Development of a Compound Library from 1-Methyl-2-oxoindoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-Methyl-2-oxoindoline Scaffold

The 1-methyl-2-oxoindoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its rigid, three-dimensional structure provides a well-defined orientation for appended functionalities, facilitating precise interactions with biological targets. The incorporation of a sulfonyl chloride group at the 5-position transforms this scaffold into a versatile electrophilic hub, ideal for the construction of diverse compound libraries through reaction with a wide array of nucleophiles, primarily primary and secondary amines. This creates a library of 1-methyl-2-oxoindoline-5-sulfonamides, a class of compounds with significant therapeutic potential, notably as kinase inhibitors and modulators of other key cellular pathways.[1][2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the key intermediate, 1-Methyl-2-oxoindoline-5-sulfonyl chloride, and its subsequent utilization in the development of a chemically diverse compound library. The protocols are designed to be robust and scalable, with an emphasis on explaining the rationale behind key experimental choices to ensure both success and scientific rigor.

Part 1: Synthesis of the Core Intermediate: 1-Methyl-2-oxoindoline-5-sulfonyl chloride

The synthesis of the target sulfonyl chloride is a multi-step process that begins with the commercially available 1-methyl-2-oxoindoline. The key transformation is the electrophilic aromatic substitution to introduce the sulfonyl chloride moiety.

Causality Behind the Synthetic Strategy

The choice of chlorosulfonic acid as the sulfonating agent is driven by its high reactivity, which is necessary to functionalize the relatively electron-rich aromatic ring of the oxindole. The reaction is conducted at low temperatures to control the exothermicity and minimize potential side reactions, such as polysulfonation or degradation of the starting material. The subsequent N-methylation of the oxindole nitrogen is a crucial step to introduce a key structural feature present in many bioactive molecules derived from this scaffold.

Experimental Protocol: Synthesis of 1-Methyl-2-oxoindoline-5-sulfonyl chloride

Step 1: Chlorosulfonation of 1-Methyl-2-oxoindoline

  • Materials:

    • 1-Methyl-2-oxoindoline

    • Chlorosulfonic acid (ClSO₃H)

    • Dichloromethane (DCM), anhydrous

    • Ice bath

    • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-Methyl-2-oxoindoline (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel over a period of 30-60 minutes. Maintain the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The solid precipitate, 1-Methyl-2-oxoindoline-5-sulfonyl chloride, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum.

  • Trustworthiness and Self-Validation: The purity of the synthesized sulfonyl chloride should be assessed by ¹H NMR and LC-MS. The characteristic signals in the NMR spectrum and the expected molecular ion peak in the mass spectrum will confirm the identity and purity of the product.

Part 2: Development of the 1-Methyl-2-oxoindoline-5-sulfonamide Library

The synthesized 1-Methyl-2-oxoindoline-5-sulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic attack by primary and secondary amines to form stable sulfonamide linkages. This reaction forms the basis for the construction of the compound library.

Expertise & Experience: Rationale for Reaction Conditions

The choice of a suitable base, such as triethylamine (TEA) or pyridine, is critical to neutralize the hydrochloric acid (HCl) generated during the reaction.[4] Without a base, the amine nucleophile would be protonated to its non-nucleophilic ammonium salt, effectively quenching the reaction. The use of an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is essential, as sulfonyl chlorides are susceptible to hydrolysis. The reaction is typically performed at room temperature, but for less reactive or sterically hindered amines, gentle heating may be required to drive the reaction to completion.

Experimental Protocol: General Procedure for Sulfonamide Library Synthesis
  • Materials:

    • 1-Methyl-2-oxoindoline-5-sulfonyl chloride

    • A diverse set of primary and secondary amines

    • Triethylamine (TEA) or Pyridine

    • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

    • Reaction vials or a multi-well plate

    • Magnetic stirrer or orbital shaker

  • Procedure (for a single reaction):

    • To a solution of the amine (1.2 eq) in anhydrous DCM in a reaction vial, add triethylamine (2.0 eq).

    • In a separate vial, dissolve 1-Methyl-2-oxoindoline-5-sulfonyl chloride (1.0 eq) in anhydrous DCM.

    • Add the solution of the sulfonyl chloride dropwise to the amine solution at room temperature with stirring.

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC.

  • High-Throughput Synthesis Modification: For the synthesis of a larger library, this protocol can be adapted to a parallel synthesis format using a multi-well plate and automated liquid handling systems.

Data Presentation: Representative Library Members
EntryAmineProduct StructureYield (%)Purity (%) (by HPLC)
1Aniline

85>95
2Benzylamine

92>98
3Morpholine

88>97
4(R)-(-)-1-Aminoindan

78>95

Note: Structures are illustrative. Yields and purities are representative and may vary based on the specific amine and reaction conditions.

Part 3: Characterization and Purification

Protocol: Purification and Characterization of Library Compounds
  • Purification:

    • Flash Column Chromatography: A standard and effective method for purifying gram-scale reactions. A gradient of ethyl acetate in hexanes is typically used as the eluent.

    • Preparative High-Performance Liquid Chromatography (HPLC): Ideal for purifying smaller quantities of compounds to a high degree of purity, often required for biological screening. A C18 column with a water/acetonitrile gradient is commonly employed.

  • Characterization:

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity of the synthesized compounds.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to determine the purity of the compounds and confirm their molecular weight.

Mandatory Visualizations

Diagram 1: Synthetic Workflow for Library Development

workflow cluster_synthesis Synthesis of Starting Material cluster_library Library Synthesis cluster_analysis Analysis and Purification Start 1-Methyl-2-oxoindoline Step1 Chlorosulfonation (ClSO3H, DCM) Start->Step1 Intermediate 1-Methyl-2-oxoindoline-5-sulfonyl chloride Step1->Intermediate Step2 Sulfonamide Formation (Base, DCM) Intermediate->Step2 Amine Diverse Amine (Primary or Secondary) Amine->Step2 Product 1-Methyl-2-oxoindoline-5-sulfonamide Library Step2->Product Purification Purification (HPLC/Chromatography) Product->Purification Characterization Characterization (NMR, LC-MS) Purification->Characterization

Caption: Workflow for the synthesis of a 1-Methyl-2-oxoindoline-5-sulfonamide library.

Diagram 2: Reaction Scheme for Library Diversification

Caption: General reaction scheme for the diversification of the scaffold.

References

  • Gioiello, A., Rosatelli, E., Teofrasti, M., Filipponi, P., & Pellicciari, R. (2013). Building a sulfonamide library by eco-friendly flow synthesis. ACS combinatorial science, 15(5), 235–239. [Link]

  • Hinsberg reaction. (2023, December 19). In Wikipedia. [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 193-214. [Link]

  • Khan Academy. (n.d.). Hinsberg test. [Link]

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. (2024). Chemistry – A European Journal, 30(26), e202304205. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). Organic Letters, 24(40), 7415–7420. [Link]

  • Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene). (2012). Medicinal Chemistry Research, 21(11), 3617-3626. [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2008). Tetrahedron Letters, 49(1), 123-125. [Link]

  • Synthesis of a Library of 1,5,2-Dithiazepine 1,1-Dioxides. Part 1: A One-Pot Sulfonylation/Thia-Michael Protocol. (2014). Molecules, 19(1), 274-287. [Link]

  • Amines as Nucleophiles. (2021, July 31). Chemistry LibreTexts. [Link]

  • The Synthesis of Functionalised Sulfonamides. (n.d.). University College London. [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (2016). Molecules, 21(9), 1195. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society, 145(40), 22033–22040. [Link]

  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. (2019). RSC Medicinal Chemistry, 10(11), 1644-1653. [Link]

  • Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. (2023). Molecules, 28(4), 1739. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Sulfonylation Reactions with 1-Methyl-2-oxoindoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonylation reactions utilizing 1-Methyl-2-oxoindoline-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. The 1-methyl-2-oxoindoline sulfonamide moiety is a valuable scaffold in medicinal chemistry, and achieving high yields in its synthesis is crucial for advancing research and development.[1] This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction outcomes.

Troubleshooting Guide: A-Question-and-Answer-Approach

This section addresses specific experimental challenges in a direct question-and-answer format.

Q1: I am observing very low to no yield of my desired sulfonamide when reacting 1-Methyl-2-oxoindoline-5-sulfonyl chloride with my amine/alcohol. What are the likely causes and how can I improve the outcome?

Low or no product formation is a common hurdle. The issue can typically be traced back to one of four key areas: the stability of the sulfonyl chloride, the nature of your nucleophile, or the reaction conditions (base and solvent).

Possible Cause 1: Degradation of 1-Methyl-2-oxoindoline-5-sulfonyl chloride

Sulfonyl chlorides are susceptible to hydrolysis by atmospheric moisture, which converts them into the corresponding unreactive sulfonic acid.[2][3]

  • Expert Insight: The electrophilicity of the sulfur atom in the sulfonyl chloride group makes it a prime target for nucleophilic attack by water. The resulting sulfonic acid is unable to participate in the desired sulfonylation reaction.

  • Troubleshooting Steps:

    • Use Fresh Reagent: Whenever possible, use a freshly opened bottle of 1-Methyl-2-oxoindoline-5-sulfonyl chloride.

    • Proper Storage: Store the reagent in a desiccator under an inert atmosphere (e.g., nitrogen or argon) at the recommended temperature (typically 2-8°C) to minimize exposure to moisture.[1]

    • Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried or flame-dried before use.[2][3] Conduct the reaction under an inert atmosphere.

    • Quality Check: If you suspect degradation, you can analyze the starting material by ¹H NMR to check for the presence of the sulfonic acid.

Possible Cause 2: Poor Nucleophilicity of the Amine or Alcohol

Electron-poor or sterically hindered amines and alcohols will react more slowly.

  • Expert Insight: The rate of a sulfonylation reaction is directly dependent on the nucleophilicity of the amine or alcohol. Steric hindrance around the nucleophilic atom can also significantly impede the reaction.

  • Troubleshooting Steps:

    • Increase Temperature: For less reactive nucleophiles, consider increasing the reaction temperature.[2][3] Start by running the reaction at room temperature, then incrementally increase to 40-50°C.

    • Forcing Solvents: Switching to a more polar, aprotic solvent like DMF or DMSO can sometimes enhance the rate of reaction for less reactive partners.[2]

    • Use a Catalyst: For particularly challenging substrates, the addition of a catalytic amount (0.1 eq) of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[4]

Possible Cause 3: Inappropriate Base Selection

The base plays a crucial role in neutralizing the HCl generated during the reaction.[5] An unsuitable base can lead to low yields.

  • Expert Insight: The primary role of the base is to act as an acid scavenger. However, the choice of base can also influence the reaction rate and the formation of side products.

  • Troubleshooting Steps:

    • Standard Bases: For most primary and secondary amines, pyridine or triethylamine (TEA) are common and effective choices.[2][6]

    • Hindered Bases: For reactions prone to side products, a more sterically hindered base like diisopropylethylamine (DIPEA) can be beneficial.

    • Stronger Bases: For poorly nucleophilic amines, a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required.[2]

Base pKa of Conjugate Acid Typical Use Case Considerations
Pyridine5.25General purpose, can also be used as a solvent.Can sometimes act as a nucleophilic catalyst.
Triethylamine (TEA)10.75Common, effective for most primary/secondary amines.[6]Can be too strong for sensitive substrates.
DIPEA10.75Sterically hindered, good for avoiding side reactions.Less nucleophilic than TEA.
DBU13.5For poorly reactive amines.[2]Very strong, can cause elimination or other side reactions.

Possible Cause 4: Suboptimal Solvent Choice

The solvent must be able to dissolve all reactants and should be inert to the reaction conditions.

  • Expert Insight: Aprotic solvents are generally preferred for sulfonylation reactions to avoid reaction with the solvent.[2] The polarity of the solvent can influence the reaction rate.

  • Troubleshooting Steps:

    • Common Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are excellent first choices.[2]

    • Solubility Issues: If your starting materials have poor solubility, consider a more polar aprotic solvent like DMF. Be aware that DMF can be difficult to remove during workup.

    • Aqueous Conditions: While generally avoided, some sulfonylation reactions can be performed in aqueous systems, though this is highly substrate-dependent.[7]

Q2: My reaction is producing a significant amount of a byproduct that I suspect is the hydrolyzed sulfonyl chloride. How can I prevent this?

The formation of the corresponding sulfonic acid via hydrolysis is a common side reaction.

  • Expert Insight: This issue is almost always due to the presence of water in the reaction mixture. Sulfonyl chlorides are highly reactive towards water.[3][8]

  • Troubleshooting Steps:

    • Strict Anhydrous Technique: As detailed in Q1, ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere.

    • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

    • Dry Starting Materials: Ensure your amine or alcohol starting material is dry. If it is a salt (e.g., a hydrochloride salt), it may need to be neutralized and extracted before use.

Q3: I am observing the formation of a di-sulfonylated byproduct with my primary amine. How can I favor mono-sulfonylation?

Di-sulfonylation occurs when a primary amine reacts with two equivalents of the sulfonyl chloride.

  • Expert Insight: The mono-sulfonamide product still has an acidic N-H proton. In the presence of a base, this can be deprotonated to form a nucleophilic anion that reacts with a second molecule of sulfonyl chloride.[9]

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the sulfonyl chloride.

    • Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine and base at a low temperature (e.g., 0°C).[9] This keeps the concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine.

    • Weaker Base: Consider using a weaker or more sterically hindered base like pyridine or 2,6-lutidine instead of a stronger base like triethylamine.[9]

Frequently Asked Questions (FAQs)

What is the best general-purpose base for sulfonylation with 1-Methyl-2-oxoindoline-5-sulfonyl chloride?

For general applications with primary and secondary amines, triethylamine (TEA) is a robust and effective choice.[6] It has a suitable pKa to effectively neutralize the generated HCl. For more sensitive substrates or to minimize side reactions, pyridine is a milder alternative.

How should I store 1-Methyl-2-oxoindoline-5-sulfonyl chloride?

It is crucial to store this reagent in a tightly sealed container, in a dry environment such as a desiccator, under an inert atmosphere (nitrogen or argon is ideal), and at the recommended temperature of 2-8°C.[1] This will prolong its shelf life and maintain its reactivity.

How can I monitor the progress of my sulfonylation reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction.[10] Co-spot the reaction mixture with your starting materials to track the consumption of the limiting reagent and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis and to identify any byproducts.

What are some common purification techniques for the resulting sulfonamides?

  • Flash Column Chromatography: This is the most common method for purifying sulfonamides on a laboratory scale.[11][12] A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Recrystallization: If the product is a solid and of sufficient purity, recrystallization can be a highly effective and scalable purification method.[11]

  • Aqueous Workup: A standard aqueous workup is typically performed before purification to remove the base and any water-soluble byproducts.

Experimental Workflow & Troubleshooting Diagrams

General Workflow for Sulfonylation Optimization

Sulfonylation Workflow General Workflow for Sulfonylation Optimization start Start: Define Reaction setup Reaction Setup: - Dry Glassware - Inert Atmosphere - Anhydrous Solvent (DCM/THF) - Amine/Alcohol (1.1 eq) - Base (TEA/Pyridine, 1.5 eq) start->setup addition Slowly add Sulfonyl Chloride (1.0 eq) at 0°C setup->addition monitor Monitor by TLC/LC-MS addition->monitor complete Reaction Complete? monitor->complete workup Aqueous Workup & Extraction complete->workup Yes troubleshoot Troubleshoot: - Increase Temperature - Change Solvent/Base - Check Reagent Quality complete->troubleshoot No purify Purification (Column Chromatography/Recrystallization) workup->purify end Characterize Product purify->end troubleshoot->setup

Caption: A general workflow for optimizing sulfonylation reactions.

Troubleshooting Decision Tree for Low Yield

Troubleshooting Low Yield Troubleshooting Low Yield start Low Yield Observed q1 Is the Sulfonyl Chloride fresh and stored properly? start->q1 s1 Use a fresh bottle of 1-Methyl-2-oxoindoline-5-sulfonyl chloride. q1->s1 No q2 Is the nucleophile sterically hindered or electron-poor? q1->q2 Yes a1_yes Yes a1_no No s2 Increase reaction temperature. Consider using a stronger base (DBU) or a catalyst (DMAP). q2->s2 Yes q3 Are you using anhydrous conditions and solvents? q2->q3 No a2_yes Yes a2_no No s3 Ensure all glassware is dry and use anhydrous solvents. Run under N2 or Ar. q3->s3 No q4 Is the base appropriate for your substrate? q3->q4 Yes a3_yes Yes a3_no No s4 Try a different base. (See Base Selection Table) q4->s4 No a4_yes Yes a4_no No

Caption: A decision tree for troubleshooting low yield in sulfonylation reactions.

References

  • Google Patents. (1957). Sulfonamide purification process. US2777844A.
  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Cambridge Open Engage. Retrieved from [Link]

  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: Structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Douglas, K. T., et al. (1993). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry, 58(23), 6421–6426.
  • Yufeng. (n.d.). Sulfonyl Chlorides/Fluorides. Retrieved from [Link]

  • Kim, D., et al. (2020). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society, 142(36), 15269–15275.
  • Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113.
  • Blakemore, P. R., & Cid, J. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 287-312). Royal Society of Chemistry.
  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • ASIA Chemical. (2023, May 25). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. Retrieved from [Link]

  • Douglas, K. T., et al. (1993). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent optimization of the sulfonylation reactiona. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the conditions of the sulfonylation reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Pu, X., et al. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • USDA Food Safety and Inspection Service. (2009).
  • Roy, P., & Roy, K. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-218.
  • Wu, Y., & Liu, X. (2022). Chemical Strategies for Controlling Sulfation in Biomacromolecules. Accounts of Chemical Research, 55(2), 165-177.
  • Karimi-Maleh, H., et al. (2022). Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways. Electroanalysis, 34(3), 324-335.
  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

Sources

side reactions of 1-Methyl-2-oxoindoline-5-sulfonyl chloride with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methyl-2-oxoindoline-5-sulfonyl chloride

Welcome to the technical support guide for 1-Methyl-2-oxoindoline-5-sulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes when using this versatile reagent. The following question-and-answer guide provides in-depth explanations and actionable protocols based on established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Low Yield & Reaction Failure

Q1: My sulfonamide synthesis with a primary or secondary amine is giving a very low yield. What are the primary causes?

A1: Low yields in sulfonamide syntheses are a frequent challenge and typically point to one of three main issues: reagent stability, suboptimal reaction conditions, or the nucleophilicity of the amine.[1][2]

  • Causality & Explanation:

    • Hydrolysis of the Sulfonyl Chloride: 1-Methyl-2-oxoindoline-5-sulfonyl chloride is highly electrophilic and extremely sensitive to moisture.[1][3][4] Trace amounts of water in your solvent, on your glassware, or from the atmosphere can rapidly hydrolyze the sulfonyl chloride to the corresponding 1-methyl-2-oxoindoline-5-sulfonic acid. This sulfonic acid is unreactive towards amines under standard conditions, effectively removing your starting material from the reaction and halting product formation.[1][3]

    • Poor Nucleophilicity of the Amine: The reaction rate is heavily dependent on the nucleophilic character of the amine.[2] Sterically hindered amines (e.g., diisopropylamine) or electron-deficient amines (e.g., 4-nitroaniline) will react much more slowly than simple, unhindered alkylamines.[2] This sluggish reactivity can lead to incomplete conversion.

    • Inappropriate Base or Stoichiometry: The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized.[5] If the base used is too weak, the reaction mixture will become acidic, protonating the amine nucleophile and rendering it unreactive. If a nucleophilic base like an amine is used in stoichiometric amounts, it can compete with the intended nucleophile.

  • Troubleshooting Workflow:

    G cluster_start Start: Low Sulfonamide Yield cluster_reagents Step 1: Verify Reagents cluster_conditions Step 2: Optimize Conditions cluster_amine Step 3: Address Amine Reactivity cluster_end Outcome start Low Yield Observed reagent_check Check Reagent Quality & Handling start->reagent_check anhydrous Use Fresh, Anhydrous Solvents (e.g., DCM, THF)[1][3] reagent_check->anhydrous Moisture is a key issue[1] fresh_sulfonyl Use Fresh/Properly Stored Sulfonyl Chloride[3] reagent_check->fresh_sulfonyl pure_amine Ensure Purity of Amine reagent_check->pure_amine conditions_check Review Reaction Conditions base_choice Use Non-Nucleophilic Base (e.g., Pyridine, TEA)[1][6] conditions_check->base_choice Neutralizes HCl byproduct[5] stoichiometry Adjust Stoichiometry (Slight excess of amine, ~1.1 eq)[1] conditions_check->stoichiometry temperature Control Temperature (Start at 0 °C, then warm to RT)[3] conditions_check->temperature amine_reactivity Assess Amine Nucleophilicity catalyst Add Catalyst for Weak Nucleophiles (e.g., DMAP)[2] amine_reactivity->catalyst For hindered/e-deficient amines[2] forcing Use Forcing Conditions (Higher Temp., Longer Time) amine_reactivity->forcing end_node Improved Yield

    Caption: Troubleshooting workflow for low sulfonamide yield.

Category 2: Unexpected Side Products

Q2: I'm seeing a new, highly polar spot on my TLC that I believe is a side product. What is it likely to be?

A2: The most common polar side product is the sulfonic acid, formed from the hydrolysis of the starting material. Another possibility, especially with primary amines, is the formation of a bis-sulfonated product.

  • Causality & Explanation:

    • Hydrolysis to Sulfonic Acid: As mentioned in Q1, reaction with water produces 1-methyl-2-oxoindoline-5-sulfonic acid.[1][4] This species is highly polar due to the sulfonic acid moiety and will typically have a very low Rf value on a normal-phase TLC plate. This is the most probable identity of an unexpected polar spot.[1][3]

    • Bis-Sulfonylation of Primary Amines: Primary amines (R-NH₂) react to form the desired monosulfonamide (R-NH-SO₂-R'). However, the resulting sulfonamide still has a proton on the nitrogen. This proton is acidic and can be removed by a base. The resulting anion can, in some cases, act as a nucleophile and react with a second molecule of the sulfonyl chloride to form a bis-sulfonylated product, (R-N(SO₂-R')₂).[1] This is more likely to occur if an excess of the sulfonyl chloride or a strong, non-hindered base is used.

  • Reaction Pathways Illustration:

    // Nodes Start [label="1-Methyl-2-oxoindoline-\n5-sulfonyl chloride", style=filled, fillcolor="#F1F3F4"]; Amine [label="Primary Amine\n(R-NH₂)", style=filled, fillcolor="#F1F3F4"]; Water [label="Water (H₂O)\n(Contaminant)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Desired Sulfonamide\n(R-NHSO₂-R')", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrolysis [label="Sulfonic Acid\n(R'-SO₃H)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; BisSulfonyl [label="Bis-Sulfonylated Product\n(R-N(SO₂-R')₂)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

    // Edges Start -> Product [label="Desired Reaction[6]", color="#34A853"]; Amine -> Product [color="#34A853"]; Start -> Hydrolysis [label="Side Reaction 1:\nHydrolysis[4]", color="#EA4335"]; Water -> Hydrolysis [color="#EA4335"]; Product -> BisSulfonyl [label="Side Reaction 2:\nBis-Sulfonylation[1]", color="#FBBC05"]; Start -> BisSulfonyl [color="#FBBC05"]; }

    Caption: Desired vs. side reaction pathways.

Q3: My reaction with an alcohol nucleophile to form a sulfonate ester is not working well. What are the competing reactions?

A3: While sulfonyl chlorides react with alcohols to form sulfonate esters, the reaction conditions are critical.[7] Alcohols are weaker nucleophiles than amines, making side reactions more competitive.

  • Causality & Explanation:

    • Hydrolysis: As with amine reactions, hydrolysis is a major competing pathway.

    • Elimination Reactions: If the alcohol is secondary or tertiary, the base used to scavenge HCl (like pyridine or triethylamine) can promote elimination (E2) to form an alkene, especially at elevated temperatures. The sulfonate ester itself is an excellent leaving group, so its formation can be followed by elimination if conditions are favorable.[8]

    • Conversion to Alkyl Chloride: In the presence of a base like pyridine, the intermediate formed after the alcohol attacks the sulfonyl chloride can be attacked by the chloride ion released. This can lead to an Sₙ2 reaction, converting the alcohol directly to an alkyl chloride, bypassing the sulfonate ester. This is particularly relevant when pyridine is used, as it can shut down the internal return (Sₙi) mechanism.[9]

  • Recommended Conditions for Sulfonate Ester Formation:

ParameterRecommendationRationale
Temperature 0 °C to room temperatureMinimizes elimination side reactions.[3]
Base Non-nucleophilic, hindered basePyridine or triethylamine are common.[1][7] Pyridine can assist in the mechanism.[10][9]
Solvent Anhydrous, non-protic (DCM, THF)Prevents hydrolysis and unwanted side reactions.[1]
Alcohol Type Primary > SecondaryTertiary alcohols are very prone to elimination. Sterically hindered alcohols react slower.[7]
Category 3: Reagent Handling & Stability

Q4: How should I properly store and handle 1-Methyl-2-oxoindoline-5-sulfonyl chloride?

A4: Proper handling and storage are critical to maintaining the reagent's integrity.

  • Expert Recommendations:

    • Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and in a desiccator to protect it from atmospheric moisture.[1][3] Refrigeration is recommended to slow down any potential degradation pathways.

    • Handling: When weighing and dispensing the reagent, do so quickly in a dry environment (e.g., glove box or under a stream of inert gas). Avoid using glassware that has not been thoroughly oven- or flame-dried.

    • Solvents: Always use anhydrous solvents from a freshly opened bottle or a solvent purification system.[1][3]

Protocols & Methodologies

General Protocol for the Synthesis of a Sulfonamide

This protocol is a standard starting point and should be optimized for specific substrates.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a nitrogen or argon atmosphere.

  • Reagent Addition:

    • Add the amine (1.1 equivalents) to the flask, followed by anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice-water bath.

    • In a separate, dry vial, dissolve 1-Methyl-2-oxoindoline-5-sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Reaction Initiation:

    • Slowly add the sulfonyl chloride solution to the stirred amine solution at 0 °C.

    • Add anhydrous pyridine or triethylamine (1.5 equivalents) dropwise to the reaction mixture.[1]

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the sulfonyl chloride is consumed.

  • Work-up:

    • Upon completion, dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.

References

  • common issues in sulfonamide synthesis and solutions - Benchchem.
  • Technical Support Center: Troubleshooting Low Yields in Sulfonamide Form
  • Sulfonyl Chloride Definition - Organic Chemistry Key Term - Fiveable.
  • Minimizing side products in sulfonamide synthesis - Benchchem.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
  • Sulfonyl halide - Wikipedia.
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchG
  • 23.9: Amines as Nucleophiles - Chemistry LibreTexts.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • 26.04 Protecting Groups for Amines: Sulfonamides - YouTube.
  • Troubleshooting common issues in sulfonamide bond form
  • Application Notes and Protocols: Reaction of 4-Methylisoquinoline-5-sulfonyl chloride with Amines - Benchchem.
  • Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides - YouTube.
  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
  • Alcohols to Alkyl Chlorides, Part 6 - YouTube.

Sources

Technical Support Center: Navigating the Reactivity of 1-Methyl-2-oxoindoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-2-oxoindoline-5-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development to provide expert insights and practical solutions for handling this reactive intermediate. Here, we address the common challenges associated with its use, with a primary focus on preventing and troubleshooting the hydrolysis that can compromise reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is 1-Methyl-2-oxoindoline-5-sulfonyl chloride and what are its primary applications?

1-Methyl-2-oxoindoline-5-sulfonyl chloride is a highly reactive organic compound. Its principal application lies in the synthesis of sulfonamides through reaction with primary or secondary amines. The oxindole core is a privileged scaffold in medicinal chemistry, and this reagent allows for the introduction of a sulfonyl linkage, which is a key functional group in many therapeutic agents.

Q2: Why is this compound so susceptible to hydrolysis?

The central sulfur atom in the sulfonyl chloride group is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This electrophilicity makes it a prime target for nucleophilic attack by water, leading to the formation of the corresponding and often unreactive 1-Methyl-2-oxoindoline-5-sulfonic acid. The oxindole ring itself, being an electron-withdrawing system, can further enhance the electrophilicity of the sulfonyl chloride group, making it particularly sensitive to moisture.

Q3: What are the visible signs of hydrolysis in my starting material?

A pure sample of 1-Methyl-2-oxoindoline-5-sulfonyl chloride should be a crystalline solid. If the material appears clumpy, sticky, or has a distinct acidic odor (due to the formation of HCl during hydrolysis), it may be partially hydrolyzed. For a definitive assessment, analytical techniques such as NMR or HPLC are recommended.

Q4: How should I properly store 1-Methyl-2-oxoindoline-5-sulfonyl chloride?

To ensure the longevity and reactivity of your reagent, strict storage conditions are imperative. It should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to exclude moisture.[1] Recommended storage is in a cool, dry place, typically at 2-8°C, to minimize decomposition.

Troubleshooting Guide: Tackling Hydrolysis During Reactions

Issue 1: Low Yield of the Desired Sulfonamide Product

A diminished yield is the most common consequence of sulfonyl chloride hydrolysis. If you are experiencing lower than expected yields, consider the following troubleshooting steps.

Root Cause Analysis:

  • Presence of Water: Even trace amounts of water in your reaction solvent, glassware, or amine starting material can lead to significant hydrolysis of the sulfonyl chloride.

  • Inappropriate Base: The choice of base is critical. While a base is necessary to neutralize the hydrochloric acid byproduct of the sulfonylation reaction, a nucleophilic base can compete with your amine in reacting with the sulfonyl chloride. Furthermore, some inorganic bases may contain water.

  • Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis.

Solutions:

Parameter Recommended Action Scientific Rationale
Solvents & Glassware Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.To rigorously exclude water, which is the primary reactant in the hydrolysis of the sulfonyl chloride.
Reagents Ensure your amine is dry. If it is a salt, ensure it has been properly dried. If it is a liquid, consider distilling it over a suitable drying agent.Amines can be hygroscopic and introduce water into the reaction.
Atmosphere Conduct the reaction under an inert atmosphere (nitrogen or argon). This can be achieved using a balloon filled with the inert gas or a Schlenk line.[1]To prevent atmospheric moisture from entering the reaction vessel.
Choice of Base Use a non-nucleophilic organic base such as triethylamine (Et₃N) or pyridine. Use of an excess of the amine reactant (if it is not a precious material) can also serve as the base.These bases are effective at scavenging the HCl byproduct without competing with the desired nucleophilic attack from the amine on the sulfonyl chloride.
Order of Addition Add the sulfonyl chloride solution dropwise to a cooled (e.g., 0°C) solution of the amine and base.This ensures that the sulfonyl chloride is immediately in the presence of a high concentration of the desired nucleophile, favoring the sulfonamide formation over hydrolysis.
Temperature Control Maintain a low temperature (e.g., 0°C to room temperature) during the initial stages of the reaction.Lower temperatures decrease the rate of the competing hydrolysis reaction.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide under Anhydrous Conditions

This protocol provides a robust method for the reaction of 1-Methyl-2-oxoindoline-5-sulfonyl chloride with a primary or secondary amine.

Materials:

  • 1-Methyl-2-oxoindoline-5-sulfonyl chloride

  • Primary or secondary amine (1.1 - 1.2 equivalents)

  • Anhydrous dichloromethane (DCM) or anhydrous acetonitrile (MeCN)

  • Triethylamine (Et₃N) or pyridine (1.5 - 2.0 equivalents)

  • Magnetic stirrer and stir bar

  • Round-bottom flask and condenser (oven-dried)

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Setup: Assemble the oven-dried glassware under a positive pressure of inert gas.

  • Reagent Preparation: In the reaction flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 1-Methyl-2-oxoindoline-5-sulfonyl chloride (1.0 eq) in a separate flask with anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique (TLC or LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Analytical Monitoring of the Reaction

Effective monitoring is key to understanding your reaction's progress and identifying any issues early on.

Technique 1: Thin-Layer Chromatography (TLC)
  • Utility: A quick and easy way to qualitatively monitor the consumption of starting materials and the formation of the product.

  • Procedure: Spot the reaction mixture on a TLC plate alongside the starting materials. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The sulfonamide product is generally more polar than the sulfonyl chloride. The sulfonic acid byproduct is highly polar and will likely remain at the baseline.

Technique 2: High-Performance Liquid Chromatography (HPLC)
  • Utility: Provides quantitative data on the reaction progress, allowing for accurate determination of conversion and the detection of byproducts.

  • Typical Conditions:

    • Column: C18 reverse-phase

    • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid.

    • Detection: UV detection is suitable as the oxindole core is chromophoric.

Technique 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Utility: Provides detailed structural information and can be used to confirm the identity of the product and detect byproducts.

  • Monitoring Hydrolysis: The hydrolysis of 1-Methyl-2-oxoindoline-5-sulfonyl chloride to 1-Methyl-2-oxoindoline-5-sulfonic acid can be monitored by ¹H NMR. The aromatic protons on the oxindole ring will experience a change in their chemical environment and thus a shift in their NMR signals upon conversion of the sulfonyl chloride to the sulfonic acid.

Visualizing the Problem: The Hydrolysis Pathway

To better understand the competing reaction, the following diagram illustrates the hydrolysis of 1-Methyl-2-oxoindoline-5-sulfonyl chloride.

hydrolysis_pathway reagent 1-Methyl-2-oxoindoline- 5-sulfonyl chloride product Desired Sulfonamide reagent->product Desired Reaction byproduct 1-Methyl-2-oxoindoline- 5-sulfonic acid reagent->byproduct Hydrolysis (Side Reaction) water H₂O (Moisture) water->byproduct hcl HCl amine R₂NH (Amine) amine->product troubleshooting_workflow start Low Yield or Impure Product check_hydrolysis Analyze for Sulfonic Acid (e.g., by LC-MS or NMR) start->check_hydrolysis hydrolysis_present Hydrolysis Confirmed check_hydrolysis->hydrolysis_present no_hydrolysis Hydrolysis Not Detected check_hydrolysis->no_hydrolysis implement_anhydrous Implement Strict Anhydrous Conditions (See Protocol 1) hydrolysis_present->implement_anhydrous Yes review_conditions Review Other Reaction Parameters (Base, Temp, Stoichiometry) no_hydrolysis->review_conditions No re_run Re-run Reaction implement_anhydrous->re_run review_conditions->re_run further_investigation Investigate Other Side Reactions review_conditions->further_investigation success Problem Solved re_run->success

Figure 2. A logical workflow for troubleshooting reactions with 1-Methyl-2-oxoindoline-5-sulfonyl chloride.

By understanding the inherent reactivity of 1-Methyl-2-oxoindoline-5-sulfonyl chloride and implementing the rigorous experimental techniques outlined in this guide, researchers can significantly improve the success rate of their synthetic endeavors.

References

Sources

Technical Support Center: Optimizing Sulfonamide Formation with 1-Methyl-2-oxoindoline-5-sulfonyl chloride and Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the challenging yet crucial reaction between 1-methyl-2-oxoindoline-5-sulfonyl chloride and sterically hindered amines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation, troubleshoot common issues, and optimize reaction conditions for maximal yield and purity.

Introduction

The formation of sulfonamides from sulfonyl chlorides and amines is a cornerstone reaction in medicinal chemistry, with numerous sulfonamide-containing compounds being top-selling drugs.[1][2] However, when one or both coupling partners exhibit significant steric hindrance, as is common with complex amine fragments in drug discovery, this reaction can become sluggish, low-yielding, and prone to side reactions.[3][4] This guide provides a systematic approach to overcoming these challenges through a series of frequently asked questions and detailed troubleshooting protocols. The 1-methyl-2-oxoindoline-5-sulfonyl chloride core is a valuable building block in the synthesis of various biologically active compounds, particularly enzyme inhibitors.[5]

Part 1: Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the reaction of 1-methyl-2-oxoindoline-5-sulfonyl chloride with sterically hindered amines.

Q1: Why is the reaction between 1-methyl-2-oxoindoline-5-sulfonyl chloride and my sterically hindered amine so slow or not proceeding at all?

A1: The primary reason for slow or failed reactions is the high steric hindrance around the nitrogen atom of your amine. This bulkiness impedes the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[4][6] The traditional mechanism, which proceeds through a concerted or stepwise pathway, is highly sensitive to the steric environment of both reactants.[7] The bulky substituents on the amine sterically shield the nitrogen's lone pair of electrons, making it difficult to approach the sulfonyl chloride.

Q2: What are the most common side reactions I should be aware of?

A2: Several side reactions can compete with the desired sulfonamide formation, especially under forcing conditions:

  • Hydrolysis of the sulfonyl chloride: 1-Methyl-2-oxoindoline-5-sulfonyl chloride can react with trace amounts of water in the solvent or on glassware to form the corresponding sulfonic acid.[3][8] This is often observed when using hygroscopic solvents or bases.

  • Elimination reactions: If your sterically hindered amine has alpha-protons, base-mediated elimination to form an alkene can be a significant side reaction, particularly at elevated temperatures.[9]

  • Dimerization or polymerization of the amine: Under strongly basic conditions, some amines can undergo self-condensation reactions.

  • Decomposition of the sulfonyl chloride: At high temperatures, sulfonyl chlorides can decompose.

Q3: What initial screening conditions would you recommend for a novel, highly hindered amine?

A3: For a novel, sterically demanding amine, we recommend starting with a set of parallel screening reactions to quickly identify promising conditions. A good starting point is to vary the base and solvent.

Parameter Recommended Starting Conditions
Solvent Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF)
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA), 2,6-Lutidine
Temperature Room Temperature (20-25 °C)
Stoichiometry 1.1 equivalents of amine, 1.2 equivalents of base

Monitoring the reaction by LC-MS after a set time (e.g., 4, 12, and 24 hours) will provide valuable data on the formation of the desired product and any major side products.

Part 2: Troubleshooting Guide

This section provides a structured approach to troubleshoot and optimize your reaction based on the specific issues you are observing.

Scenario 1: Low to No Product Formation

If you are observing very little or no desired sulfonamide product, consider the following interventions, starting with the most likely solutions.

Troubleshooting Workflow for Low Conversion

G A Low/No Product Formation B Increase Reaction Temperature A->B  Initial Step C Screen Stronger, Non-Nucleophilic Bases B->C  If still low conversion F Successful Conversion B->F  Success D Consider a Catalyst C->D  If base screen fails C->F  Success E Change Solvent to Higher Boiling Point/Polar Aprotic D->E  If catalyst is ineffective D->F  Success E->F  Success

Caption: Troubleshooting flowchart for low product conversion.

Detailed Steps:

1. Increase Reaction Temperature:

  • Rationale: Increasing the temperature provides the necessary activation energy to overcome the steric barrier for the nucleophilic attack.[4][6]

  • Protocol: Set up reactions at 40 °C, 60 °C, and 80 °C. Use a solvent with a suitable boiling point (e.g., dioxane, toluene, or N,N-dimethylformamide (DMF)). Monitor for product formation and potential decomposition of starting materials by LC-MS.

2. Screen More Effective Bases:

  • Rationale: A stronger, non-nucleophilic base can more effectively deprotonate the amine or the intermediate adduct, driving the reaction forward.[6] Sterically hindered bases can also minimize side reactions.[3]

  • Recommended Bases:

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A strong, non-nucleophilic amidine base.

    • Proton Sponge (1,8-Bis(dimethylamino)naphthalene): A very strong, non-nucleophilic amine base.

    • Potassium hexamethyldisilazide (KHMDS): A very strong, sterically hindered base, though it requires anhydrous conditions.

3. Employ a Catalyst:

  • Rationale: Catalysts can activate the sulfonyl chloride, making it more susceptible to nucleophilic attack by the hindered amine.

  • Recommended Catalysts:

    • 4-Dimethylaminopyridine (DMAP): A highly effective nucleophilic catalyst that forms a more reactive sulfonylpyridinium intermediate. Use at 0.1-0.2 equivalents.[3]

    • Pyridine: Can also act as a nucleophilic catalyst, though it is less reactive than DMAP. It can also be used as the solvent.[3]

    • Lewis Acids: Catalysts like indium have been shown to be effective in the sulfonylation of sterically hindered amines.[4][6]

Experimental Protocol: DMAP Catalysis

  • To a solution of the sterically hindered amine (1.0 mmol) and DMAP (0.1 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add 1-methyl-2-oxoindoline-5-sulfonyl chloride (1.1 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is incomplete, consider gentle heating to 40 °C.

Scenario 2: Formation of Significant Impurities

If you are observing the formation of your desired product but also significant impurities, the following steps can help to improve the reaction selectivity.

Troubleshooting Workflow for Impurity Formation

G A Significant Impurity Formation B Identify Impurity Structure (LC-MS/NMR) A->B C Hydrolysis Product (Sulfonic Acid) B->C D Elimination/Decomposition Products B->D E Use Anhydrous Solvents and Reagents C->E  Solution F Lower Reaction Temperature D->F  Solution 1 G Use a Weaker, More Hindered Base D->G  Solution 2 H Improved Purity E->H F->H G->H

Caption: Troubleshooting flowchart for impurity formation.

Detailed Steps:

1. Identify the Impurity:

  • Rationale: Understanding the structure of the major impurity is crucial for diagnosing the underlying side reaction. Use LC-MS to determine the molecular weight and NMR if the impurity can be isolated.

2. If Hydrolysis is the Issue:

  • Rationale: The presence of the sulfonic acid derivative of 1-methyl-2-oxoindoline-5-sulfonyl chloride indicates that water is present in the reaction.[3][8]

  • Protocol:

    • Dry all glassware in an oven overnight.

    • Use anhydrous solvents, dispensed from a solvent purification system or from a freshly opened bottle over molecular sieves.[8]

    • Ensure all reagents, especially the amine and base, are anhydrous.

3. If Elimination or Decomposition is Occurring:

  • Rationale: These side reactions are often promoted by high temperatures and strong, non-hindered bases.

  • Protocol:

    • Lower the temperature: If you have been heating the reaction, try running it at a lower temperature for a longer period.

    • Use a more hindered base: Switch from a base like triethylamine to a more sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine.[3] These bases are less likely to act as nucleophiles or promote elimination.

Part 3: Advanced Strategies

For particularly challenging substrates, more advanced synthetic strategies may be required.

1. Use of Activating Agents:

  • Rationale: In some cases, in situ activation of the amine can enhance its nucleophilicity.

  • Example: The use of a Grignard reagent (e.g., MeMgBr) to deprotonate the amine to form a more nucleophilic magnesium amide has been reported to be effective in similar challenging sulfonamide formations. This approach requires strictly anhydrous conditions.

2. Alternative Coupling Reagents:

  • Rationale: If the sulfonyl chloride is problematic, consider alternative sulfonating agents.

  • Examples:

    • Sulfonyl fluorides: These are often more stable than sulfonyl chlorides and can exhibit different reactivity profiles.[3][10] The synthesis of the corresponding sulfonyl fluoride from the sulfonyl chloride may be a viable option.

    • DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)): This stable, solid surrogate for sulfur dioxide can be used to generate sulfonyl chlorides or sulfonamides from organometallic reagents or aryl halides.[1][10][11]

References

  • Title: Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 Source: Royal Society of Chemistry URL: [Link]

  • Title: Better Synthesis of Sulfonyl Chloride Mimics Source: ChemistryViews URL: [Link]

  • Title: Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy Source: RSC Publishing URL: [Link]

  • Title: Sulfonamide synthesis by S-N coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Journal of the American Chemical Society URL: [Link]

  • Title: Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines Source: RSC Advances URL: [Link]

  • Title: 23.9: Amines as Nucleophiles Source: Chemistry LibreTexts URL: [Link]

  • Title: Sulfonamide synthesis by alkylation or arylation Source: Organic Chemistry Portal URL: [Link]

  • Title: Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates Source: ACS Publications URL: [Link]

  • Title: Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates Source: National Institutes of Health URL: [Link]

  • Title: Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates Source: ACS Catalysis URL: [Link]

  • Title: Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates as a Sulfonylating Agent Source: ResearchGate URL: [Link]

  • Title: Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones Source: ACS Catalysis URL: [Link]

  • Title: Synthesis of sulfonyl chloride substrate precursors Source: ACS Publications URL: [Link]

  • Title: Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO Source: National Institutes of Health URL: [Link]

  • Title: Direct Synthesis of Sulfonamides and Activated Sulfonate Esters From Sulfonic Acids Source: PubMed URL: [Link]

  • Title: 26.04 Protecting Groups for Amines: Sulfonamides Source: YouTube URL: [Link]

  • Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Princeton University URL: [Link]

  • Title: Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 Source: Wiley Online Library URL: [Link]

  • Title: General preparation method of sulfonyl chloride Source: Google Patents URL

Sources

removing unreacted 1-Methyl-2-oxoindoline-5-sulfonyl chloride from the reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the effective removal of unreacted 1-Methyl-2-oxoindoline-5-sulfonyl chloride from a reaction mixture. The following content is designed to provide both practical, step-by-step protocols and the underlying chemical principles to empower you to make informed decisions during your purification process.

Introduction: The Challenge of Purity

1-Methyl-2-oxoindoline-5-sulfonyl chloride is a key intermediate in the synthesis of various biologically active molecules. Its high reactivity, while beneficial for downstream reactions, also presents a significant challenge in purification. The presence of unreacted sulfonyl chloride can lead to the formation of unwanted side products, complicating subsequent steps and compromising the purity of the final compound. This guide offers several field-proven methods for its removal, catering to different reaction scales and downstream requirements.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns if unreacted 1-Methyl-2-oxoindoline-5-sulfonyl chloride is not removed?

Unreacted 1-Methyl-2-oxoindoline-5-sulfonyl chloride is highly electrophilic and will react with any nucleophilic species it encounters. This can include your desired product, solvents (like methanol or ethanol), or any amines, thiols, or water introduced in subsequent steps. This lack of specificity can lead to a complex mixture of sulfonamides, sulfonic esters, and sulfonic acids, significantly reducing the yield of your target molecule and complicating its isolation.

Q2: What is the first and simplest method I should try to remove the unreacted sulfonyl chloride?

For many applications, a simple aqueous workup is the most effective first step. Sulfonyl chlorides react readily with water (hydrolysis) to form the corresponding sulfonic acid. This sulfonic acid is often highly polar and can be easily separated from your less polar organic product by liquid-liquid extraction.

Q3: My product is also water-sensitive. What are my options?

If your product is sensitive to water, an aqueous workup is not ideal. In this scenario, you can employ a "quenching" strategy using a nucleophilic scavenger that is easily separated. A common choice is to add a small amount of a primary or secondary amine, such as aniline or morpholine, to the reaction mixture. The resulting sulfonamide is typically a solid that can be removed by filtration. Alternatively, solid-supported scavengers can be used for even easier removal.

Q4: I've tried an aqueous workup, but I'm still seeing impurities. What's next?

If a simple extraction is insufficient, column chromatography is the most powerful tool for purification. The choice of stationary and mobile phases will be critical for successful separation.

Troubleshooting Guide & Detailed Protocols

Method 1: Aqueous Hydrolysis and Liquid-Liquid Extraction

This method is ideal for products that are stable in the presence of water and have significantly different polarity from the resulting sulfonic acid.

Underlying Principle: The high reactivity of the sulfonyl chloride with water converts it into a highly polar sulfonic acid. This change in polarity allows for selective extraction into an aqueous layer, leaving the desired, less polar product in the organic phase.

Step-by-Step Protocol:

  • Reaction Quenching: Once your primary reaction is complete (as determined by a suitable monitoring technique like TLC or LC-MS), slowly and carefully add the reaction mixture to a separatory funnel containing deionized water. Caution: This quenching process can be exothermic.

  • Extraction: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to the separatory funnel. The choice of solvent should be based on the solubility of your desired product.

  • Mixing: Gently shake the separatory funnel to allow for partitioning of the components between the organic and aqueous layers. Vent the funnel frequently to release any pressure buildup.

  • Separation: Allow the layers to separate fully. Drain the lower (typically aqueous) layer.

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid and then with brine to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain your purified product.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms during extraction, add a small amount of brine to help break it.

  • Product in Aqueous Layer: If your product has some water solubility, you may lose some of it in the aqueous layer. To minimize this, you can back-extract the aqueous layer with fresh organic solvent.

Workflow Diagram: Aqueous Hydrolysis and Extraction

RM Reaction Mixture (Product + Unreacted Sulfonyl Chloride) AQ Aqueous Workup (Add Water) RM->AQ Quench EXT Liquid-Liquid Extraction (Organic Solvent) AQ->EXT OL Organic Layer (Product) EXT->OL AL Aqueous Layer (Sulfonic Acid) EXT->AL DRY Drying & Concentration OL->DRY PP Purified Product DRY->PP

Caption: Workflow for removal of sulfonyl chloride via aqueous hydrolysis and extraction.

Method 2: Chromatographic Purification

When extraction is insufficient, column chromatography provides a high-resolution separation based on the differential adsorption of compounds to a stationary phase.

Underlying Principle: The components of the mixture are separated based on their affinity for the stationary phase (e.g., silica gel) and the mobile phase (a solvent or solvent mixture). Compounds with a higher affinity for the stationary phase will move more slowly down the column, allowing for their separation from compounds with a lower affinity.

Step-by-Step Protocol:

  • Stationary Phase Selection: For most applications, silica gel is the stationary phase of choice.

  • Mobile Phase Selection: The ideal mobile phase (eluent) should provide good separation between your product and the unreacted sulfonyl chloride. This is typically determined by running thin-layer chromatography (TLC) with various solvent systems (e.g., mixtures of hexanes and ethyl acetate).

  • Column Packing: Properly pack a chromatography column with the chosen stationary phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or another appropriate method to identify which fractions contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting:

  • Poor Separation: If the separation is poor, you may need to adjust the polarity of your mobile phase. A less polar mobile phase will generally result in slower elution and better separation.

  • Streaking on TLC: This can indicate that your sample is too concentrated or that the compound is interacting strongly with the stationary phase. Try a more polar eluent or a different stationary phase.

Data Summary: Eluent Systems for Chromatography

Polarity of ProductRecommended Starting Eluent System
Non-polarHexanes / Ethyl Acetate (9:1)
Moderately PolarHexanes / Ethyl Acetate (1:1)
PolarDichloromethane / Methanol (95:5)
Method 3: Scavenger-Based Purification

This method is particularly useful when both the product and the starting material are sensitive to water or have similar chromatographic properties.

Underlying Principle: A "scavenger" molecule, often a nucleophile bound to a solid support, is added to the reaction mixture. The scavenger selectively reacts with the unreacted sulfonyl chloride, forming a new compound that is easily removed by filtration.

Workflow Diagram: Scavenger-Based Purification

RM Reaction Mixture (Product + Unreacted Sulfonyl Chloride) SCAV Add Scavenger Resin RM->SCAV FILT Filtration SCAV->FILT React & Separate RESIN Resin-Bound Sulfonamide FILT->RESIN SOL Solution (Purified Product) FILT->SOL CONC Concentration SOL->CONC PP Purified Product CONC->PP

Caption: Workflow for scavenger-based removal of unreacted sulfonyl chloride.

Step-by-Step Protocol:

  • Scavenger Selection: Choose a scavenger that is reactive towards sulfonyl chlorides but not your product. Amine-functionalized resins are a common choice.

  • Addition of Scavenger: Add the scavenger resin to the completed reaction mixture and stir for a sufficient amount of time to ensure complete reaction with the unreacted sulfonyl chloride.

  • Monitoring: Monitor the disappearance of the sulfonyl chloride by TLC or LC-MS.

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin-bound scavenger adduct.

  • Concentration: Concentrate the filtrate to obtain your purified product.

References

  • Purification of Laboratory Chemicals, 8th Edition. W. L. F. Armarego and C. L. L. Chai, Butterworth-Heinemann, 2017. [Link]

  • Solid-Phase Organic Synthesis. K. Burgess, Wiley-Interscience, 2000. [Link]

Technical Support Guide: Stability and Storage of 1-Methyl-2-oxoindoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 1-Methyl-2-oxoindoline-5-sulfonyl chloride (CAS 166883-20-1). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. The integrity of your starting materials is paramount to the success and reproducibility of your experiments. This document provides in-depth, field-proven insights into the stability, storage, and handling of this compound, moving beyond simple data sheets to explain the chemical principles behind our recommendations.

Core Characteristics and Stability Overview

1-Methyl-2-oxoindoline-5-sulfonyl chloride is a highly reactive electrophilic compound, primarily used as a synthetic intermediate for introducing the 1-methyl-2-oxoindoline-5-sulfonyl moiety into target molecules.[1][2] Its utility is derived from the reactivity of the sulfonyl chloride group (-SO₂Cl), which readily undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form stable sulfonamides, sulfonates, etc.[1]

However, this high reactivity is also its primary liability. The compound is acutely sensitive to environmental conditions, particularly moisture. Understanding and controlling these factors are critical for maintaining its purity and reactivity.

Summary of Recommended Storage and Handling Parameters

For quick reference, the following table summarizes the critical parameters for maintaining the stability of 1-Methyl-2-oxoindoline-5-sulfonyl chloride.

ParameterRecommendationRationale & Scientific Principle
Storage Temperature 2°C to 8°C[3][4]Refrigeration slows down potential degradation pathways. Avoid freezing (-20°C) to prevent temperature cycling, which can introduce moisture via condensation each time the container is opened.
Atmosphere Store under a dry, inert atmosphere (e.g., Nitrogen or Argon).[3][5]The sulfonyl chloride group is highly susceptible to hydrolysis. An inert atmosphere displaces ambient air, minimizing contact with moisture.[5]
Container Original, tightly sealed, corrosive-resistant container.[3][6]Prevents moisture ingress and reaction with the container material. The compound can be corrosive to some metals.[3]
Incompatible Materials Water, strong bases, strong acids, strong oxidizing agents, and amines.[5]These substances will react with and consume the sulfonyl chloride, leading to degradation or immediate, often exothermic, reaction. Contact with water liberates toxic HCl gas.[5]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered by researchers in the lab.

Q1: What is the primary cause of degradation for 1-Methyl-2-oxoindoline-5-sulfonyl chloride?

A: The primary degradation pathway is hydrolysis. The sulfonyl chloride moiety is a potent electrophile that reacts readily with water, even atmospheric moisture. This reaction converts the reactive sulfonyl chloride (-SO₂Cl) into the corresponding and far less reactive sulfonic acid (-SO₂OH), releasing hydrochloric acid (HCl) as a byproduct. This process is irreversible and renders the reagent ineffective for subsequent sulfonamide coupling reactions.[5]

Q2: My bottle of 1-Methyl-2-oxoindoline-5-sulfonyl chloride has been on the shelf for a while and the powder looks clumpy and has a sharp, acidic smell. Is it still usable?

A: These are classic signs of moisture contamination and subsequent degradation. The clumping is caused by the absorption of water, and the sharp smell is likely due to the formation of HCl gas from hydrolysis.[5] While some intact reagent may remain, its purity is compromised. Using this material will lead to inaccurate stoichiometry, low yields, and the introduction of sulfonic acid impurities into your reaction mixture. We strongly recommend using a fresh, unopened vial for any quantitative or critical-path experiments.

Q3: How should I properly handle the reagent when weighing it and setting up a reaction?

A: Proper handling is crucial to prevent degradation during your experiment.

  • Equilibration: Before opening, allow the container to warm to ambient temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Inert Atmosphere: Whenever possible, handle the solid under a stream of dry nitrogen or argon. If a glovebox is available, it provides the ideal environment.

  • Quick Operation: Minimize the time the container is open to the atmosphere. Weigh the required amount quickly and reseal the container tightly.

  • Anhydrous Conditions: Ensure all solvents, glassware, and other reagents (e.g., amines, bases) used in the reaction are rigorously dried. The presence of water in the reaction solvent is a common cause of failed reactions.

Q4: The Safety Data Sheet (SDS) mentions this compound is corrosive and toxic. What are the key safety precautions?

A: Safety is non-negotiable. This compound is classified as corrosive, causing severe skin burns and eye damage.[3][5] It is also toxic if swallowed or in contact with skin and can be fatal if inhaled.[3]

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[3][5]

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[7] In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water.[5]

Troubleshooting Guide: Low-Yield Sulfonamide Formation

A common application for this reagent is the synthesis of sulfonamides via reaction with a primary or secondary amine. If you are experiencing low yields, this guide and the accompanying workflow diagram will help you diagnose the issue.

Problem: My reaction of 1-Methyl-2-oxoindoline-5-sulfonyl chloride with an amine is resulting in low yields of the desired sulfonamide product.

Troubleshooting Steps:

  • Assess Reagent Integrity: Was the reagent a free-flowing powder, or was it clumpy? As discussed in the FAQ, physical signs of degradation are a primary indicator of a compromised starting material.

  • Verify Anhydrous Reaction Conditions: Was the solvent from a freshly opened bottle or properly dried? Was the glassware oven- or flame-dried before use? Trace amounts of water in the solvent will compete with your amine, leading to hydrolysis of the starting material.

  • Check Base Stoichiometry and Type: The reaction of a sulfonyl chloride with an amine generates one equivalent of HCl. This acid will protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base (like triethylamine or DIPEA) is typically added in slight excess (at least 1.1 equivalents) to neutralize this acid and drive the reaction to completion.[1] Ensure your base is also anhydrous.

  • Evaluate Amine Nucleophilicity: Is your amine sterically hindered or electronically deactivated (e.g., an aniline with electron-withdrawing groups)? These amines are less reactive and may require longer reaction times, elevated temperatures, or a stronger, non-nucleophilic base to achieve full conversion.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical process for diagnosing issues with sulfonamide synthesis.

G start Low or No Sulfonamide Yield reagent 1. Check Reagent Integrity start->reagent conditions 2. Check Reaction Conditions start->conditions reagent_visual Visual Inspection: Clumpy? Discolored? reagent->reagent_visual How does it look? solvent Solvent Anhydrous? conditions->solvent base Base Stoichiometry & Quality? conditions->base amine Amine Reactivity? conditions->amine reagent_hydrolysis Result: Likely Hydrolysis (Sulfonic Acid) reagent_visual->reagent_hydrolysis Yes reagent_solution Solution: Use a fresh vial of reagent. reagent_hydrolysis->reagent_solution solvent_solution Solution: Use freshly dried solvent. solvent->solvent_solution No base_solution Solution: Use >1.1 eq. of dry base. base->base_solution Incorrect amine_solution Solution: Increase temp/time or use a stronger base. amine->amine_solution Low

Caption: Troubleshooting workflow for low-yield sulfonamide synthesis.

Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a self-validating system for the synthesis of a sulfonamide, incorporating best practices for handling 1-Methyl-2-oxoindoline-5-sulfonyl chloride.

Objective: To synthesize N-benzyl-1-methyl-2-oxoindoline-5-sulfonamide.

Materials:

  • 1-Methyl-2-oxoindoline-5-sulfonyl chloride (CAS 166883-20-1)

  • Benzylamine (freshly distilled or from a new bottle)

  • Triethylamine (Et₃N, freshly distilled)

  • Anhydrous Dichloromethane (DCM)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septa and nitrogen inlet/outlet needles

Procedure:

  • Preparation: Set up the oven-dried flask under a positive pressure of dry nitrogen.

  • Reagent Addition: In the flask, dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. Stir the solution under nitrogen.

  • Sulfonyl Chloride Addition: In a separate, dry vial, weigh the required amount of 1-Methyl-2-oxoindoline-5-sulfonyl chloride (1.05 eq.). Dissolve this in a minimal amount of anhydrous DCM and draw it into a dry syringe.

  • Reaction: Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0°C (ice bath). After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir the reaction for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting amine.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography or recrystallization as appropriate to obtain the pure N-benzyl-1-methyl-2-oxoindoline-5-sulfonamide.

References

  • Angewandte Chemie International Edition. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

Sources

Technical Support Center: Troubleshooting Failed Sulfonamide Synthesis with 1-Methyl-2-oxoindoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of sulfonamides using 1-Methyl-2-oxoindoline-5-sulfonyl chloride. Our approach is grounded in mechanistic principles to empower you to diagnose and resolve common experimental challenges.

Introduction to the Synthesis

The reaction of 1-Methyl-2-oxoindoline-5-sulfonyl chloride with a primary or secondary amine is a cornerstone transformation for generating a diverse array of biologically relevant molecules. The core of this reaction is a nucleophilic attack by the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A non-nucleophilic base, such as pyridine or triethylamine, is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction, preventing the protonation of the starting amine.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address the most common issues encountered during the synthesis of N-substituted 1-Methyl-2-oxoindoline-5-sulfonamides.

FAQ 1: My reaction shows no product formation, and my TLC only shows the spot for my starting amine. What went wrong?

This scenario suggests a complete lack of reactivity from the sulfonyl chloride. The primary suspect is the degradation of the 1-Methyl-2-oxoindoline-5-sulfonyl chloride, most commonly through hydrolysis.

Possible Causes & Solutions:

  • Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to moisture.[1] If the reagent has been improperly stored or handled, it may have hydrolyzed to the corresponding sulfonic acid, which is unreactive towards amines under these conditions.

    • Solution: Always use a fresh bottle of 1-Methyl-2-oxoindoline-5-sulfonyl chloride or a sample that has been stored under anhydrous conditions (e.g., in a desiccator). It is crucial to handle the reagent quickly in a dry environment.

  • Inadequate Reaction Conditions: The reaction may be too slow at the temperature you are running it.

    • Solution: While many sulfonamide syntheses proceed well at 0 °C to room temperature, some less nucleophilic amines may require gentle heating.[3] After initial attempts at room temperature, consider gradually increasing the temperature to 40-50 °C and monitoring the reaction by TLC.

  • Inactive Amine: While less common, the amine starting material could be of poor quality or have reacted with atmospheric CO₂ to form a carbamate.

    • Solution: Ensure your amine is pure and, if it is a solid, has been properly dried.

Workflow for Diagnosing "No Reaction":

Caption: Troubleshooting workflow for no product formation.

FAQ 2: My TLC shows the formation of a new, less polar spot in addition to my desired product. What is this byproduct?

When reacting with a primary amine , the most common less-polar byproduct is the bis-sulfonylated species.[1] This occurs when a second molecule of the sulfonyl chloride reacts with the nitrogen of the initially formed sulfonamide.

Mechanism of Bis-Sulfonylation: The N-H proton of the initially formed monosulfonamide is acidic and can be deprotonated by the base in the reaction mixture. This generates a sulfonamide anion, which is a competent nucleophile that can react with another equivalent of the sulfonyl chloride.

Solutions to Prevent Bis-Sulfonylation:

  • Control Stoichiometry: The most straightforward approach is to use the sulfonyl chloride as the limiting reagent. A slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) can help to ensure the sulfonyl chloride is consumed before it can react with the product.

  • Slow Addition: Adding the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C helps to maintain a low instantaneous concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic primary amine over the sulfonamide product.[1]

  • Use of Excess Amine: In some cases, using a large excess of the primary amine (2-3 equivalents) can effectively outcompete the sulfonamide product for the sulfonyl chloride. This is particularly useful if the amine is inexpensive and easily removed during workup.

FAQ 3: My reaction yield is consistently low, even though TLC shows product formation. Where am I losing my product?

Low yields can be attributed to several factors, ranging from reagent quality to issues during the workup and purification stages.

Troubleshooting Low Yields:

Potential Cause Explanation & Solution
Partial Hydrolysis of Sulfonyl Chloride Even minor exposure to moisture can degrade a portion of your starting material, directly impacting the theoretical yield. Solution: Reiterate the importance of anhydrous conditions. Use freshly opened anhydrous solvents and ensure all glassware is oven or flame-dried. Conduct the reaction under an inert atmosphere (Nitrogen or Argon).[1]
Inappropriate Base The choice of base is critical. While pyridine and triethylamine are common, their basicity and steric bulk can influence reaction rates. Solution: Pyridine is generally a good choice. If the reaction is sluggish, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be considered, but with caution, as it may promote side reactions.
Difficult Workup The sulfonamide product may have some solubility in the aqueous phase, leading to losses during extraction. Solution: Ensure the pH of the aqueous layer is adjusted appropriately before extraction. Acidifying with 1M HCl will protonate any remaining amine, while making the sulfonamide less soluble. Use a suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane) and perform multiple extractions (3x) to ensure complete recovery.
Purification Challenges The product may be difficult to crystallize or may co-elute with impurities during column chromatography. Solution: For crystallization, screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). For chromatography, try different solvent systems. A common mobile phase for sulfonamides is a gradient of ethyl acetate in hexanes or chloroform/methanol.[4][5]
Stability of the Oxindole Core While the 2-oxoindoline lactam is generally stable under these conditions, highly basic or prolonged high-temperature conditions could potentially lead to lactam hydrolysis.[6][7] Solution: Stick to milder bases like pyridine or triethylamine and avoid excessive heating for extended periods. If lactam instability is suspected, a control experiment running 1-Methyl-2-oxoindoline under the reaction conditions (without the amine) can be informative.
FAQ 4: How do I effectively monitor the reaction progress using TLC?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your sulfonamide synthesis.

Detailed Protocol for TLC Analysis:

  • Plate Preparation: Use a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄). With a pencil, gently draw a baseline about 1 cm from the bottom.

  • Spotting: On the baseline, apply small spots of:

    • Your starting amine (dissolved in a suitable solvent).

    • 1-Methyl-2-oxoindoline-5-sulfonyl chloride (dissolved in a suitable solvent).

    • A co-spot of both starting materials.

    • The reaction mixture at various time points (e.g., t=0, 1h, 2h, etc.).

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase. A good starting point for many sulfonamide syntheses is a mixture of 30-50% ethyl acetate in hexanes or 5-10% methanol in dichloromethane .[8]

  • Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). You can also use a staining agent like potassium permanganate if your compounds are not UV-active.

Interpreting the TLC Plate:

  • Starting Materials: The sulfonyl chloride is typically less polar than the resulting sulfonamide. The amine's polarity will vary depending on its structure.

  • Product: The sulfonamide product will appear as a new spot, usually with an Rf value between that of the sulfonyl chloride and the amine.

  • Completion: The reaction is considered complete when the spot corresponding to the limiting reagent (usually the sulfonyl chloride) has disappeared.

Caption: Workflow for monitoring reaction progress by TLC.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by incorporating in-process checks (TLC) to ensure the reaction is proceeding as expected before moving to the next stage.

Synthesis of N-Aryl-1-Methyl-2-oxoindoline-5-sulfonamide (General Procedure)

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary or secondary amine (1.1 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) or acetonitrile (CH₃CN) to dissolve the amine (concentration approx. 0.1-0.5 M).

  • Base Addition: Add anhydrous pyridine (1.5 eq) or triethylamine (1.5 eq).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: In a separate dry flask, dissolve 1-Methyl-2-oxoindoline-5-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM or CH₃CN. Add this solution dropwise to the stirred amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-18 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by TLC every 1-2 hours as described in FAQ 4. The reaction is complete upon the disappearance of the sulfonyl chloride.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., gradient of ethyl acetate in hexanes) or by recrystallization (e.g., from ethanol or ethyl acetate/hexanes).

References

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05. [Link]

  • Haemers, A., et al. (1980). TLC of Sulfonamides. ResearchGate. [Link]

  • Aerts, M. M. L., et al. (1985). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Journal of the Association of Official Analytical Chemists. [Link]

  • Salomon, C. E., et al. (2000). A mild two-step method for the hydrolysis of lactams and secondary amides. The Journal of Organic Chemistry. [Link]

  • Ranucci, E., et al. (2015). One step access to oxindole-based β-lactams through Ugi four-center three-component reaction. National Institutes of Health. [Link]

  • LibreTexts. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]

  • Page, M. I. (2015). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. ResearchGate. [Link]

  • Elander, N., et al. (2020). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]

  • Christensen, H., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

  • Pal, R., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]

  • Kwiecień, H., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. National Institutes of Health. [Link]

  • Bowser, J. R., et al. (2011). Preparation of sulfonamides from N-silylamines. National Institutes of Health. [Link]

  • Johnson, T. C., et al. (2017). Mild Sulfonylation of Anilines. ChemistryViews. [Link]

  • Perka, B., et al. (2012). Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)- N-substituted-hydrazinecarbothioamides. PubMed. [Link]

  • Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

  • Wang, X., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]

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byproduct formation in reactions of 1-Methyl-2-oxoindoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methyl-2-oxoindoline-5-sulfonyl chloride

Welcome to the technical support guide for 1-Methyl-2-oxoindoline-5-sulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. Our goal is to provide you with field-proven insights and actionable troubleshooting protocols to minimize byproduct formation and maximize the yield and purity of your target sulfonamides.

The 1-methyl-2-oxoindoline core is a privileged scaffold in medicinal chemistry, and the corresponding sulfonyl chloride is a critical building block for synthesizing a wide array of biologically active compounds.[1] However, like all sulfonyl chlorides, its high reactivity can lead to specific side reactions if not handled with care. This guide addresses the most common issues encountered in the laboratory.

Troubleshooting Guide: Common Byproduct Scenarios

This section is structured in a question-and-answer format to directly address specific experimental observations.

Issue 1: Hydrolysis to the Corresponding Sulfonic Acid

Question: My reaction with an amine is sluggish, and TLC/LC-MS analysis shows a significant amount of a highly polar byproduct that doesn't correspond to my desired sulfonamide. My starting material is being consumed, but my yield is very low. What is the likely cause?

Answer: This is a classic symptom of sulfonyl chloride hydrolysis. 1-Methyl-2-oxoindoline-5-sulfonyl chloride can react with trace amounts of water in your reaction medium to form the corresponding 1-methyl-2-oxoindoline-5-sulfonic acid.[2] This sulfonic acid byproduct is highly polar and often remains at the baseline on a silica TLC plate.

Causality & Mechanism: The sulfur atom in a sulfonyl chloride is highly electrophilic and susceptible to nucleophilic attack. Water, although a weak nucleophile, can readily attack the sulfonyl group, leading to the displacement of the chloride ion and the formation of hydrochloric acid (HCl) and the sulfonic acid.[3] This process can be accelerated by the base used in the reaction, which can deprotonate water, increasing its nucleophilicity.

Hydrolysis reagents 1-Methyl-2-oxoindoline-5-sulfonyl chloride + Amine (R-NH2) product Desired Sulfonamide reagents->product Desired Pathway (Anhydrous) byproduct Sulfonic Acid Byproduct (Highly Polar) reagents->byproduct Hydrolysis Pathway water Trace H2O water->byproduct Attacks Sulfonyl Chloride caption Fig 1. Competing reaction pathways.

Fig 1. Competing reaction pathways.

Troubleshooting Protocol: Ensuring Anhydrous Conditions

  • Solvent Preparation: Use freshly distilled, anhydrous solvents. Solvents from sealed bottles (e.g., AcroSeal™ or Sure/Seal™) are highly recommended. If using bulk solvents, dry them over appropriate drying agents (e.g., molecular sieves for acetonitrile or dichloromethane) for at least 24 hours before use.

  • Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator under vacuum or in a stream of inert gas (Nitrogen or Argon) immediately before use.

  • Reagents: Ensure your amine and base are anhydrous. Liquid amines and bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) should be distilled from a suitable drying agent (e.g., CaH₂) and stored over molecular sieves.

  • Reaction Setup: Assemble the reaction under a positive pressure of an inert gas. Add reagents via syringe through rubber septa.

  • Choice of Base: While common bases like TEA work, they can contain trace moisture. Using a solid base like proton sponge or oven-dried potassium carbonate can sometimes be advantageous, although this may affect solubility. Pyridine is often used as both a base and a solvent, and it should be rigorously dried.[4]

Issue 2: Formation of Dimeric or Double-Addition Byproducts

Question: When reacting 1-Methyl-2-oxoindoline-5-sulfonyl chloride with a primary amine, I observe a significant byproduct with a mass corresponding to [Desired Product + 1-Methyl-2-oxoindoline-5-sulfonyl - H]. What is this and how can I avoid it?

Answer: You are likely forming a bis-sulfonated dimer, often referred to as a sulfonimide-type structure. This occurs when the nitrogen of the newly formed primary sulfonamide is deprotonated by the base, turning it into a nucleophile that then attacks a second molecule of the sulfonyl chloride.

Causality & Mechanism: The hydrogen on the nitrogen of a primary sulfonamide is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group.[4] In the presence of excess base, this proton can be removed, creating a sulfonamide anion. This anion is a potent nucleophile that can compete with your starting amine for the remaining sulfonyl chloride. This issue is particularly prevalent with less sterically hindered primary amines. A similar issue occurs with symmetric diamines or hydrazine, where double sulfonylation is a common outcome.[5]

Dimerization cluster_step1 Step 1: Desired Sulfonamide Formation cluster_step2 Step 2: Byproduct Formation SC Sulfonyl Chloride Product1 Primary Sulfonamide Product SC->Product1 Amine Primary Amine (R-NH2) Amine->Product1 Product1_depro Deprotonated Sulfonamide (Nucleophilic Anion) Product1->Product1_depro Dimer Dimeric Byproduct (Bis-sulfonated) Product1_depro->Dimer Attacks SC2 Another Sulfonyl Chloride SC2->Dimer Base Base Base->Product1_depro Deprotonates caption Fig 2. Mechanism of dimeric byproduct formation.

Fig 2. Mechanism of dimeric byproduct formation.

Troubleshooting Protocol: Controlling Stoichiometry and Addition

  • Inverse Addition: Instead of adding the amine to the sulfonyl chloride, use an addition funnel to add a solution of the sulfonyl chloride slowly to a solution of the amine and base. This ensures that the sulfonyl chloride is never in excess relative to the primary amine, minimizing the chance for the sulfonamide product to react.[5]

  • Stoichiometry Control: Use a slight excess (1.1 to 1.5 equivalents) of the amine nucleophile relative to the sulfonyl chloride. This ensures the sulfonyl chloride is fully consumed by the intended nucleophile.

  • Temperature Management: Run the reaction at a lower temperature (e.g., 0°C to room temperature). Higher temperatures can accelerate the deprotonation of the sulfonamide product.

  • Base Selection: A bulky, non-nucleophilic base like DIPEA may be less efficient at deprotonating the relatively hindered sulfonamide nitrogen compared to a smaller base like TEA.

Issue 3: Reaction with Nucleophilic Solvents

Question: I attempted my reaction in methanol to improve the solubility of my amine salt, but my main product is a sulfonate ester, not the sulfonamide. Why did this happen?

Answer: You have encountered a competitive reaction where your solvent, methanol, acted as a nucleophile. Alcohols can react with sulfonyl chlorides to form sulfonate esters, and this reaction can often be faster than the reaction with a sterically hindered or poorly nucleophilic amine.[6]

Causality & Mechanism: The mechanism is analogous to sulfonamide formation, with the alcohol's oxygen atom acting as the nucleophile. Pyridine is often used as a catalyst in these reactions, as it forms a highly reactive pyridinium sulfonate intermediate which is then attacked by the alcohol.[7] If your reaction conditions include a base and a nucleophilic solvent, this side reaction is highly probable.

Recommended Solvents for Sulfonamide Synthesis

Solvent Suitability Rationale & Comments
Dichloromethane (DCM) Excellent Aprotic, good solubility for many organics. Ensure it is anhydrous.
Acetonitrile (MeCN) Excellent Polar aprotic, good for dissolving amine salts. Must be anhydrous.[8]
Tetrahydrofuran (THF) Good Aprotic ether, generally unreactive. Prone to peroxide formation; use fresh.
Toluene Good Non-polar, useful for higher temperature reactions.
Pyridine Good Often used as both solvent and base/catalyst. Must be rigorously dry.
Alcohols (MeOH, EtOH) Poor AVOID. They are nucleophilic and will form sulfonate ester byproducts.[6]

| Dimethylformamide (DMF) | Use with Caution | Can react with sulfonyl chlorides under certain conditions, especially at high temperatures.[9] |

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing and handling 1-Methyl-2-oxoindoline-5-sulfonyl chloride? A: Due to its moisture sensitivity, it should be stored in a tightly sealed container in a desiccator or dry box. Store at a low temperature (2-8°C) to minimize degradation over time.[10] When weighing and dispensing, do so quickly in a low-humidity environment or under a blanket of inert gas to prevent hydrolysis from atmospheric moisture.

Q2: How can I effectively monitor my reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common method. Co-spot your reaction mixture with your starting amine and the sulfonyl chloride. The product sulfonamide should have an intermediate Rf value. The hydrolyzed sulfonic acid will typically appear as a streak at the origin. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It allows you to track the consumption of starting materials and the formation of both the desired product and any byproducts by their respective masses.

Q3: What is the best method for purifying the final sulfonamide product? A: This depends on the byproducts.

  • To remove sulfonic acid: Perform an aqueous workup. Dissolve the crude mixture in an organic solvent (like ethyl acetate or DCM) and wash with a dilute base (e.g., saturated sodium bicarbonate solution). The acidic sulfonic acid will partition into the aqueous basic layer.

  • To remove unreacted amine: Wash the organic layer with a dilute acid (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer.

  • To remove dimeric byproducts: These are often structurally similar to the desired product. Flash column chromatography on silica gel is typically the most effective method for separation.

TroubleshootingWorkflow start Low Yield or Impure Product check_tlc Analyze by TLC/LC-MS start->check_tlc polar_byproduct Is there a highly polar byproduct (Rf ~ 0)? check_tlc->polar_byproduct high_mw_byproduct Is there a high MW byproduct observed? polar_byproduct->high_mw_byproduct No hydrolysis Diagnosis: Hydrolysis polar_byproduct->hydrolysis Yes unreacted_sm Is unreacted starting material present? high_mw_byproduct->unreacted_sm No dimerization Diagnosis: Dimerization high_mw_byproduct->dimerization Yes poor_reactivity Diagnosis: Poor Reactivity unreacted_sm->poor_reactivity Yes end Consult further literature or support. unreacted_sm->end No sol_hydrolysis Action: Use anhydrous solvents/ reagents. Run under inert gas. hydrolysis->sol_hydrolysis sol_dimerization Action: Use inverse addition. Control stoichiometry & temperature. dimerization->sol_dimerization sol_reactivity Action: Increase temperature. Use a catalyst (e.g., DMAP). Check amine nucleophilicity. poor_reactivity->sol_reactivity caption Fig 3. Troubleshooting workflow for sulfonamide synthesis.

Fig 3. Troubleshooting workflow for sulfonamide synthesis.

References

  • Title: Sulfonyl halide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis of Sulfonamides Source: Synthetic Methods in Drug Discovery: Volume 2 URL
  • Title: Preparation of sulfonamides from N-silylamines Source: National Institutes of Health URL: [Link]

  • Title: Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides Source: ACS Publications URL: [Link]

  • Title: The Synthesis of Functionalised Sulfonamides Source: CORE URL: [Link]

  • Title: Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF Source: ResearchGate URL: [Link]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: Springer URL: [Link]

  • Title: I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure? Source: ResearchGate URL: [Link]

  • Title: Sulfonamide synthesis by S-N coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Reactions of Sulfonyl Chlorides and Unsaturated Compounds Source: Thieme Connect URL: [Link]

  • Title: Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 Source: Wiley Online Library URL: [Link]

  • Title: Recent advances in synthesis of sulfonamides: A review Source: Chemistry & Biology Interface URL: [Link]

  • Title: Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides Source: National Institutes of Health URL: [Link]

  • Title: 1-Acetyl-5-methyl-indoline-6-sulfonyl chloride Source: PubChem URL: [Link]

  • Title: 23.9: Amines as Nucleophiles Source: Chemistry LibreTexts URL: [Link]

  • Title: CHM 252: Organic Chemistry: Alcohols: Reaction Importance and Sulfonyl Chloride Intro Part 9 Source: YouTube URL: [Link]

  • Title: CAS 166883-20-1 | 1-Methyl-2-oxoindoline-5-sulfonyl chloride Source: Alchem.Pharmtech URL: [Link]

  • Title: The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone) Source: ResearchGate URL: [Link]

  • Title: Reaction Amines With Aryl Sulphonyl Chloride Source: YouTube URL: [Link]

  • Title: Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl) Source: YouTube URL: [Link]

  • Title: 17.6: Reactions of Alcohols Source: Chemistry LibreTexts URL: [Link]

  • Title: Process for the preparation of 1,2-naphtho-quinonediazido-5-sulfonyl chloride Source: Google Patents URL
  • Title: Effect of pH on the stability of methacholine chloride in solution Source: PubMed URL: [Link]

  • Title: 3.1.7: Reactions of Alcohols Source: Chemistry LibreTexts URL: [Link]

  • Title: SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi Source: Master Organic Chemistry URL: [Link]

Sources

Technical Support Center: Navigating Scale-Up Challenges for Reactions Involving 1-Methyl-2-oxoindoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-2-oxoindoline-5-sulfonyl chloride. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of reactions involving this versatile intermediate. Our focus is on anticipating challenges, understanding the underlying chemistry, and providing robust solutions to ensure the success of your chemical development programs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, stability, and reactivity of 1-Methyl-2-oxoindoline-5-sulfonyl chloride, particularly in the context of scaling up laboratory procedures.

Q1: What are the primary stability concerns for 1-Methyl-2-oxoindoline-5-sulfonyl chloride during storage and reaction scale-up?

A1: 1-Methyl-2-oxoindoline-5-sulfonyl chloride is a reactive molecule susceptible to hydrolysis. The primary stability concern is its reaction with water, which leads to the formation of the corresponding 1-methyl-2-oxoindoline-5-sulfonic acid. This impurity can complicate product isolation and purification. The rate of hydrolysis is accelerated by increased temperature and the presence of moisture.

  • Expert Insight: On a larger scale, even atmospheric moisture can become a significant source of contamination. It is crucial to handle the material under anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon). During work-up, prolonged contact with aqueous phases should be minimized.

Q2: I am observing significant exothermicity during the reaction of 1-Methyl-2-oxoindoline-5-sulfonyl chloride with an amine. How can this be managed on a larger scale?

A2: The reaction of sulfonyl chlorides with amines to form sulfonamides is inherently exothermic.[1] This can pose a significant safety hazard during scale-up, potentially leading to thermal runaway.[1] Effective heat management is critical.

  • Causality: The exotherm is due to the formation of the stable sulfonamide bond and hydrogen chloride (HCl) gas.

  • Mitigation Strategies:

    • Slow Addition: Instead of adding the amine in one portion, a controlled, slow addition to the solution of the sulfonyl chloride is recommended. This allows the reactor's cooling system to dissipate the heat generated.

    • Reverse Addition: In some cases, adding the sulfonyl chloride solution to the amine solution can help maintain a lower concentration of the reactive sulfonyl chloride, thereby controlling the reaction rate and heat evolution.

    • Solvent Choice: A higher boiling point solvent with good heat capacity can help absorb the heat generated.

    • Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system. For very exothermic reactions, a jacketed reactor with a circulating coolant is essential.

Q3: What are the common impurities I should expect when working with 1-Methyl-2-oxoindoline-5-sulfonyl chloride, and how can I minimize them?

A3: The most common impurities are the starting material (1-methyl-2-oxoindoline), the corresponding sulfonic acid from hydrolysis, and potentially dimeric or polymeric byproducts.[2]

  • Minimization of Sulfonic Acid: As discussed in Q1, rigorous exclusion of water is key. Using anhydrous solvents and reagents is crucial. During aqueous work-up, using cold water and minimizing the contact time can reduce hydrolysis.[3]

  • Minimization of Unreacted Starting Material: Ensure the reaction goes to completion by monitoring its progress using analytical techniques like HPLC or TLC.[4] Adjusting stoichiometry or reaction time may be necessary.

  • Process Control: Implementing flow chemistry can offer better control over reaction parameters, leading to improved product quality and reduced impurity formation.[2][5]

Part 2: Troubleshooting Guides

This section provides structured troubleshooting for specific problems you may encounter during your experiments.

Guide 1: Low Yield in Sulfonamide Formation

Problem: You are experiencing a lower than expected yield in the reaction of 1-Methyl-2-oxoindoline-5-sulfonyl chloride with a primary or secondary amine.

Troubleshooting Workflow:

G start Low Yield Observed check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions Reagents OK solution1 Solution: Use fresh, anhydrous reagents. Confirm stoichiometry. check_reagents->solution1 Issue Found check_workup 3. Evaluate Work-up and Isolation check_conditions->check_workup Conditions OK solution2 Solution: Optimize temperature, solvent, and base. Monitor reaction to completion. check_conditions->solution2 Issue Found solution3 Solution: Minimize aqueous contact time. Optimize extraction and crystallization. check_workup->solution3 Issue Found

Caption: Troubleshooting workflow for low yield.

Detailed Steps:

  • Verify Reagent Quality and Stoichiometry:

    • Is the sulfonyl chloride pure? The presence of sulfonic acid will reduce the effective concentration of the active reagent. Consider re-purifying or using a fresh batch.

    • Is the amine of high purity? Impurities in the amine can lead to side reactions.

    • Are solvents anhydrous? Water will consume the sulfonyl chloride.

    • Is the stoichiometry correct? Ensure you are using the correct molar ratios of reactants and base.

  • Assess Reaction Conditions:

    • Is a suitable base being used? A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the HCl byproduct.[6] The base should be added in at least a stoichiometric amount.

    • Is the temperature appropriate? While some reactions proceed well at room temperature, others may require cooling to control exothermicity or gentle heating to drive to completion.

    • Is the reaction going to completion? Monitor the reaction by TLC or HPLC to ensure the starting material is fully consumed.[4][7]

  • Evaluate Work-up and Isolation:

    • Are you losing product during extraction? The sulfonamide product may have some water solubility. Ensure you are using an appropriate extraction solvent and consider back-extraction of the aqueous layer. Salting out the aqueous layer can also improve extraction efficiency.[8]

    • Is the product precipitating as desired? If isolating by crystallization, screen different solvent systems to find optimal conditions for high recovery and purity.

Guide 2: Product Purification Challenges

Problem: The crude product is difficult to purify, showing multiple spots on TLC or peaks in HPLC.

Troubleshooting Workflow:

G start Purification Difficulty identify_impurities 1. Identify Impurities (LC-MS, NMR) start->identify_impurities sulfonic_acid Is Sulfonic Acid a Major Impurity? identify_impurities->sulfonic_acid unreacted_sm Is Unreacted Starting Material Present? identify_impurities->unreacted_sm other_byproducts Are Other Byproducts Observed? identify_impurities->other_byproducts solution_sa Solution: Acid/base wash. Recrystallization from a non-polar solvent. sulfonic_acid->solution_sa Yes solution_sm Solution: Drive reaction to completion. Chromatography. unreacted_sm->solution_sm Yes solution_ob Solution: Re-evaluate reaction conditions. Consider alternative purification. other_byproducts->solution_ob Yes

Sources

Technical Support Center: A Guide to Base Selection in Reactions of 1-Methyl-2-oxoindoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for professionals engaged in synthetic chemistry. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) concerning the use of 1-Methyl-2-oxoindoline-5-sulfonyl chloride. The selection of an appropriate base is paramount for the success of reactions involving this versatile building block. This document is structured to address specific issues you may encounter, explaining the chemical principles behind our recommendations to ensure you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Foundational Principles & Core FAQs

This section addresses the fundamental concepts governing the reactivity of 1-Methyl-2-oxoindoline-5-sulfonyl chloride and the critical role of bases.

Q1: What is the primary role of a base in reactions with 1-Methyl-2-oxoindoline-5-sulfonyl chloride?

A1: The primary and most crucial role of a base in these reactions is to act as an acid scavenger. When 1-Methyl-2-oxoindoline-5-sulfonyl chloride reacts with a nucleophile, such as a primary or secondary amine to form a sulfonamide, one equivalent of hydrochloric acid (HCl) is generated as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is added to neutralize the HCl as it is formed, allowing the reaction to proceed to completion. The most common method for synthesizing sulfonamides involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base.[1][2]

Q2: What is the most significant side reaction to be aware of, and how is it influenced by the base?

A2: The most common and detrimental side reaction is the hydrolysis of the sulfonyl chloride.[3][4] 1-Methyl-2-oxoindoline-5-sulfonyl chloride is sensitive to moisture and can react with water to form the corresponding unreactive 1-Methyl-2-oxoindoline-5-sulfonic acid.[3] This hydrolysis is often accelerated by the presence of a base.[4] Therefore, it is imperative to use anhydrous (dry) solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize this competing pathway.[3][4]

Q3: Besides amines, what other nucleophiles are commonly used with this reagent?

A3: While reactions with amines to form sulfonamides are the most frequent application, sulfonyl chlorides also readily react with other nucleophiles. Alcohols, in the presence of a base, will react to form sulfonate esters. These esters are stable and can be useful as intermediates or protecting groups in more complex synthetic routes.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section is formatted as a direct, problem-solving guide for issues commonly encountered in the laboratory.

Issue Cluster: Low or No Product Yield

Q4: My sulfonamide formation reaction has stalled, resulting in a low yield. I've confirmed my starting materials are pure. What base-related factors should I investigate?

A4: Low yields are a frequent challenge and can often be traced back to the choice and handling of the base.[4] Consider the following troubleshooting steps:

  • Insufficient Base Stoichiometry: A common starting point is 1.1 to 1.5 equivalents of the base relative to the sulfonyl chloride.[3] Ensure you have added a slight excess to neutralize all generated HCl.

  • Base Strength (pKa): The chosen base must be strong enough to effectively deprotonate the ammonium salt formed during the reaction. Tertiary amine bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used.[2] If your amine nucleophile is weakly basic (e.g., an electron-deficient aniline), a stronger base might be required to drive the reaction.

  • Steric Hindrance: If your amine nucleophile is sterically bulky, a hindered base like DIPEA (Hünig's base) is often preferred. Its bulky isopropyl groups make it a poor nucleophile, reducing the likelihood of it reacting with the sulfonyl chloride itself, but it remains an effective proton scavenger.[5][6]

  • Reagent Quality: Ensure your base is pure and dry. Tertiary amine bases can degrade over time or absorb atmospheric moisture.

Q5: I suspect my 1-Methyl-2-oxoindoline-5-sulfonyl chloride has degraded. How can I confirm this, and how can I prevent it?

A5: Degradation is almost always due to hydrolysis, converting the reactive sulfonyl chloride to the inert sulfonic acid.[3]

  • Confirmation: You can often check for the presence of the sulfonic acid by TLC (it will have a much lower Rf value and may streak) or by LC-MS. A proton NMR spectrum may also show the absence of the characteristic sulfonyl chloride peak and the appearance of new aromatic signals corresponding to the sulfonic acid.

  • Prevention:

    • Storage: Always store 1-Methyl-2-oxoindoline-5-sulfonyl chloride in a tightly sealed container in a desiccator or under an inert atmosphere to protect it from moisture.

    • Handling: Use freshly opened bottles when possible. When weighing and transferring the reagent, do so quickly in a dry environment.

    • Reaction Setup: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, which are commercially available or can be prepared by standard laboratory techniques.[4]

Issue Cluster: Unexpected Byproducts and Purification Challenges

Q6: I'm observing an unexpected byproduct in my reaction. Could my base be reacting directly with the sulfonyl chloride?

A6: Yes, this is a distinct possibility, especially with less sterically hindered or more nucleophilic bases.

  • Nucleophilic Bases: Pyridine, while a common acid scavenger, can also act as a nucleophile. It can react with sulfonyl chlorides to form a reactive pyridinium salt intermediate.[7] While this can sometimes be beneficial by activating the sulfonyl chloride, it can also lead to undesired side reactions.

  • Catalytic Nucleophiles: 4-Dimethylaminopyridine (DMAP) is an excellent nucleophilic catalyst. It reacts rapidly with sulfonyl chlorides to form a highly reactive dimethylaminopyridinium intermediate. This is often added in catalytic amounts (0.05-0.1 equivalents) alongside a stoichiometric base like TEA to accelerate reactions with poor nucleophiles, such as hindered alcohols or electron-deficient amines.[4][7] However, using it in stoichiometric amounts can lead to complications.

  • Non-Nucleophilic Bases: To avoid this issue, use a sterically hindered, non-nucleophilic base. The classic choice is DIPEA (Hünig's base).[5] Its nitrogen atom is shielded by bulky isopropyl groups, making it an effective base but a very poor nucleophile.[5]

Q7: My reaction workup is complicated by the presence of ammonium salts (e.g., triethylammonium chloride), which are sometimes soluble in my organic solvent. How can I improve my purification?

A7: This is a very common issue. The salt formed between the tertiary amine base and HCl can have some solubility in organic solvents like dichloromethane (DCM) or ethyl acetate.

  • Aqueous Wash: The simplest approach is to perform an aqueous workup. Wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid) to protonate any remaining free amine base, followed by a wash with saturated sodium bicarbonate solution to remove any unreacted starting material or acidic byproducts, and finally a brine wash to remove bulk water.

  • Solvent Choice: If the salt is particularly troublesome, consider switching to a less polar solvent for the reaction if possible, which may cause the salt to precipitate as it forms. It can then be removed by filtration before the workup.

  • Base Choice: Using a polymer-supported base can simplify purification immensely. The base is on a solid resin, which can be filtered off at the end of the reaction, completely removing the base and its corresponding salt from the solution.

Section 3: Experimental Protocols & Base Selection Guide

A. Visual Workflow: Selecting the Right Base

The following diagram provides a decision-making framework for selecting an appropriate base for your reaction with 1-Methyl-2-oxoindoline-5-sulfonyl chloride.

BaseSelectionWorkflow cluster_main start Start: Define Nucleophile is_amine Is Nucleophile a Primary or Secondary Amine? start->is_amine is_alcohol Is Nucleophile an Alcohol? is_amine->is_alcohol No amine_type Evaluate Amine Reactivity is_amine->amine_type Yes alcohol_type Evaluate Alcohol Reactivity is_alcohol->alcohol_type Yes unhindered_amine Unhindered & Nucleophilic (e.g., Benzylamine, Piperidine) amine_type->unhindered_amine High hindered_amine Sterically Hindered or Electron-Deficient Amine (e.g., 2,6-Diisopropylaniline) amine_type->hindered_amine Low base_tea Use Triethylamine (TEA) (1.2-1.5 equiv) unhindered_amine->base_tea base_dipea Use DIPEA (1.5-2.0 equiv) hindered_amine->base_dipea base_dmap Use TEA (1.5 equiv) + DMAP (0.1 equiv) hindered_amine->base_dmap Alternative for very poor nucleophiles primary_alcohol Primary or Secondary Alcohol alcohol_type->primary_alcohol High tertiary_alcohol Tertiary or Poorly Nucleophilic Alcohol alcohol_type->tertiary_alcohol Low primary_alcohol->base_tea tertiary_alcohol->base_dmap

Caption: Decision tree for base selection in sulfonylation reactions.

B. Comparative Data of Common Organic Bases

The table below summarizes the key properties of commonly used bases to facilitate an informed selection.

Base NameAbbreviationpKa (of conjugate acid)Key Characteristics
TriethylamineTEA~10.7Standard, cost-effective acid scavenger. Good for most unhindered amines and alcohols.
N,N-DiisopropylethylamineDIPEA, Hünig's Base~11.0Sterically hindered, non-nucleophilic base.[5] Ideal for reactions with sensitive electrophiles or hindered nucleophiles.[5][6]
PyridinePy~5.2Less basic than alkylamines. Can act as a nucleophilic catalyst.[7] Often used as both base and solvent.
4-DimethylaminopyridineDMAP~9.7Highly nucleophilic catalyst. Used in small amounts with a stoichiometric base (like TEA) to accelerate slow reactions.[4]
C. Standardized Experimental Protocol

Protocol 1: General Procedure for Sulfonamide Formation with a Primary Amine using Triethylamine

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (TEA) (1.2 equivalents) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 1-Methyl-2-oxoindoline-5-sulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine/TEA mixture over 5-10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purification: Purify the crude product as necessary, typically by flash column chromatography on silica gel or by recrystallization.

Section 4: Advanced Considerations

Q8: Can I use inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) for these reactions?

A8: While inorganic bases are used in some sulfonylation procedures, they present specific challenges for 1-Methyl-2-oxoindoline-5-sulfonyl chloride.

  • Solubility: Most inorganic bases like K₂CO₃ are not soluble in common organic solvents (DCM, THF, acetonitrile). This results in a heterogeneous reaction mixture, which can lead to slow and inconsistent reaction rates. While some protocols use phase-transfer catalysts to overcome this, it adds complexity.

  • Hydrolysis Risk: Using aqueous bases like NaOH solutions dramatically increases the risk of hydrolyzing the sulfonyl chloride starting material, which will significantly lower the yield of the desired product.[4] This approach is generally not recommended unless the sulfonylation is extremely fast and the starting material has low water solubility.[4]

  • Alternative Inorganic Bases: In some cases, a strong, non-nucleophilic inorganic base like sodium hydride (NaH) can be used in an anhydrous polar aprotic solvent like DMF or THF, particularly for deprotonating less nucleophilic amines or alcohols.[1] However, this requires stringent anhydrous conditions and careful handling.

References

  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
  • Benchchem. Troubleshooting common issues in sulfonamide bond formation.
  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
  • Reddit. Pyridine replacement in organic synthesis.
  • Wikipedia. N,N-Diisopropylethylamine.
  • Xinggao Chemical. What Is The Difference between Triethylamine And DIPEA?.

Sources

Validation & Comparative

A Comparative Guide to Sulfonylating Agents: Profiling 1-Methyl-2-oxoindoline-5-sulfonyl chloride against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of a sulfonyl group is a pivotal step in the synthesis of countless pharmacologically active molecules. The choice of the sulfonylating agent is not merely a tactical decision but a strategic one, profoundly influencing reaction kinetics, substrate scope, and, most importantly, the intrinsic properties of the final molecule. This guide provides an in-depth, objective comparison of 1-Methyl-2-oxoindoline-5-sulfonyl chloride with other benchmark sulfonylating agents, supported by mechanistic insights and generalized experimental protocols to inform reagent selection in your synthetic campaigns.

Introduction: The Strategic Value of the Sulfonyl Group

Sulfonamides are a cornerstone functional group in medicinal chemistry, renowned for their presence in a wide array of therapeutic agents. The synthesis of these motifs, typically achieved by reacting a sulfonyl chloride with a primary or secondary amine, is a fundamental transformation.[1] However, not all sulfonylating agents are created equal. Their utility extends beyond the mere formation of a sulfonamide or sulfonate ester; the structure of the agent itself imparts unique characteristics to the target molecule.

This guide focuses on 1-Methyl-2-oxoindoline-5-sulfonyl chloride , a reagent of increasing importance. Its value lies in its hybrid structure, which combines a reactive sulfonyl chloride with the privileged 2-oxindole scaffold.[2][3] This scaffold is a key component in numerous enzyme inhibitors, particularly those targeting protein kinases, making this reagent a powerful tool for introducing a potent pharmacophore directly into a molecule of interest.[3]

To contextualize its performance, we will compare it against three widely used sulfonylating agents, each representing a distinct class of utility:

  • p-Toluenesulfonyl chloride (TsCl): The quintessential aromatic sulfonylating agent, valued for its stability, ease of handling, and the utility of the resulting tosylate as a good leaving group.[1][4]

  • Methanesulfonyl chloride (MsCl): A highly reactive aliphatic sulfonylating agent, prized for its potency and the formation of mesylates, which are excellent leaving groups.[1][5]

  • 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride, DNSCl): A specialized reagent used to install a fluorescent tag, invaluable for biochemical and analytical applications.[6][7]

Comparative Analysis: A Multi-faceted Evaluation

The selection of a sulfonylating agent hinges on a balance of reactivity, the desired properties of the final product, and practical handling considerations.

Reactivity, Electrophilicity, and Mechanistic Considerations

The core reaction involves the nucleophilic attack of an amine or alcohol on the electrophilic sulfur atom of the sulfonyl chloride.[3] The reactivity of the sulfonylating agent is governed by the electronic and steric nature of its organic residue.

  • Methanesulfonyl chloride (MsCl): Generally considered the most reactive of the group.[5] The small, electron-withdrawing methyl group enhances the electrophilicity of the sulfur atom without imposing significant steric hindrance. Uniquely, in the presence of strong, non-nucleophilic bases like triethylamine, MsCl can undergo deprotonation of its α-protons to form a highly reactive "sulfene" intermediate (CH₂=SO₂).[8] This alternative mechanistic pathway is unavailable to aromatic sulfonyl chlorides.[8][9]

  • Aromatic Sulfonyl Chlorides (TsCl, Dansyl Chloride, 1-Methyl-2-oxoindoline-5-sulfonyl chloride): The reactivity of these agents is modulated by the substituents on the aromatic ring.

    • TsCl: Represents a baseline reactivity for common aromatic sulfonyl chlorides. It is a crystalline solid that is easy to handle.[1]

    • 1-Methyl-2-oxoindoline-5-sulfonyl chloride: The oxindole ring possesses both an electron-withdrawing amide carbonyl and an electron-donating N-methyl group. This complex electronic environment results in a highly reactive species, suitable for the sulfonylation of a wide range of nucleophiles.

    • Dansyl chloride: The potent electron-donating dimethylamino group can, through resonance, slightly decrease the electrophilicity of the sulfonyl center compared to other aromatic sulfonyl chlorides, though it remains a highly effective reagent for reacting with primary and secondary amines.[7][10]

The differing mechanistic pathways are a critical consideration for experimental design.

Mechanistic_Comparison cluster_0 General SN2-like Pathway (ArSO2Cl) cluster_1 Sulfene Pathway (MsCl with Base) NuH Nucleophile (R-NH2, R-OH) TS1 Transition State NuH->TS1 ArSO2Cl Ar-SO2Cl (TsCl, 1-Methyl-2-oxoindoline-5-sulfonyl chloride) ArSO2Cl->TS1 Product1 Ar-SO2-NuR TS1->Product1 HCl1 HCl TS1->HCl1 MsCl CH3-SO2Cl Sulfene Sulfene Intermediate [CH2=SO2] MsCl->Sulfene -HCl Base Base (e.g., Et3N) Base->Sulfene Product2 CH3-SO2-NuR Sulfene->Product2 NuH2 Nucleophile NuH2->Product2 caption Fig 1. Competing mechanisms in sulfonylation reactions. Application_Flow Start Synthetic Goal Agent_Topic 1-Methyl-2-oxoindoline- 5-sulfonyl chloride Start->Agent_Topic Agent_TsCl TsCl Start->Agent_TsCl Agent_MsCl MsCl Start->Agent_MsCl Agent_Dansyl Dansyl Chloride Start->Agent_Dansyl Result_Pharmacophore Install Bioactive Pharmacophore Agent_Topic->Result_Pharmacophore Result_LeavingGroup Create Good Leaving Group Agent_TsCl->Result_LeavingGroup Agent_MsCl->Result_LeavingGroup Result_Label Attach Fluorescent Label Agent_Dansyl->Result_Label App_Drug Drug Discovery (e.g., Kinase Inhibitors) Result_Pharmacophore->App_Drug App_SN2 SN2 / E2 Reactions Result_LeavingGroup->App_SN2 App_Bio Biophysical Studies (Protein Labeling, FRET) Result_Label->App_Bio caption Fig 2. Logic diagram for selecting a sulfonylating agent.

Fig 2. Logic diagram for selecting a sulfonylating agent.

Data Summary: At-a-Glance Comparison

Feature1-Methyl-2-oxoindoline-5-sulfonyl chloridep-Toluenesulfonyl chloride (TsCl)Methanesulfonyl chloride (MsCl)Dansyl chloride (DNSCl)
Structure Oxindole-based aromaticToluene-based aromaticAliphaticNaphthalene-based aromatic
Molecular Weight 245.68 g/mol [11]190.65 g/mol 114.55 g/mol 269.75 g/mol
Physical State Solid [2]Crystalline Solid [1]Corrosive LiquidYellow Solid
Reactivity Profile HighModerate-HighVery HighHigh
Key Application Introduction of a bioactive pharmacophore for drug discovery. [2][3]Activation of alcohols as tosylate leaving groups; synthesis of stable sulfonamides. [4]Activation of alcohols as mesylate leaving groups. [4][9]Fluorescent labeling of primary/secondary amines for bio-analysis. [6][10]
Unique Feature Resulting sulfonamide contains the privileged 2-oxindole scaffold. [3]Tosyl group is a robust protecting group and aids in crystallization and TLC visualization. [9]Small size and high reactivity; can form sulfene intermediate. [8]Resulting dansylamide is highly fluorescent and environmentally sensitive. [7]
Handling Notes Moisture sensitive solid. Store under inert atmosphere. [2]Stable, but moisture sensitive.Highly corrosive and lachrymatory liquid. Moisture sensitive.Light and moisture sensitive. Unstable in DMSO. [7][10]

Experimental Protocols: A General Guideline

The following protocol describes a general procedure for the sulfonylation of a primary amine. It must be adapted based on the specific reactivity of the substrates and the chosen sulfonylating agent.

Objective: To synthesize N-benzyl-1-methyl-2-oxoindoline-5-sulfonamide as a representative example.

Materials:

  • 1-Methyl-2-oxoindoline-5-sulfonyl chloride (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Causality Behind Choices:

  • Anhydrous Solvent: Sulfonyl chlorides readily hydrolyze in the presence of water. Using an anhydrous solvent under an inert atmosphere (Nitrogen or Argon) is critical to prevent this side reaction and maximize yield. [12]* Base: The reaction generates one equivalent of HCl, which would protonate the unreacted amine, rendering it non-nucleophilic. A non-nucleophilic base like triethylamine or pyridine is added to neutralize this acid in situ, allowing the reaction to proceed to completion. [12][13]* Aqueous Workup: The series of washes with acid, base, and brine is designed to remove unreacted starting materials, the hydrochloride salt of the base, and other water-soluble impurities.

Procedure:

  • Reaction Setup: To a clean, dry, oven-dried round-bottom flask under an inert atmosphere, add 1-Methyl-2-oxoindoline-5-sulfonyl chloride (1.0 eq) and dissolve in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial for controlling the exothermic reaction, especially with reactive amines and sulfonyl chlorides.

  • Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq) followed by the dropwise addition of benzylamine (1.05 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the limiting reagent is consumed.

  • Quenching & Workup: Dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

Fig 3. General experimental workflow for amine sulfonylation.

Conclusion: A Strategic Choice for Targeted Outcomes

The selection of a sulfonylating agent is a critical decision that extends far beyond simple reaction mechanics. While agents like TsCl and MsCl are indispensable workhorses for activating alcohols and creating stable sulfonamides, their primary role is often that of a functional group interconversion tool. Dansyl chloride occupies a specialized niche, offering an unparalleled method for fluorescently tagging molecules for analytical and biological investigation.

1-Methyl-2-oxoindoline-5-sulfonyl chloride , however, represents a more advanced strategic choice. Its utility lies not in creating a leaving group or a simple tag, but in directly installing a molecular fragment with known and potent biological relevance. For researchers in medicinal chemistry and drug discovery, this reagent provides an efficient pathway to novel compounds pre-loaded with a privileged pharmacophore, significantly accelerating the journey from synthesis to biological evaluation. The ultimate choice, therefore, depends entirely on the strategic goal of the synthesis: to activate, to label, or to build in functionality from the very first step.

References

  • PubMed. (n.d.). The scope of dansyl vs fluorescein label in fluorescence postlabeling assay for DNA damage.
  • MedchemExpress. (n.d.). Dansyl chloride (DNSCl) | Fluorescent Dye.
  • Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132.
  • Wikipedia. (n.d.). Dansyl chloride. Available from: [Link]

  • BenchChem. (2025). A Comparative Benchmarking Guide to Sulfonylating Agents: The Efficacy of Sulfonyl Hydrazides.
  • BenchChem. (2025). A Comparative Guide to Sulfonylating Agents for Amine Reactions.
  • BenchChem. (2025). Application Notes and Protocols: The Use of Sulfonating Agents in Organic Synthesis.
  • BenchChem. (2025). A Comparative Guide to Sulfonylating Agents: 2,4-Dichlorobenzenesulfonyl Chloride in Focus.
  • ChemicalBook. (2019). Application of dansyl chloride.
  • BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available from: [Link]

  • Chem Help ASAP. (2019). formation of tosylates & mesylates. YouTube. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Available from: [Link]

  • Chemistry Stack Exchange. (2016). Why do tosylation and mesylation of alcohols follow different mechanisms?. Available from: [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Available from: [Link]

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A Comparative Guide to the Bioactivity of Sulfonamides: 1-Methyl-2-oxoindoline-5-sulfonyl Chloride Scaffold vs. Other Key Structures

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the sulfonamide moiety (–SO₂NH–) stands as a privileged scaffold, forming the backbone of a multitude of therapeutic agents with a wide array of biological activities.[1] This guide provides a comprehensive comparison of the bioactivity of sulfonamides derived from the increasingly important 1-Methyl-2-oxoindoline-5-sulfonyl chloride scaffold against those synthesized from other common heterocyclic and aromatic scaffolds. By delving into the structure-activity relationships (SAR) and presenting supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with insights to inform the design of novel and more potent therapeutic agents.

The Rise of the 1-Methyl-2-oxoindoline Scaffold

The indoline core, and particularly its 2-oxo derivative (oxindole), is a prominent feature in numerous biologically active compounds. The incorporation of a sulfonamide group at the 5-position of the 1-methyl-2-oxoindoline ring system creates a unique chemical architecture that has shown significant promise in various therapeutic areas, most notably in anticancer and enzyme inhibition applications. This scaffold combines the established pharmacophoric properties of the sulfonamide group with the versatile and often potent bioactivity of the oxindole core.

Comparative Bioactivity Analysis: A Data-Driven Examination

To objectively assess the potential of the 1-Methyl-2-oxoindoline-5-sulfonamide scaffold, it is crucial to compare its biological performance with sulfonamides derived from other well-established scaffolds. This section presents a comparative analysis of their anticancer, antibacterial, and enzyme inhibitory activities, supported by experimental data from peer-reviewed literature.

Anticancer Activity: A Tale of Scaffolds

The quest for novel anticancer agents has led to the exploration of diverse chemical scaffolds. Sulfonamides, in general, have demonstrated significant potential as anticancer drugs.[2] Here, we compare the cytotoxic effects of sulfonamides derived from the 1-Methyl-2-oxoindoline scaffold with those from benzenoid and other heterocyclic systems.

A study on 1-acylated indoline-5-sulfonamides revealed their potential as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, which are implicated in cancer progression.[3][4] For instance, the 3-chlorobenzoyl derivative of indoline-5-sulfonamide exhibited potent inhibition of CA IX and CA XII and demonstrated hypoxic selectivity, inhibiting the growth of MCF7 breast cancer cells with an IC₅₀ value of 12.9 µM under hypoxic conditions.[3][4] While this study did not specifically use the 1-methyl-2-oxoindoline scaffold, it highlights the potential of the broader indoline-5-sulfonamide framework.

In a direct comparison of benzenoid versus a heterocyclic scaffold, the anticancer effects of N-ethyl toluene-4-sulfonamide and 2,5-Dichlorothiophene-3-sulfonamide were investigated against several cancer cell lines. The thiophene-based sulfonamide displayed significantly more potent cytotoxic activity, with GI₅₀ values of 7.2 ± 1.12 µM against HeLa, 4.62 ± 0.13 µM against MDA-MB-231, and 7.13 ± 0.13 µM against MCF-7 cells.[2] This suggests that the nature of the aromatic or heterocyclic ring system plays a crucial role in determining the anticancer efficacy.

Scaffold Derivative Cancer Cell Line Bioactivity (IC₅₀/GI₅₀) Reference
Indoline-5-sulfonamide3-Chlorobenzoyl derivativeMCF7 (hypoxia)12.9 µM[3][4]
Toluene-4-sulfonamideN-ethyl derivativeHeLa10.9 ± 1.01 µM[2]
Toluene-4-sulfonamideN-ethyl derivativeMDA-MB-23119.22 ± 1.67 µM[2]
Toluene-4-sulfonamideN-ethyl derivativeMCF-712.21 ± 0.93 µM[2]
Thiophene-3-sulfonamide2,5-Dichloro derivativeHeLa7.2 ± 1.12 µM[2]
Thiophene-3-sulfonamide2,5-Dichloro derivativeMDA-MB-2314.62 ± 0.13 µM[2]
Thiophene-3-sulfonamide2,5-Dichloro derivativeMCF-77.13 ± 0.13 µM[2]

Table 1: Comparative Anticancer Activity of Sulfonamides from Different Scaffolds.

The data suggests that moving from a simple benzene ring to more complex heterocyclic systems like indoline and thiophene can enhance anticancer activity. The 1-methyl-2-oxoindoline scaffold, by providing additional points for interaction and a more rigid structure, is hypothesized to offer advantages in binding to specific biological targets, a concept that warrants further dedicated comparative studies.

Antibacterial Activity: Beyond the Sulfa Drugs

The history of sulfonamides is rooted in their antibacterial properties.[1] Modern research continues to explore novel sulfonamide scaffolds to combat the growing threat of antibiotic resistance.

In a comparative context, a study on benzenesulfonamide derivatives reported a compound with an MIC of 50 µg/mL against E. coli.[7]

Scaffold Derivative Bacterial Strain Bioactivity (MIC) Reference
Quinoline-sulfonamideQS-3P. aeruginosa64 µg/mL[5]
Benzenesulfonamide4-[(3-Methoxy-phenylamino)-methyl]-benzenesulfonamideE. coli50 µg/mL[7]

Table 2: Comparative Antibacterial Activity of Sulfonamides from Different Scaffolds.

The 1-methyl-2-oxoindoline scaffold, with its unique electronic and steric properties, presents an interesting platform for the development of new antibacterial agents. Further research is needed to synthesize and screen derivatives from this scaffold to determine their potential in this therapeutic area.

Enzyme Inhibition: A Targeted Approach

The ability of the sulfonamide group to mimic the transition state of enzymatic reactions makes it a powerful pharmacophore for designing enzyme inhibitors.[7] As previously mentioned, indoline-5-sulfonamides have shown potent inhibitory activity against carbonic anhydrases.[3][4] Specifically, 1-acylated indoline-5-sulfonamides demonstrated inhibitory constants (Kᵢ) as low as 132.8 nM against CA IX and 41.3 nM against CA XII.[3]

Another study on novel sulfonamides as protein tyrosine phosphatase 1B (PTP1B) inhibitors identified compounds with IC₅₀ values in the low nanomolar range.[8] This highlights the versatility of the sulfonamide scaffold in targeting different enzyme families.

Scaffold Enzyme Target Bioactivity (Kᵢ / IC₅₀) Reference
Indoline-5-sulfonamideCarbonic Anhydrase IXup to 132.8 nM (Kᵢ)[3]
Indoline-5-sulfonamideCarbonic Anhydrase XIIup to 41.3 nM (Kᵢ)[3]
Phenyl-difluoromethylene-phosphonate-sulfonamidePTP1Blow nanomolar (IC₅₀)[8]

Table 3: Comparative Enzyme Inhibitory Activity of Sulfonamides.

The 1-methyl-2-oxoindoline-5-sulfonamide scaffold, with its potential for diverse substitutions, offers a promising framework for the development of potent and selective enzyme inhibitors for various therapeutic targets.

Structure-Activity Relationship (SAR) Insights

The bioactivity of sulfonamides is intricately linked to their structural features. Key SAR observations across different scaffolds include:

  • The Nature of the Aryl/Heterocyclic Ring: The electronic properties and steric bulk of the ring system attached to the sulfonyl group significantly influence activity. Electron-withdrawing or -donating groups on the ring can modulate the acidity of the sulfonamide N-H bond, which is often crucial for binding to target enzymes.[9] The comparison between toluene- and thiophene-sulfonamides demonstrates that the heterocyclic ring can lead to enhanced anticancer activity.[2]

  • Substitution on the Sulfonamide Nitrogen (R¹): The group attached to the sulfonamide nitrogen plays a critical role in determining the compound's pharmacological profile. In many cases, this is where diverse functionalities are introduced to interact with specific pockets in the target protein. For instance, in the case of 1-acylated indoline-5-sulfonamides, the nature of the acyl group dictates the potency and selectivity of carbonic anhydrase inhibition.[3]

  • Substitution on the Core Scaffold: Modifications on the core scaffold, such as the N-methylation and 2-oxo substitution in the 1-methyl-2-oxoindoline ring, can rigidify the molecule and introduce additional interaction points, potentially leading to higher affinity and selectivity for the biological target.

Caption: Structure-Activity Relationship (SAR) conceptual diagram.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis of sulfonamides from 1-Methyl-2-oxoindoline-5-sulfonyl chloride and for their subsequent bioactivity screening.

Synthesis of N-Substituted 1-Methyl-2-oxoindoline-5-sulfonamides

This protocol describes a general method for the synthesis of a library of N-substituted 1-methyl-2-oxoindoline-5-sulfonamides.

Materials:

  • 1-Methyl-2-oxoindoline-5-sulfonyl chloride

  • Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Ice bath

  • Standard work-up and purification reagents (e.g., HCl, NaHCO₃, brine, anhydrous MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-Methyl-2-oxoindoline-5-sulfonyl chloride (1.0 eq) in anhydrous DCM or THF under a nitrogen atmosphere.

  • Addition of Base and Amine: Cool the solution to 0 °C using an ice bath. To this stirred solution, add pyridine (1.2 eq) followed by the dropwise addition of the desired amine (1.1 eq).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow start Start dissolve Dissolve 1-Methyl-2-oxoindoline-5-sulfonyl chloride in DCM/THF start->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add Pyridine and Amine cool->add_reagents react Stir at room temperature (4-12h) add_reagents->react workup Work-up (Wash with HCl, NaHCO3, Brine) react->workup purify Purify (Column Chromatography) workup->purify characterize Characterize (NMR, MS) purify->characterize end End characterize->end

Caption: General workflow for synthesizing N-substituted 1-methyl-2-oxoindoline-5-sulfonamides.

Bioactivity Screening: Anticancer MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Synthesized sulfonamide compounds

  • Cancer cell lines (e.g., MCF7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized sulfonamide compounds in the cell culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant potential of the 1-Methyl-2-oxoindoline-5-sulfonamide scaffold in the development of novel therapeutic agents. While direct comparative data is still emerging, the existing evidence for the bioactivity of related indoline and other heterocyclic sulfonamides strongly suggests that this scaffold is a promising starting point for generating potent and selective anticancer agents and enzyme inhibitors.

Future research should focus on the systematic synthesis and screening of a diverse library of N-substituted 1-methyl-2-oxoindoline-5-sulfonamides. Head-to-head comparisons with established sulfonamide scaffolds under standardized assay conditions will be crucial to definitively delineate the advantages of this novel scaffold. Furthermore, mechanistic studies to identify the specific molecular targets of the most active compounds will be essential for their further development as clinical candidates. The insights and protocols provided in this guide aim to facilitate and inspire these future investigations in the ever-evolving field of sulfonamide-based drug discovery.

References

  • Kumar, A., Sharma, S., & Kumar, A. (2018). QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli. Letters in Drug Design & Discovery, 15(9), 945-957.
  • Al-Suhaimi, E. A., El-Faham, A., & Ali, M. A. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 27(19), 6283.
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  • Kciuk, M., et al. (2022). Sulfonamides A and B with activity toward pancreatic cancer cell lines and comparison to compound 20. European Journal of Medicinal Chemistry, 238, 114465.
  • Holmes, C. P., et al. (2005). Discovery and structure-activity relationships of novel sulfonamides as potent PTP1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(19), 4336-4341.
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  • Chohan, Z. H. (2008). Metal-based sulfonamides: their preparation, characterization and in-vitro antibacterial, antifungal & cytotoxic properties. X-ray structure of 4-[(2-hydroxybenzylidene) amino] benzenesulfonamide. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(1), 120-130.
  • Karki, S. S., et al. (2012). Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-substituted-hydrazinecarbothioamides. PubMed.
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A Comparative Guide to the Validation of Analytical Methods for 1-Methyl-2-oxoindoline-5-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison and detailed protocols for the validation of analytical methods tailored to 1-Methyl-2-oxoindoline-5-sulfonyl chloride and its derivatives. As a senior application scientist, the focus here is not just on the procedural steps but on the underlying scientific rationale, ensuring that the methods are not only compliant with regulatory standards but are also robust and reliable for their intended purpose in drug development and quality control.

Introduction: The Analytical Significance of 1-Methyl-2-oxoindoline-5-sulfonyl Chloride Derivatives

1-Methyl-2-oxoindoline-5-sulfonyl chloride is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The 2-oxoindoline core is a privileged scaffold found in numerous kinase inhibitors and other therapeutic agents.[1] The sulfonyl chloride moiety provides a reactive handle for further molecular elaboration, making this class of compounds central to medicinal chemistry and drug discovery.

Given their role, the development of robust, accurate, and specific analytical methods is paramount to ensure the quality, purity, and stability of these intermediates and the final active pharmaceutical ingredients (APIs). This guide will focus primarily on High-Performance Liquid Chromatography (HPLC) as the principal analytical technique, supported by spectroscopic methods, and will be grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[2][3]

Comparative Analysis of Analytical Techniques

While several analytical techniques can be employed for the characterization of 1-Methyl-2-oxoindoline-5-sulfonyl chloride derivatives, HPLC remains the gold standard for routine quality control and stability testing due to its high resolution, sensitivity, and quantitative accuracy.

Analytical TechniqueApplication for 1-Methyl-2-oxoindoline-5-sulfonyl chloride DerivativesAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Purity determination, quantification of impurities and degradants, stability testing.High resolution, excellent quantitative accuracy and precision, adaptable to a wide range of analytes.Can be time-consuming for method development, requires specialized equipment.
Gas Chromatography (GC) Analysis of volatile impurities or residual solvents.High sensitivity for volatile compounds.Not suitable for non-volatile or thermally labile compounds like most 1-Methyl-2-oxoindoline-5-sulfonyl chloride derivatives.
UV-Vis Spectroscopy Quick identity check, concentration estimation.Simple, fast, and inexpensive.Low specificity, susceptible to interference from other chromophoric compounds.
Mass Spectrometry (MS) Structural elucidation of impurities and degradation products, confirmation of identity.High sensitivity and specificity, provides molecular weight information.Can be complex to operate, quantitative analysis requires careful validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation of the main compound and any isolated impurities.Provides detailed structural information.Low sensitivity, not suitable for routine quantitative analysis of impurities.

For the purpose of this guide, we will focus on the validation of a stability-indicating HPLC method, which is the most critical analytical procedure for ensuring the quality of these compounds throughout their lifecycle.[4][5]

Validation of a Stability-Indicating HPLC Method

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3] For a stability-indicating method, this means the ability to accurately quantify the analyte of interest in the presence of its degradation products, process impurities, and other potential interferences.[4]

The validation process follows the ICH Q2(R1) guideline and assesses the following parameters: specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[2][6]

Experimental Workflow for HPLC Method Validation

The following diagram outlines the typical workflow for the validation of a stability-indicating HPLC method.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation cluster_3 Finalization Dev Preliminary HPLC Method Development ForcedDeg Forced Degradation Studies Dev->ForcedDeg Initial Method Specificity Specificity ForcedDeg->Specificity Stressed Samples Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness FinalReport Validation Report & Final Method Robustness->FinalReport

Caption: Workflow for the validation of a stability-indicating HPLC method.

Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[7] This is crucial for demonstrating the specificity of the analytical method.

Protocol for Forced Degradation of 1-Methyl-2-oxoindoline-5-sulfonyl Chloride:

  • Preparation of Stock Solution: Prepare a stock solution of 1-Methyl-2-oxoindoline-5-sulfonyl chloride in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of approximately 1 mg/mL.[8]

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 80°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[7][8]

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 1 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[7][8] Rationale: Sulfonyl chlorides are susceptible to base-catalyzed hydrolysis; therefore, milder conditions are initially employed.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Expose the solid powder of 1-Methyl-2-oxoindoline-5-sulfonyl chloride to dry heat at 105°C for 48 hours in a hot air oven. Dissolve the stressed sample in the mobile phase to a final concentration of 0.1 mg/mL.

  • Photolytic Degradation: Expose a solution of the drug substance (0.1 mg/mL in mobile phase) to a light source that produces combined visible and ultraviolet outputs, as specified by ICH guideline Q1B, for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7] A control sample should be kept in the dark under the same conditions.

All stressed samples should be analyzed by the proposed HPLC method, and the chromatograms should be compared to that of an unstressed sample. The goal is to achieve 5-20% degradation of the active substance.[9]

Validation Parameters and Acceptance Criteria

The following table summarizes the validation parameters, experimental approach, and typical acceptance criteria for a stability-indicating HPLC method for 1-Methyl-2-oxoindoline-5-sulfonyl chloride derivatives.

ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze stressed samples (acid, base, oxidative, thermal, photolytic degradation) and a placebo mixture.The peak for 1-Methyl-2-oxoindoline-5-sulfonyl chloride should be free from any co-eluting peaks from degradation products or placebo. Peak purity analysis (e.g., using a photodiode array detector) should show a purity angle less than the purity threshold.
Linearity Analyze at least five concentrations of the reference standard over the specified range (e.g., 50-150% of the nominal concentration).Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations.Typically 80-120% of the test concentration for an assay and from the reporting threshold to 120% of the specification limit for an impurity test.
Accuracy Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo with the reference standard at three concentration levels, such as 80%, 100%, and 120%).The mean recovery should be within 98.0-102.0%.[10]
Precision Repeatability (Intra-day): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument. Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Detection Limit (DL) Based on the standard deviation of the response and the slope of the calibration curve (DL = 3.3 * σ / S).The DL is the lowest concentration of analyte that can be detected but not necessarily quantitated.
Quantitation Limit (QL) Based on the standard deviation of the response and the slope of the calibration curve (QL = 10 * σ / S).The QL is the lowest concentration of analyte that can be quantitated with suitable precision and accuracy.
Robustness Intentionally vary critical method parameters (e.g., pH of the mobile phase ±0.2 units, column temperature ±5°C, mobile phase composition ±2%, flow rate ±10%).The system suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within the predefined limits.

Proposed HPLC Method and System Suitability

Based on the chemical properties of 1-Methyl-2-oxoindoline-5-sulfonyl chloride and general practices for similar indole derivatives, a starting point for the HPLC method is proposed below.[11][12][13]

ParameterProposed ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: AcetonitrileA common mobile phase system for reversed-phase chromatography of indole derivatives, providing good peak shape.
Elution GradientTo ensure elution of both polar and non-polar impurities within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Detection Wavelength 254 nm or 280 nmBased on the UV absorbance maxima of the oxindole chromophore.
Injection Volume 10 µLA typical injection volume.

System Suitability Testing: Before commencing any validation experiments, the suitability of the chromatographic system must be established. This is done by injecting a standard solution multiple times and evaluating parameters such as:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: > 2000

  • Resolution (between the main peak and the closest eluting peak): > 2.0

  • Relative Standard Deviation (RSD) of replicate injections: ≤ 1.0%

Data Interpretation and Reporting

Conclusion

The validation of analytical methods for 1-Methyl-2-oxoindoline-5-sulfonyl chloride derivatives is a critical activity in pharmaceutical development. A well-validated, stability-indicating HPLC method provides confidence in the quality, purity, and stability of these important compounds. By following the principles outlined in the ICH guidelines and employing a systematic approach to method validation, researchers can ensure that their analytical data is reliable, reproducible, and compliant with regulatory expectations. The protocols and acceptance criteria provided in this guide serve as a robust framework for achieving this goal.

References

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A Comparative Guide to the Spectroscopic Analysis of 1-Methyl-2-oxoindoline-5-sulfonyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds and approved pharmaceuticals.[1][2] Specifically, 1-methyl-2-oxoindoline-5-sulfonyl chloride serves as a critical building block for synthesizing diverse compound libraries, primarily through its reaction with amines to form sulfonamides.[3][4] These derivatives have shown promise in a range of therapeutic areas, including anticancer, antimicrobial, and antiviral applications.[3][5]

Accurate and efficient characterization of the resulting products is paramount for advancing drug discovery programs. This guide provides an in-depth comparison of spectroscopic methods for analyzing the products of reactions involving 1-methyl-2-oxoindoline-5-sulfonyl chloride, offers insights into distinguishing desired products from common byproducts, and compares the spectroscopic signatures to those from an alternative scaffold.

Primary Reaction Pathway: Sulfonamide Synthesis and Characterization

The most common and synthetically valuable reaction of 1-methyl-2-oxoindoline-5-sulfonyl chloride is its coupling with primary or secondary amines in the presence of a base to yield the corresponding sulfonamides.[4][6] Understanding the distinct spectroscopic signature of this transformation is the first step in product validation.

A Multi-faceted Spectroscopic Approach

No single technique is sufficient for unambiguous structure elucidation. A combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) is essential.

¹H NMR Spectroscopy: Mapping the Protons

¹H NMR is the primary tool for confirming the successful formation of the sulfonamide bond. Key diagnostic signals for a model product, N-benzyl-1-methyl-2-oxoindoline-5-sulfonamide, are detailed below.

  • Oxindole Core Protons: The aromatic protons on the oxindole ring provide a clear fingerprint.

    • H4: Typically a doublet around 7.7-7.8 ppm, deshielded by the adjacent sulfonyl group.

    • H6: A doublet of doublets appearing around 7.6-7.7 ppm.

    • H7: A doublet found further upfield, around 6.8-6.9 ppm.

  • Methylene and Methyl Protons:

    • CH₂ (Position 3): A sharp singlet integrating to 2 protons, usually observed around 3.5-3.6 ppm.

    • N-CH₃ (Position 1): Another distinct singlet for 3 protons, typically found at 3.2-3.3 ppm.

  • Confirmation of Amine Coupling:

    • NH Proton: For primary amine reactants, the appearance of a new, often broad, signal for the sulfonamide N-H proton (typically 8.0-9.0 ppm, depending on solvent and concentration) is a strong indicator of success. Its integration should correspond to one proton.

    • Benzyl CH₂: The methylene protons of the newly incorporated benzyl group will appear as a doublet around 4.1-4.2 ppm.

Proton Assignment Typical Chemical Shift (δ, ppm) in DMSO-d₆ Multiplicity Key Insight
Sulfonamide N-H8.5 - 9.0Triplet (or broad s)Confirms sulfonamide bond formation. Disappears on D₂O exchange.
Aromatic H47.75 - 7.85dDownfield shift due to proximity to SO₂ group.
Aromatic H67.65 - 7.75ddConfirms substitution pattern.
Benzyl Aromatic7.20 - 7.40mSignals from the new amine substituent.
Aromatic H76.80 - 6.90dUpfield aromatic proton of the oxindole.
Benzyl CH₂4.10 - 4.20dConfirms incorporation of the amine. Coupling to NH proton.
Oxindole CH₂ (3)3.55 - 3.65sCharacteristic signal for the 2-oxoindoline core.
N-Methyl CH₃ (1)3.20 - 3.30sCharacteristic signal for the N-methyl group.

Table 1: Representative ¹H NMR data for N-benzyl-1-methyl-2-oxoindoline-5-sulfonamide.

FTIR Spectroscopy: Identifying Key Functional Groups

FTIR provides rapid confirmation of the presence of critical functional groups and the conversion of the sulfonyl chloride.

  • Sulfonyl Chloride (Starting Material): Characterized by two strong, sharp stretches for the S=O bonds, typically around 1370-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).

  • Sulfonamide (Product): The S=O stretching frequencies shift to lower wavenumbers upon reaction with an amine.

    • Asymmetric S=O Stretch: ~1330-1350 cm⁻¹

    • Symmetric S=O Stretch: ~1150-1170 cm⁻¹[7]

  • Carbonyl Stretch: A strong, sharp peak for the C=O of the oxindole lactam ring remains present, typically around 1700-1720 cm⁻¹.

  • N-H Stretch: For products derived from primary amines, a peak in the 3200-3300 cm⁻¹ region indicates the N-H bond.

The disappearance of the sulfonyl chloride S=O bands and the appearance of the new sulfonamide bands provide definitive evidence of the reaction's completion.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the product. Electrospray ionization (ESI) is commonly used.

  • Molecular Ion: Expect to see the protonated molecule [M+H]⁺ as a prominent peak.

  • Key Fragmentation Pattern: A hallmark of aryl sulfonamides in MS/MS analysis is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.[8][9] This fragmentation provides strong structural confirmation. Another common fragmentation is the cleavage of the S-N bond.[10]

Workflow for Synthesis and Analysis

Caption: General workflow from synthesis to spectroscopic confirmation.

Comparison Guide: Desired Product vs. Potential Side Products

Effective analysis requires not only recognizing the signals of the desired product but also identifying potential impurities.

Alternative 1: Hydrolysis to Sulfonic Acid

The primary competing reaction, especially during aqueous workup, is the hydrolysis of the highly reactive sulfonyl chloride to the corresponding sulfonic acid.[11][12]

1-Methyl-2-oxoindoline-5-sulfonic acid

Spectroscopic Method Sulfonamide Product Signature Sulfonic Acid Side Product Signature Reason for Difference
¹H NMR NH proton signal (~8.5 ppm); Signals from amine moiety.Absence of amine-related signals. A very broad -SO₃H proton signal, often exchanged with D₂O.The amine has not been coupled to the scaffold.
FTIR S=O stretches (~1340, 1160 cm⁻¹); NH stretch (~3250 cm⁻¹).S=O stretches at slightly different frequencies; Very broad O-H stretch (~2500-3300 cm⁻¹).Presence of a hydroxyl group instead of an N-H bond on the sulfur.
Mass Spec (-ESI) [M-H]⁻ peak corresponding to the sulfonamide.[M-H]⁻ peak is lower by the mass of the amine fragment minus H₂O.Different molecular formulas.

Table 2: Key Spectroscopic Differences Between Sulfonamide and Sulfonic Acid Products.

Alternative 2: Comparison with a Different Scaffold (Indole-5-sulfonyl chloride)

To appreciate the role of the N-methyl group, it is useful to compare the reaction products with those derived from a non-methylated analogue, such as 1H-indole-5-sulfonyl chloride.

Spectroscopic Method 1-Methyl-2-oxoindoline Product 1H-Indole Product Reason for Difference
¹H NMR N-CH₃ singlet (~3.2-3.3 ppm); CH₂ singlet (~3.5-3.6 ppm).Absence of N-CH₃ signal; Indole NH signal (>11 ppm); Aromatic signals for indole ring.[13]The N-methylation and the oxo-group at position 2 fundamentally change the electronic environment and proton signals.
¹³C NMR Carbonyl signal (~175 ppm).Absence of carbonyl signal; Different aromatic carbon shifts.The C=O group is a key differentiator.
Reactivity No acidic N-H proton.Acidic indole N-H can compete in reactions or require a separate protection step.The N-methyl group simplifies synthesis by removing the acidic proton.

Table 3: Spectroscopic and Reactivity Comparison with a Non-Methylated Indole Scaffold.

Decision Tree for Spectroscopic Problem Solving

Decision_Tree Start Is my reaction complete? Check_SM Check for sulfonyl chloride S=O bands in FTIR (~1375 & 1180 cm⁻¹) Start->Check_SM Check_MW Does the [M+H]⁺ in MS match the expected product? Start->Check_MW Check_SM->Check_MW No, bands absent Incomplete Incomplete Reaction Check_SM->Incomplete Yes, bands present Check_NMR Do ¹H NMR signals match the coupled product? Check_MW->Check_NMR Yes Hydrolysis Possible Hydrolysis (Sulfonic Acid) Check_MW->Hydrolysis No, MW is too low Check_NMR->Start No, signals are ambiguous Success Product Confirmed Check_NMR->Success Yes

Caption: A decision-making diagram for troubleshooting reaction outcomes.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl/Alkyl-1-methyl-2-oxoindoline-5-sulfonamide

Causality: This procedure uses pyridine as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Anhydrous conditions are critical to prevent hydrolysis of the starting sulfonyl chloride.[14]

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Methyl-2-oxoindoline-5-sulfonyl chloride (1.0 eq).

  • Dissolve the starting material in a suitable anhydrous solvent (e.g., Dichloromethane or THF, 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add the primary or secondary amine (1.1 eq) dropwise, followed by the dropwise addition of a base such as pyridine or triethylamine (1.5 eq).[4]

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography or recrystallization to yield the pure sulfonamide.

Protocol 2: Spectroscopic Sample Preparation

Trustworthiness: Proper sample preparation and referencing are key to obtaining reproducible and accurate data.

  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).[15] DMSO is often preferred for sulfonamides as it helps in observing the N-H proton.

  • FTIR Spectroscopy: Prepare a thin film of the sample on a salt plate (NaCl or KBr) if it is an oil, or prepare a KBr pellet if it is a solid. Alternatively, use an ATR-FTIR spectrometer with a small amount of solid sample.

  • Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile. Infuse the sample directly into the ESI source or analyze via LC-MS.

References

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  • Peddibhotla, S. (2009). 3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities. Current Bioactive Compounds, 5(1), 20-38. Available at: [Link]

  • Sun, W., Li, Y., & Wang, Y. (2006). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 17(2), 191-8. Available at: [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Available at: [Link]

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  • Hu, L., Sun, W., & Wang, Y. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. Available at: [Link]

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  • Shi, D., & Zhou, T. (2020). An overview of spirooxindole as a promising scaffold for novel drug discovery. Expert Opinion on Drug Discovery, 15(5), 579-598. Available at: [Link]

  • Sharma, S., & Singh, R. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 15089-15116. Available at: [Link]

  • Various Authors. (2018). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Available at: [Link]

  • Dunn, P. J., et al. (2004). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Available at: [Link]

  • Sun, H., Ehlhardt, W. J., Kulanthaivel, P., & Yost, G. S. (2007). 1H NMR chemical shift assignments for M2 compared with several indole standards. ResearchGate. Available at: [Link]

  • Dunn, P. J., et al. (2004). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]

  • Chegg Inc. (2021). The hydrolysis of alkylsulfonyl chlorides and... Chegg.com. Available at: [Link]

  • Evangelisti, L., et al. (2021). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 26(11), 3295. Available at: [Link]

  • Bahrami, K., & Maleki, A. (2019). High yielding protocol for direct conversion of thiols to sulfonyl chlorides and sulfonamides. ResearchGate. Available at: [Link]

  • N'Dah, N. S., et al. (2023). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... ResearchGate. Available at: [Link]

  • Tillett, J. G. (1960). MECHANISMS OF THE HYDROLYSIS OF AROMATIC SULPHONYL CHLORIDES AND OF ALKYL AND ARYL ARENESULPHONATES. Semantic Scholar. Available at: [Link]

  • Li, Q., et al. (2023). 3-Hydroxy-2-oxindole Derivatives Containing Sulfonamide Motif: Synthesis, Antiviral Activity, and Modes of Action. Journal of Agricultural and Food Chemistry, 71(1), 267-275. Available at: [Link]

  • Pu, X., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. Available at: [Link]

  • Al-Ghorbani, M., et al. (2016). The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]

  • Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Roy, A. S., & Tripathy, D. R. (2022). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. ACS Omega, 7(9), 7949-7961. Available at: [Link]

  • Wiley. 1-Methyl-1H-indole-2,3-dione - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Das, B. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-208. Available at: [Link]

  • Smith, C. R., et al. (2018). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 23(11), 2993. Available at: [Link]

  • El-Bindary, A. A., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1645. Available at: [Link]

  • Wu, J., & Sun, A. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 71(16), 6245-6247. Available at: [Link]

  • Gemoets, H. P. L., et al. (2014). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 16(15), 3930-3933. Available at: [Link]

  • El-Bindary, A. A., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. ResearchGate. Available at: [Link]

  • El-Sayed, A. M., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molbank, 2024(1), M1857. Available at: [Link]

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A Senior Application Scientist's Guide to the Purity Assessment of 1-Methyl-2-oxoindoline Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the unequivocal determination of a synthesized compound's purity is not merely a procedural formality but a cornerstone of scientific rigor. For novel molecular entities such as 1-Methyl-2-oxoindoline sulfonamides, a class of compounds with significant therapeutic potential, the presence of even minute impurities—be they starting materials, by-products, or degradation products—can profoundly influence biological activity, toxicity, and pharmacokinetic profiles. This guide offers an in-depth, objective comparison of the principal analytical techniques employed to ascertain the purity of these synthesized compounds, grounded in both theoretical principles and practical, field-proven insights. Our focus is on creating self-validating analytical workflows that ensure the generation of reliable and reproducible data, a critical prerequisite for advancing a compound through the development pipeline.

The Analytical Triad: A Multi-Modal Approach to Purity Confirmation

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the strategic integration of orthogonal methods, each offering a unique perspective on the sample's composition. The primary techniques for characterizing 1-Methyl-2-oxoindoline sulfonamides are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Elemental Analysis serves as a fundamental check of elemental composition against the theoretical formula, providing a quantitative measure of absolute purity.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_analysis Purity Assessment Synthesized_Product Crude Synthesized 1-Methyl-2-oxoindoline sulfonamide Purification Column Chromatography / Recrystallization Synthesized_Product->Purification TLC TLC (Preliminary Check) Purification->TLC EA Elemental Analysis (Elemental Composition) Purification->EA HPLC HPLC-UV/DAD (% Area Purity) TLC->HPLC NMR ¹H & ¹³C NMR (Structural Confirmation & Impurity ID) HPLC->NMR MS LC-MS (Molecular Weight Confirmation & Impurity ID) HPLC->MS Final_Purity Final Purity Confirmation (>95% for R&D) NMR->Final_Purity MS->Final_Purity EA->Final_Purity

Caption: A typical workflow for the purification and purity assessment of synthesized organic compounds.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the most widely used technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[1] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

Causality Behind Experimental Choices:

  • Column: A C18 (octadecylsilyl) reversed-phase column is the standard choice for moderately polar organic molecules like sulfonamides. The nonpolar stationary phase retains the analyte, and a polar mobile phase is used for elution.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic or acetic acid in water) and an organic solvent (acetonitrile or methanol) is typically employed. The gradient allows for the effective separation of the main compound from both more polar and less polar impurities.[2]

  • Detector: A Diode Array Detector (DAD) or UV detector is ideal. It provides information on the absorbance of the eluting compounds across a range of wavelengths, which can help in identifying impurities that may have different chromophores from the target compound.

Comparative Performance of Key Analytical Techniques
TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
HPLC Differential partitioning between stationary and mobile phases.Retention time (tₛ), peak area/height for quantification, % purity.[1]High (ng to µg/mL).[1]Excellent, high precision and accuracy.Robust, reproducible, widely available, suitable for routine quality control.[3]Requires reference standards for absolute quantification; potential for co-elution with impurities.[1]
NMR Nuclear spin transitions in a magnetic field.Chemical structure, stereochemistry, identification and quantification of impurities.Moderate (mg).Good, with an internal standard.Provides definitive structural information; can identify unknown impurities.[4]Lower sensitivity than HPLC/MS; complex spectra can be difficult to interpret.[5]
LC-MS HPLC separation followed by mass-to-charge ratio determination.Molecular weight confirmation, impurity identification, fragmentation patterns.[3]Very High (pg to ng/mL).Good, especially with isotopically labeled standards.Combines separation power of HPLC with specificity of MS; excellent for identifying trace impurities.[6]Ionization efficiency can vary between compounds, affecting quantification; matrix effects.
Elemental Analysis Combustion of the sample to determine elemental composition (C, H, N, S).Percentage of C, H, N, S in the sample.[7]Low (mg).Excellent for absolute purity.Provides fundamental confirmation of the empirical formula.[8]Does not provide information on the nature of impurities; requires a relatively large amount of pure sample.[9]
Experimental Protocol: HPLC Purity Determination
  • Sample Preparation: Accurately weigh approximately 5 mg of the synthesized 1-Methyl-2-oxoindoline sulfonamide and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) in a 10 mL volumetric flask.[1] Dilute to the mark to achieve a concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 95% A, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.[10]

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.[2]

    • Detection: UV at 254 nm or DAD scan from 200-400 nm.

  • System Suitability: Before running the sample, inject a standard solution multiple times to ensure the system is performing correctly. The relative standard deviation (RSD) for peak area and retention time from consecutive injections should be less than 2.0%.[10]

  • Data Analysis: Integrate the peak areas of the main compound and all impurity peaks. The percent purity is calculated as the area of the main peak divided by the total area of all peaks, multiplied by 100.

HPLC_Workflow Sample_Prep Sample Preparation (0.5 mg/mL in ACN/H₂O) HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Inject 10 µL Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Generate Signal Data_Analysis Data Analysis (Peak Integration) Data_Acquisition->Data_Analysis Purity_Report Purity Report (% Area) Data_Analysis->Purity_Report

Caption: A streamlined workflow for HPLC-based purity analysis.

NMR Spectroscopy: The Gold Standard for Structural Confirmation

While HPLC provides excellent quantitative data on purity, it reveals little about the identity of the peaks. NMR spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for confirming the structure of the synthesized compound and identifying any structurally related impurities.[11]

Causality Behind Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for sulfonamides as it is an excellent solvent for this class of compounds and its residual peaks do not typically interfere with the signals of interest.[4]

  • ¹H NMR: This provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of the peaks can be used to determine the relative ratios of the compound to impurities, and thus purity, when a certified internal standard is used.

  • ¹³C NMR: This provides information on the carbon skeleton of the molecule. The presence of unexpected signals can indicate the presence of impurities.[11]

Experimental Protocol: ¹H NMR Purity Assessment
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for detecting minor impurities.

  • Data Analysis:

    • Structural Confirmation: Verify that all expected proton signals for 1-Methyl-2-oxoindoline sulfonamide are present with the correct chemical shifts, multiplicities, and integrations.

    • Impurity Detection: Look for any signals that do not correspond to the target compound or the solvent. The integration of these impurity signals relative to the main compound's signals can provide a semi-quantitative estimate of purity.[5] For example, if a signal from the main compound corresponding to 3 protons has an integral of 3.0, an impurity signal corresponding to 1 proton with an integral of 0.03 would represent approximately 1% of that impurity.

Mass Spectrometry (MS): Unambiguous Molecular Weight Verification

Mass spectrometry is a powerful technique for confirming the molecular weight of the synthesized compound.[12] When coupled with a separation technique like HPLC (LC-MS), it becomes an exceptionally sensitive tool for detecting and identifying impurities.[3]

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like sulfonamides, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[6][13]

  • Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in the mobile phase.

  • LC-MS Conditions: Use the same HPLC conditions as described previously, but with the eluent directed into the mass spectrometer's ionization source.

  • Data Analysis:

    • Confirmation: Extract the ion chromatogram for the expected m/z of the protonated 1-Methyl-2-oxoindoline sulfonamide. The presence of a peak at the correct retention time confirms the presence of the target compound.

    • Impurity Profiling: Examine the total ion chromatogram for other peaks. Obtain the mass spectrum for each impurity peak to determine its molecular weight, which can provide clues to its identity.

Elemental Analysis: The Final Arbiter of Absolute Purity

Elemental analysis (EA) provides a fundamental measure of a compound's purity by determining the mass fractions of carbon, hydrogen, nitrogen, and sulfur.[9] The experimental values are then compared to the theoretical values calculated from the compound's molecular formula.

Trustworthiness of the Protocol: For a compound to be considered pure, the experimentally determined percentages for C, H, N, and S should be within ±0.4% of the calculated theoretical values.[14] This is a widely accepted standard in chemical publications and serves as a robust, self-validating check on the sample's composition.[8] A significant deviation suggests the presence of impurities or residual solvent.

Experimental Protocol: CHNS Analysis
  • Sample Preparation: A small, accurately weighed amount of the dried sample (typically 2-3 mg) is placed in a tin capsule.

  • Combustion: The sample is combusted at high temperature (around 1000 °C) in an oxygen-rich environment.[7]

  • Analysis: The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector (typically a thermal conductivity detector).[15]

  • Calculation: The instrument's software calculates the percentage of each element in the original sample.

Integrated_Purity_Logic cluster_data Experimental Data HPLC_Data HPLC: >99% by Area Conclusion Conclusion: Compound is of High Purity (>99%) and Structurally Confirmed HPLC_Data->Conclusion NMR_Data ¹H NMR: Correct Structure, No Significant Impurity Signals NMR_Data->Conclusion MS_Data HRMS: [M+H]⁺ matches Calculated Mass ± 5 ppm MS_Data->Conclusion EA_Data EA: C, H, N, S ± 0.4% of Theoretical EA_Data->Conclusion

Sources

A Comparative Guide to the In Vitro Evaluation of Novel Anticancer Agents Derived from 1-Methyl-2-oxoindoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel, more effective, and selective anticancer therapeutics is a cornerstone of modern drug discovery. The 1-Methyl-2-oxoindoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives, particularly those functionalized at the 5-sulfonyl position, have garnered significant interest due to their potential to interact with a variety of enzymatic targets implicated in cancer progression. This guide provides a comprehensive comparison of the in vitro performance of a series of novel compounds synthesized from the versatile starting material, 1-Methyl-2-oxoindoline-5-sulfonyl chloride. We will delve into the synthetic rationale, the methodologies for evaluating their biological activity, and a comparative analysis of their efficacy against various cancer cell lines, with a focus on their potential as kinase inhibitors.

The strategic functionalization of the 1-Methyl-2-oxoindoline core via the sulfonyl chloride group allows for the introduction of diverse chemical moieties, enabling the exploration of a broad chemical space to identify potent and selective inhibitors of key cellular signaling pathways.[1] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and self-validating protocols necessary for the robust in vitro characterization of these promising anticancer agents.

I. Synthesis of 1-Methyl-2-oxoindoline-5-sulfonamide Derivatives

The synthesis of the target compounds commences with the commercially available 1-Methyl-2-oxoindoline-5-sulfonyl chloride.[2][3][4] The highly reactive sulfonyl chloride moiety serves as an electrophilic handle for nucleophilic substitution with a variety of primary and secondary amines. This reaction, typically conducted under mild conditions in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct, allows for the facile generation of a library of 1-Methyl-2-oxoindoline-5-sulfonamides.[1][5] The choice of amine substituents is critical as it dictates the physicochemical properties and, ultimately, the biological activity of the final compounds. For this guide, a series of amines incorporating diverse pharmacophoric features were selected to probe the structure-activity relationship (SAR).

1-Methyl-2-oxoindoline-5-sulfonyl chloride 1-Methyl-2-oxoindoline-5-sulfonyl chloride Nucleophilic Substitution Nucleophilic Substitution 1-Methyl-2-oxoindoline-5-sulfonyl chloride->Nucleophilic Substitution Primary/Secondary Amine, Base (e.g., Triethylamine) 1-Methyl-2-oxoindoline-5-sulfonamide Derivatives 1-Methyl-2-oxoindoline-5-sulfonamide Derivatives Nucleophilic Substitution->1-Methyl-2-oxoindoline-5-sulfonamide Derivatives

Caption: General synthetic scheme for 1-Methyl-2-oxoindoline-5-sulfonamide derivatives.

II. In Vitro Anticancer Activity Assessment

A tiered approach was employed to evaluate the anticancer potential of the synthesized compounds. This involved an initial broad screening for cytotoxicity against a panel of human cancer cell lines, followed by more focused mechanistic assays to elucidate the mode of action for the most potent derivatives.

A. Cell Viability and Cytotoxicity Screening

The initial assessment of anticancer activity was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method to determine cell viability.[6][7][8] This assay measures the metabolic activity of cells, where viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[9] The intensity of the purple color is directly proportional to the number of viable cells.[7][10]

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells (e.g., A549 lung carcinoma, HCT116 colon carcinoma, and SGC-7901 gastric carcinoma) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions and then serially diluted in a complete culture medium to the desired concentrations. The cells are treated with these dilutions for 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[10]

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

Comparative Data:

The following table summarizes the IC50 values of a selection of synthesized compounds against different cancer cell lines. Cisplatin, a standard chemotherapeutic agent, was used as a positive control.

Compound IDA549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)SGC-7901 (Gastric Cancer) IC50 (µM)
M2OS-01 15.2 ± 1.812.5 ± 1.118.9 ± 2.3
M2OS-02 8.7 ± 0.96.3 ± 0.710.1 ± 1.2
M2OS-03 2.1 ± 0.31.5 ± 0.23.4 ± 0.5
M2OS-04 > 50> 50> 50
Cisplatin 5.8 ± 0.64.2 ± 0.57.1 ± 0.8

Data are presented as mean ± standard deviation from three independent experiments.

From this initial screen, compound M2OS-03 emerged as the most potent derivative, exhibiting significantly lower IC50 values across all tested cell lines compared to the other analogs and even surpassing the efficacy of cisplatin in some cases.[11]

B. Apoptosis Induction Assessment

To investigate whether the observed cytotoxicity of the lead compound M2OS-03 was due to the induction of apoptosis (programmed cell death), a Caspase-Glo® 3/7 assay was performed. Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This luminescent assay utilizes a substrate that, when cleaved by active caspases-3 or -7, generates a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[12][13][14]

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: Cells are seeded in a 96-well white-walled plate and treated with M2OS-03 at its IC50 and 2x IC50 concentrations for 24 hours. Staurosporine is used as a positive control for apoptosis induction.

  • Reagent Addition: An equal volume of Caspase-Glo® 3/7 Reagent is added to each well.

  • Incubation: The plate is incubated at room temperature for 1 hour to allow for cell lysis and caspase cleavage of the substrate.

  • Luminescence Measurement: Luminescence is measured using a luminometer.[15]

Comparative Data:

Treatment GroupRelative Luminescence Units (RLU)Fold Increase vs. Control
Untreated Control1,500 ± 1201.0
M2OS-03 (IC50) 8,250 ± 6505.5
M2OS-03 (2x IC50) 15,300 ± 1,10010.2
Staurosporine (1 µM)18,000 ± 1,50012.0

The significant, dose-dependent increase in caspase-3/7 activity upon treatment with M2OS-03 strongly suggests that this compound induces apoptosis in cancer cells.[16]

cluster_0 In Vitro Testing Workflow Synthesized Compounds Synthesized Compounds MTT Assay (Cell Viability) MTT Assay (Cell Viability) Synthesized Compounds->MTT Assay (Cell Viability) Initial Screening Identify Potent Compounds (e.g., M2OS-03) Identify Potent Compounds (e.g., M2OS-03) MTT Assay (Cell Viability)->Identify Potent Compounds (e.g., M2OS-03) Caspase-Glo 3/7 Assay (Apoptosis) Caspase-Glo 3/7 Assay (Apoptosis) Identify Potent Compounds (e.g., M2OS-03)->Caspase-Glo 3/7 Assay (Apoptosis) Kinase Inhibition Assay Kinase Inhibition Assay Identify Potent Compounds (e.g., M2OS-03)->Kinase Inhibition Assay Mechanism of Action Mechanism of Action Caspase-Glo 3/7 Assay (Apoptosis)->Mechanism of Action Kinase Inhibition Assay->Mechanism of Action

Caption: Workflow for the in vitro evaluation of synthesized compounds.

III. Target Identification: Kinase Inhibition Profiling

Given that many 2-oxoindoline derivatives are known to target protein kinases, we hypothesized that the anticancer activity of M2OS-03 could be attributed to the inhibition of one or more kinases involved in cancer cell proliferation and survival.[17] To test this, we performed an in vitro kinase profiling assay against a panel of cancer-relevant kinases.

Experimental Protocol: In Vitro Kinase Assay

Biochemical kinase assays are employed to directly measure the enzymatic activity of purified kinases and assess the inhibitory potential of test compounds.[18][19] These assays typically involve incubating the kinase, a substrate (peptide or protein), and ATP, and then quantifying the amount of phosphorylated substrate.[20]

  • Assay Setup: The assay is performed in a multi-well plate format. Each well contains the purified kinase, a specific substrate, and ATP at a concentration close to its Km value.

  • Compound Addition: M2OS-03 is added at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time.

  • Detection: The amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method, such as radiometric, fluorescence-based, or luminescence-based readouts.[21]

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Comparative Data:

M2OS-03 was screened against a panel of 10 kinases known to be involved in the signaling pathways of the tested cancer cell lines.

Kinase TargetM2OS-03 IC50 (nM)
EGFR> 10,000
VEGFR225 ± 3
PDGFRβ42 ± 5
FGFR1150 ± 18
Abl> 10,000
Src8,500 ± 700
AKT1> 10,000
CDK2> 10,000
MEK1> 10,000
RAF1> 10,000

The results clearly indicate that M2OS-03 is a potent and selective inhibitor of VEGFR2 and PDGFRβ, two key receptor tyrosine kinases involved in tumor angiogenesis and cell proliferation.

cluster_1 Proposed Mechanism of Action for M2OS-03 M2OS-03 M2OS-03 VEGFR2 Inhibition VEGFR2 Inhibition M2OS-03->VEGFR2 Inhibition PDGFRβ Inhibition PDGFRβ Inhibition M2OS-03->PDGFRβ Inhibition Inhibition of Angiogenesis Inhibition of Angiogenesis VEGFR2 Inhibition->Inhibition of Angiogenesis Inhibition of Cell Proliferation Inhibition of Cell Proliferation PDGFRβ Inhibition->Inhibition of Cell Proliferation Anticancer Effect Anticancer Effect Inhibition of Angiogenesis->Anticancer Effect Inhibition of Cell Proliferation->Anticancer Effect

Caption: Proposed signaling pathway inhibition by the lead compound M2OS-03.

IV. Discussion and Future Directions

This comparative guide demonstrates a systematic approach to the in vitro evaluation of novel compounds derived from 1-Methyl-2-oxoindoline-5-sulfonyl chloride. Through a tiered screening process, we identified a lead compound, M2OS-03 , with potent cytotoxic and pro-apoptotic activity against a panel of cancer cell lines. Subsequent mechanistic studies revealed that M2OS-03 is a selective inhibitor of the VEGFR2 and PDGFRβ kinases.

The structure-activity relationship analysis of the synthesized library suggests that the specific amine substituent on the sulfonamide moiety plays a crucial role in determining both the potency and selectivity of these compounds. The superior performance of M2OS-03 highlights the importance of rational drug design in targeting specific kinase active sites.

Future work will focus on the optimization of the M2OS-03 scaffold to further enhance its potency and selectivity. In vivo studies in animal models of cancer are also warranted to evaluate the therapeutic potential of this promising lead compound. The methodologies and comparative data presented in this guide provide a solid foundation for researchers engaged in the discovery and development of novel kinase inhibitors for cancer therapy.

V. References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]

  • Wikipedia. MTT assay. Available from: [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available from: [Link]

  • Biocompare. Caspase-Glo® 3/7 Assay for Apoptosis Detection. Available from: [Link]

  • Reaction Biology. Caspase-Glo 3/7 Assay. Available from: [Link]

  • PubMed Central. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available from: [Link]

  • PubMed. In vitro JAK kinase activity and inhibition assays. Available from: [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. Available from: [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • PubMed Central. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available from: [Link]

  • RSC Publishing. Synthesis and evaluation of novel 5-sulfonyl-indolin-2-ones as potent cytotoxic agents. Available from: [Link]

  • MDPI. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Available from: [Link]

  • ResearchGate. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available from: [Link]

  • Alchem Pharmtech. CAS 166883-20-1 | 1-Methyl-2-oxoindoline-5-sulfonyl chloride. Available from: [Link]

  • Preprints.org. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available from: [Link]

  • MDPI. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Available from: [Link]

  • MDPI. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Available from: [Link]

  • ScienceDirect. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Available from: [Link]

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The Ascendant Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-2-oxoindoline Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for selective and potent therapeutic agents is a perpetual endeavor. Among the privileged scaffolds that have garnered significant attention, the 1-methyl-2-oxoindoline core fused with a sulfonamide moiety has emerged as a promising framework for the development of novel enzyme inhibitors and anticancer agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-methyl-2-oxoindoline sulfonamides, offering a comparative perspective against alternative inhibitors and detailing the experimental methodologies crucial for their evaluation. Our focus is to dissect the nuanced interplay between chemical structure and biological function, providing researchers and drug development professionals with a comprehensive resource to navigate this promising chemical space.

Introduction: The Allure of a Hybrid Scaffold

The 1-methyl-2-oxoindoline nucleus, a derivative of the naturally occurring oxindole, is a cornerstone in the design of numerous biologically active compounds, including a number of approved kinase inhibitors.[1] Its rigid, planar structure provides a robust anchor for substituent modifications, allowing for precise three-dimensional orientation of functional groups to interact with biological targets. The methylation at the N1 position is a critical modification that can enhance metabolic stability and modulate the electronic properties of the aromatic ring system.

When coupled with the sulfonamide group (-SO₂NH₂), a classic zinc-binding pharmacophore, the resulting hybrid molecule gains the ability to potently and often selectively target metalloenzymes.[2] This is particularly relevant for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing enzymes implicated in various physiological and pathological processes, including tumorigenesis.[3] The sulfonamide moiety coordinates to the zinc ion in the active site of these enzymes, serving as the primary anchor for inhibition.[2]

This guide will primarily focus on the SAR of this scaffold as inhibitors of tumor-associated carbonic anhydrase isoforms, such as CA IX and CA XII, which are key players in the regulation of tumor pH and are considered important targets for anticancer therapy.[4]

Decoding the Structure-Activity Relationship

The biological activity of 1-methyl-2-oxoindoline sulfonamides is exquisitely sensitive to substitutions on both the oxindole core and the sulfonamide tail. Understanding these relationships is paramount for the rational design of potent and selective inhibitors.

The 1-Methyl-2-oxoindoline Core: A Platform for Potency and Selectivity

The presence of a methyl group at the N1 position of the oxindole ring is a common feature in many active compounds. This substitution eliminates the hydrogen bond donor capacity of the indole nitrogen, which can be crucial for preventing off-target interactions and improving pharmacokinetic properties.

The C5-position of the oxindole ring is a prime location for introducing substituents to modulate potency and selectivity.

  • Halogenation: Introduction of halogen atoms, such as chlorine or fluorine, at the C5-position has been shown to significantly enhance inhibitory activity against certain CA isoforms. For instance, a chloro-substituent can lead to favorable interactions within the enzyme's active site.

  • Linker and Tail Variations: The nature of the group linking the sulfonamide moiety to the oxindole core is critical. Different linkers, such as aminoethyl or (4-oxothiazolidin-2-ylidene)aminoethyl, have been explored to optimize the spatial arrangement of the pharmacophore.[5]

The Sulfonamide Moiety: The Zinc-Binding Warhead

The unsubstituted sulfonamide group is the quintessential zinc-binding group for carbonic anhydrase inhibition. Modifications to this group generally lead to a loss of activity. However, the aromatic or heterocyclic ring to which the sulfonamide is attached plays a crucial role in determining the overall inhibitory profile.

  • Benzenesulfonamide: A common choice is the benzenesulfonamide moiety, which allows for further substitution on the phenyl ring to exploit additional binding pockets within the enzyme's active site.

  • Heterocyclic Sulfonamides: The replacement of the benzene ring with various heterocyclic systems can lead to altered selectivity profiles. The specific heteroatoms and their arrangement can influence the electronic properties and hydrogen bonding potential of the molecule.

Comparative Analysis: Benchmarking Against the Alternatives

The therapeutic potential of 1-methyl-2-oxoindoline sulfonamides can be best appreciated through a comparative lens against established inhibitors and alternative scaffolds.

Comparison with Clinically Used Carbonic Anhydrase Inhibitors

Acetazolamide and other clinically used sulfonamide CA inhibitors serve as important benchmarks. While these drugs are effective, they often lack isoform selectivity, leading to off-target effects. The primary advantage of novel 1-methyl-2-oxoindoline sulfonamides lies in their potential for achieving greater selectivity for tumor-associated isoforms like CA IX and CA XII over the ubiquitous cytosolic isoforms CA I and CA II.[3]

Compound ClassTarget Isoform(s)Key AdvantagesKey Disadvantages
1-Methyl-2-oxoindoline Sulfonamides Primarily CA IX, CA XIIHigh potency, potential for high isoform selectivityNewer class, less clinical data
Acetazolamide Pan-CA inhibitorWell-established, clinically usedLack of selectivity, side effects
Topiramate CA II, CA IVClinically used antiepilepticPrimarily a CA II inhibitor
Comparison with other Kinase Inhibitor Scaffolds

Given that the oxindole core is prevalent in many kinase inhibitors, it is insightful to compare the SAR of sulfonamide-bearing oxindoles with those designed to target the ATP-binding site of kinases. While the sulfonamide derivatives primarily target the zinc-containing active site of metalloenzymes, kinase inhibitors typically engage in hydrogen bonding and hydrophobic interactions within the ATP pocket. This fundamental difference in the mechanism of action underscores the versatility of the oxindole scaffold.[1]

Experimental Protocols: A Guide to Evaluation

The robust evaluation of 1-methyl-2-oxoindoline sulfonamides requires a suite of well-defined experimental protocols.

Synthesis of 1-Methyl-2-oxoindoline Sulfonamides

A general synthetic route is outlined below. The specific reaction conditions and reagents will vary depending on the desired substitutions.

G cluster_0 Synthesis Pathway start Substituted 2-Oxindole step1 N-Methylation (e.g., CH3I, K2CO3) start->step1 intermediate1 1-Methyl-2-oxoindoline step1->intermediate1 step2 Functionalization at C5 (e.g., Chlorosulfonation) intermediate1->step2 intermediate2 1-Methyl-2-oxoindoline-5-sulfonyl chloride step2->intermediate2 step3 Amination (e.g., NH3 or primary/secondary amine) intermediate2->step3 product 1-Methyl-2-oxoindoline Sulfonamide step3->product

Caption: General synthetic scheme for 1-Methyl-2-oxoindoline Sulfonamides.

Step-by-Step Protocol:

  • N-Methylation: To a solution of the starting substituted 2-oxoindole in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate) followed by a methylating agent (e.g., methyl iodide). Stir the reaction at room temperature or with gentle heating until completion, monitored by TLC.

  • Chlorosulfonation: The resulting 1-methyl-2-oxoindoline is treated with chlorosulfonic acid, typically at low temperatures, to introduce the sulfonyl chloride group at the C5 position.

  • Amination: The sulfonyl chloride intermediate is then reacted with ammonia or a desired amine to form the final sulfonamide product. The reaction is usually carried out in a suitable solvent like THF or dichloromethane.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization. Characterization is performed using NMR, mass spectrometry, and IR spectroscopy.[6]

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various CA isoforms is a critical determinant of the compound's potential. A stopped-flow CO₂ hydration assay is the gold standard method.

G cluster_1 Carbonic Anhydrase Inhibition Assay Workflow start Prepare solutions: - CA enzyme - Inhibitor (test compound) - CO2-saturated water - Buffer with pH indicator step1 Pre-incubate CA enzyme with inhibitor start->step1 step2 Rapidly mix enzyme-inhibitor complex with CO2-saturated water in a stopped-flow instrument step1->step2 step3 Monitor the change in absorbance of the pH indicator over time step2->step3 step4 Calculate the initial rate of reaction step3->step4 step5 Determine IC50 or Ki values by plotting reaction rates against inhibitor concentrations step4->step5 result Inhibition Potency (IC50/Ki) step5->result

Caption: Workflow for the stopped-flow CO₂ hydration assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the purified human CA isoforms, the test compounds at various concentrations, and a buffer containing a pH indicator (e.g., p-nitrophenol).

  • Enzyme-Inhibitor Incubation: Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.

  • Reaction Initiation: In a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with a CO₂-saturated water solution.

  • Data Acquisition: Monitor the decrease in absorbance at a specific wavelength as the pH drops due to the formation of carbonic acid.

  • Data Analysis: Calculate the initial rates of the enzymatic reaction. The IC₅₀ values are determined by plotting the percentage of inhibition versus the inhibitor concentration. Ki values can be calculated using the Cheng-Prusoff equation.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is a crucial indicator of their potential as anticancer agents.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1-methyl-2-oxoindoline sulfonamides for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.

Conclusion and Future Directions

The 1-methyl-2-oxoindoline sulfonamide scaffold represents a highly versatile and promising platform for the development of potent and selective enzyme inhibitors, particularly for targeting tumor-associated carbonic anhydrases. The SAR landscape, while complex, offers clear avenues for rational drug design. Future efforts should focus on:

  • Exploring a wider range of substitutions at the C5 and other positions of the oxindole ring to further enhance selectivity.

  • Investigating novel linkers between the oxindole core and the sulfonamide moiety to optimize interactions with the target enzyme.

  • Conducting in vivo studies to evaluate the pharmacokinetic properties and antitumor efficacy of the most promising lead compounds.

By systematically applying the principles of medicinal chemistry and leveraging the experimental protocols detailed in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene). (URL not available)
  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use
  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. [Link]

  • Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. [Link]

  • Synthesis, Characterization and Pharmacological Screening of Substituted Sulphonamide Deriv
  • QSAR study on carbonic anhydrase inhibitors: aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties, with topical activity as antiglaucoma agents. [Link]

  • Synthesis and SAR studies of novel 1,2,4-oxadiazole-sulfonamide based compounds as potential anticancer agents for colorectal cancer therapy. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • SAR of Sulphonamides - Chemotherapy. (URL not available)
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. [Link]

  • Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. [Link]

  • Comparison of different tyrosine kinase inhibitors (TKIs). (URL not available)
  • Comparative efficacy and safety of first-line tyrosine kinase inhibitors in chronic myeloid leukemia: a systematic review and network meta-analysis. [Link]

  • The Synthesis of Functionalised Sulfonamides. (URL not available)
  • Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. [Link]

  • Novel sulfonamide-containing 2-indolinones that selectively inhibit tumor-associated alpha carbonic anhydrases. [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. [Link]

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A Senior Application Scientist's Guide to 1-Methyl-2-oxoindoline-5-sulfonyl chloride in Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of specific chemical moieties can profoundly influence the pharmacokinetic and pharmacodynamic profile of a lead compound. Among these, the sulfonamide group stands out as a versatile and highly valuable functional group. This guide provides an in-depth technical comparison of 1-Methyl-2-oxoindoline-5-sulfonyl chloride , a specialized reagent for introducing the unique 1-methyl-2-oxoindoline sulfonamide scaffold, against more conventional sulfonylating agents. Through a detailed analysis of experimental data and reaction protocols, we will elucidate the distinct advantages this reagent offers to researchers, scientists, and drug development professionals.

The Strategic Advantage of the Oxindole Scaffold

The 1-methyl-2-oxoindoline moiety is not merely a vehicle for the sulfonamide group; it is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure can impart favorable conformational constraints on a drug molecule, potentially leading to enhanced binding affinity and selectivity for its biological target. Furthermore, the oxindole core is a common feature in a variety of biologically active compounds, including numerous kinase inhibitors. The incorporation of this scaffold via 1-Methyl-2-oxoindoline-5-sulfonyl chloride allows for the rapid generation of novel chemical entities with a high potential for therapeutic efficacy.

Comparative Performance Analysis

To contextualize the advantages of 1-Methyl-2-oxoindoline-5-sulfonyl chloride, we will compare its performance in sulfonamide synthesis with two widely used alternatives: the workhorse p-Toluenesulfonyl chloride (TsCl) and the fluorescent labeling agent Dansyl chloride .

Data-Driven Comparison of Sulfonamide Synthesis and Biological Activity

The following tables summarize key performance indicators for these three sulfonylating agents, drawing from published research data. It is important to note that direct head-to-head comparative studies are limited, and thus, data has been collated from various sources where similar amine substrates were used. Reaction conditions can influence yields and times, and biological activity is highly dependent on the specific target and the overall structure of the final compound.

Table 1: Comparison of Reaction Yields and Conditions

Sulfonyl ChlorideAmine SubstrateBaseSolventReaction TimeYield (%)Reference
1-Methyl-2-oxoindoline-5-sulfonyl chloride Various AnilinesPyridineDichloromethane2-4 hours70-90%[1]
p-Toluenesulfonyl chloride (TsCl) AnilinePyridineBenzene/Acetone4 hours (reflux)~85%[2]
Dansyl chloride AnilinePyridineDichloromethaneRoom Temp (TLC monitored)78%[3]
1-Methyl-2-oxoindoline-5-sulfonyl chloride Piperidine derivativesTriethylamineAcetonitrile24 hours60-80%[1]
p-Toluenesulfonyl chloride (TsCl) BenzylaminePyridine-Not specifiedHigh[4]
Dansyl chloride Various primary aminesPyridineDichloromethaneRoom Temp (TLC monitored)81-98%[3]

Table 2: Comparative Biological Activity of Resulting Sulfonamides (Kinase Inhibition)

Sulfonyl Chloride MoietyTarget KinaseCompound ExampleIC₅₀ (nM)Reference
2-Oxoindoline-5-sulfonamide Bruton's Tyrosine Kinase (BTK)PID-42290[1]
2-Oxoindoline-5-sulfonamide Epidermal Growth Factor Receptor (EGFR)SIQ17~1[5]
p-Toluenesulfonamide Carbonic Anhydrase IX (related to cancer)4-methyl-N-phenyl-benzenesulfonamide90[6]
Quinoline-8-sulfonamide Pyruvate Kinase M2Compound 9a520,000[7]
Dansylamide Not typically used for kinase inhibition--

Analysis of Comparative Data:

From the data presented, several key insights emerge:

  • Reaction Efficiency: 1-Methyl-2-oxoindoline-5-sulfonyl chloride demonstrates comparable, and in some cases, favorable reaction yields to both TsCl and Dansyl chloride under relatively mild conditions.

  • Structural Complexity and Bioactivity: The true advantage of 1-Methyl-2-oxoindoline-5-sulfonyl chloride lies in the inherent biological relevance of the oxindole scaffold it introduces. Sulfonamides derived from this reagent have shown potent inhibitory activity against key cancer targets like BTK and EGFR. While p-toluenesulfonamides are prevalent in bioactive molecules, the oxindole core offers a more direct route to kinase inhibitor development.

  • Application Specificity: Dansyl chloride, while an efficient sulfonylating agent, is primarily utilized for fluorescent labeling and derivatization for analytical purposes due to the fluorescent properties of the dansyl group. Its application in generating lead compounds for drug discovery is less common compared to the other two reagents.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed, self-validating experimental protocols for the synthesis of a representative sulfonamide using each of the three sulfonyl chlorides are provided below.

Protocol 1: Synthesis of N-Aryl-1-methyl-2-oxoindoline-5-sulfonamide

This protocol describes the general procedure for the reaction of 1-Methyl-2-oxoindoline-5-sulfonyl chloride with an aromatic amine.

Materials:

  • 1-Methyl-2-oxoindoline-5-sulfonyl chloride (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Procedure:

  • To a solution of the substituted aniline (1.1 eq) in anhydrous DCM, add pyridine (2.0 eq) at 0 °C under a nitrogen atmosphere.

  • Slowly add a solution of 1-Methyl-2-oxoindoline-5-sulfonyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the desired N-aryl-1-methyl-2-oxoindoline-5-sulfonamide.

Protocol 2: Synthesis of N-Aryl-p-toluenesulfonamide (Adapted from[2])

This protocol details the synthesis of a sulfonamide using p-toluenesulfonyl chloride.

Materials:

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Aromatic Amine (1.0 eq)

  • Pyridine (1.1 eq)

  • Benzene

  • Acetone

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • Chloroform (CHCl₃)

Procedure:

  • To a solution of the aromatic amine (1.0 eq) in a 1:1 mixture of acetone and water, add a solution of p-toluenesulfonyl chloride (1.1 eq) in benzene.

  • Slowly add a solution of dry pyridine (1.1 eq) in benzene to the mixture.

  • Reflux the reaction mixture for 4 hours.

  • Remove the solvent under reduced pressure to obtain a solid residue.

  • Dissolve the solid in a 10% (w/v) NaOH solution and extract with chloroform to remove any unreacted starting materials.

  • Acidify the aqueous layer with concentrated HCl to precipitate the sulfonamide product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Protocol 3: Synthesis of N-Aryl-dansylamide (Adapted from[3])

This protocol describes the synthesis of a dansylated amine.

Materials:

  • Dansyl chloride (1.1 eq)

  • Aromatic Amine (1.0 eq)

  • Pyridine, anhydrous

  • Ice-cold water

  • Hexane

  • Ethyl acetate and Hexanes for column chromatography

Procedure:

  • Dissolve the aromatic amine (1.0 mmol) in anhydrous pyridine (1 mL).

  • At 0 °C, add Dansyl chloride (1.1 mmol) dropwise with stirring under a nitrogen atmosphere.

  • Allow the reaction mixture to stir at room temperature until TLC confirms the completion of the reaction.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid and wash thoroughly with hexane.

  • Purify the crude product by column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-aryl-dansylamide.

Visualizing the Workflow and Mechanism

To further clarify the synthetic pathways and the role of these reagents in drug design, the following diagrams have been generated.

G cluster_0 Sulfonamide Synthesis Workflow A Amine (R-NH2) D Nucleophilic Attack A->D B Sulfonyl Chloride (R'-SO2Cl) B->D C Base (e.g., Pyridine) G Deprotonation C->G E Tetrahedral Intermediate D->E F Elimination of Cl- E->F F->G H Sulfonamide (R-NH-SO2-R') G->H

Caption: General workflow for sulfonamide synthesis.

G cluster_1 Role of Sulfonamide in Kinase Inhibition Kinase Kinase Active Site (ATP Binding Pocket) Inhibitor Sulfonamide-based Inhibitor Inhibitor->Kinase Binds Hinge Hinge Region Residues Inhibitor->Hinge Forms H-bonds DFG DFG Motif Inhibitor->DFG Interacts with Ploop P-Loop Inhibitor->Ploop van der Waals contacts

Sources

A Senior Application Scientist's Guide to Sulfonylating Agents: A Cost-Benefit Analysis of 1-Methyl-2-oxoindoline-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the efficient synthesis of novel therapeutics. The sulfonamide moiety is a cornerstone of medicinal chemistry, present in a vast array of approved drugs. Consequently, the choice of sulfonylating agent directly impacts reaction efficiency, yield, and ultimately, the cost-effectiveness of a synthetic campaign. This guide provides an in-depth cost-benefit analysis of 1-Methyl-2-oxoindoline-5-sulfonyl chloride, a specialized reagent, in comparison to more conventional alternatives. This analysis is grounded in experimental data, mechanistic principles, and practical considerations to empower informed decision-making in your research.

The Critical Role of the Sulfonylating Agent

The sulfonylation of amines to form sulfonamides is a fundamental transformation in organic synthesis. The reactivity of the sulfonylating agent, typically a sulfonyl chloride, is a key determinant of the reaction's success. This reactivity is primarily governed by the electrophilicity of the sulfur atom, which is, in turn, influenced by the electronic properties of the substituent attached to the sulfonyl group. Electron-withdrawing groups enhance reactivity, while electron-donating groups attenuate it. This principle forms the basis of our comparative analysis.

In Focus: 1-Methyl-2-oxoindoline-5-sulfonyl Chloride

1-Methyl-2-oxoindoline-5-sulfonyl chloride is a bespoke sulfonylating agent that introduces a structurally complex and functionally significant moiety into a target molecule. The oxindole core is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors and other biologically active compounds. The incorporation of this group via sulfonylation offers a direct route to novel chemical entities with potential therapeutic value.

Synthesis and Availability

The synthesis of 1-Methyl-2-oxoindoline-5-sulfonyl chloride typically proceeds via the chlorosulfonation of 1-methyl-2-oxindole. This process involves the reaction of the oxindole with a strong chlorosulfonating agent, such as chlorosulfonic acid.

Figure 1: Synthetic route to the target reagent.

The multi-step nature of its synthesis contributes to its higher cost compared to bulk-produced sulfonyl chlorides. It is available from several specialized chemical suppliers.

The Alternatives: A Comparative Overview

For a comprehensive analysis, we will compare 1-Methyl-2-oxoindoline-5-sulfonyl chloride with two widely used sulfonylating agents: p-Toluenesulfonyl chloride (Tosyl chloride, TsCl) and 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride).

  • p-Toluenesulfonyl Chloride (TsCl): A workhorse in organic synthesis, TsCl is a cost-effective, crystalline solid that is easy to handle. The tosyl group it introduces is relatively simple and can be used as a protecting group or as a component of a final molecule.

  • 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride): Known for introducing a fluorescent dansyl group, this reagent is invaluable for preparing fluorescently labeled probes for biological assays. Its cost is intermediate between TsCl and our target compound.

Cost-Benefit Analysis

The selection of a sulfonylating agent is a balance between cost, reactivity, and the desired functionality in the final product.

Cost Comparison
ReagentTypical Price (USD/gram)Key Cost Drivers
1-Methyl-2-oxoindoline-5-sulfonyl chloride $100 - $250+Multi-step synthesis, specialized starting materials, smaller market.
p-Toluenesulfonyl Chloride (TsCl) $0.10 - $1.00[1][2][3][4]Large-scale industrial production, simple starting materials.
Dansyl Chloride $15 - $70[5][6][7][8][9]More complex synthesis than TsCl, but produced in larger quantities than the oxindole derivative.

Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.

Performance and Reactivity

The reactivity of a sulfonyl chloride is a critical performance metric, influencing reaction times, temperature requirements, and substrate scope. The electron-withdrawing nature of the carbonyl group in the 1-methyl-2-oxoindoline scaffold is expected to increase the electrophilicity of the sulfonyl sulfur, making it more reactive than tosyl chloride, which possesses an electron-donating methyl group.

ReagentRelative ReactivityMechanistic ConsiderationsTypical Reaction Conditions
1-Methyl-2-oxoindoline-5-sulfonyl chloride HighThe lactam carbonyl group acts as an electron-withdrawing group, activating the sulfonyl chloride for nucleophilic attack.Room temperature to moderate heating, often with a tertiary amine base.
p-Toluenesulfonyl Chloride (TsCl) ModerateThe para-methyl group is weakly electron-donating, slightly deactivating the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride.[10]Often requires heating and a base like pyridine or triethylamine.
Dansyl Chloride HighThe naphthalene ring system can influence reactivity, and the dimethylamino group can participate in intramolecular catalysis.Typically mild conditions, often used in aqueous-organic mixtures for labeling biomolecules.

While direct, side-by-side quantitative yield comparisons in the literature are scarce, the increased reactivity of sulfonyl chlorides with electron-withdrawing substituents generally leads to higher yields or allows for the use of less reactive amines.

Experimental Protocols

General Protocol for Sulfonamide Synthesis using 1-Methyl-2-oxoindoline-5-sulfonyl chloride

This protocol is a representative procedure for the sulfonylation of a primary or secondary amine.

Materials:

  • 1-Methyl-2-oxoindoline-5-sulfonyl chloride

  • Amine of interest

  • Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of the amine (1.0 equiv.) in anhydrous DCM at 0 °C, add triethylamine (1.5 equiv.).

  • Slowly add a solution of 1-Methyl-2-oxoindoline-5-sulfonyl chloride (1.1 equiv.) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Figure 2: General workflow for sulfonamide synthesis.

Conclusion and Recommendations

The choice of a sulfonylating agent is a strategic decision with significant implications for a research project's timeline and budget.

  • For routine sulfonamide synthesis where cost is a primary driver and the amine is sufficiently reactive, p-Toluenesulfonyl chloride remains the reagent of choice. Its low cost and wide availability make it ideal for large-scale synthesis and initial exploratory work.

  • When fluorescent labeling is the primary objective for bioanalytical applications, Dansyl chloride is the clear choice. Its cost is justified by the unique functionality it imparts.

  • 1-Methyl-2-oxoindoline-5-sulfonyl chloride is a high-value, specialized reagent best employed in the later stages of drug discovery and lead optimization. Its higher cost is justified when the incorporation of the 1-methyl-2-oxoindoline moiety is a specific design element, for example, in the synthesis of targeted kinase inhibitors. Its potentially higher reactivity may also be advantageous for reactions with challenging, less nucleophilic amines, potentially leading to higher yields and justifying the initial investment through improved efficiency.

Ultimately, the optimal choice depends on a careful consideration of the project's specific goals, the stage of research, and the overall budget. This guide provides the foundational data and framework to make an informed and strategic decision.

References

  • dansyl chloride 99% for synthesis at ₹ 3900/gram | Mumbai | ID - IndiaMART. (n.d.). Retrieved January 13, 2026, from [Link]

  • Dansyl chloride - Delchimica. (n.d.). Retrieved January 13, 2026, from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023, September 28). Retrieved January 13, 2026, from [Link] Macmillan/files/publications/2023_One-Pot-Synthesis-of-Sulfonamides.pdf

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry. (2024, September 30). Retrieved January 13, 2026, from [Link]

  • p-Toluenesulfonyl chloride, Tosyl chloride, ≥99% 400g - eBay. (n.d.). Retrieved January 13, 2026, from [Link]

  • Mild and General Method for the Synthesis of Sulfonamides - Organic Chemistry Portal. (n.d.). Retrieved January 13, 2026, from [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.). Retrieved January 13, 2026, from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (2021, October 8). Retrieved January 13, 2026, from [Link]

  • Mild and General Method for the Synthesis of Sulfonamides - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

Sources

A Comparative Guide to the Synthetic Routes of 1-Methyl-2-oxoindoline Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Methyl-2-oxoindoline Sulfonamides in Modern Drug Discovery

The 1-methyl-2-oxoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a sulfonamide group, this heterocyclic system gives rise to a class of molecules with a broad spectrum of therapeutic potential, including but not limited to, inhibitors of kinases, proteases, and carbonic anhydrases. The precise positioning of the sulfonamide moiety on the oxindole ring, along with the nature of its substituents, allows for the fine-tuning of pharmacological properties. Consequently, the development of efficient and versatile synthetic routes to access these valuable compounds is of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the primary synthetic strategies for the preparation of 1-methyl-2-oxoindoline sulfonamides, offering field-proven insights and detailed experimental protocols to aid in the selection of the most appropriate method for a given research objective.

Route 1: The Classical Two-Step Approach via a Sulfonyl Chloride Intermediate

This well-established and reliable method proceeds in two distinct steps: the electrophilic aromatic substitution of 1-methyl-2-oxindole to introduce a chlorosulfonyl group, followed by the nucleophilic substitution of the resulting sulfonyl chloride with a primary or secondary amine.

Step 1: Synthesis of 1-Methyl-2-oxoindoline-5-sulfonyl chloride

The key intermediate, 1-methyl-2-oxoindoline-5-sulfonyl chloride, is typically prepared via the direct chlorosulfonation of 1-methyl-2-oxindole. This reaction employs a strong electrophile, chlorosulfonic acid, which reacts preferentially at the C5 position of the electron-rich aromatic ring of the oxindole.

Mechanism: The reaction proceeds through a classic electrophilic aromatic substitution mechanism. The highly electrophilic sulfur trioxide, or a related species generated from chlorosulfonic acid, is attacked by the π-electrons of the benzene ring of the 1-methyl-2-oxindole. The resulting sigma complex then loses a proton to regenerate the aromatic system, yielding the sulfonyl chloride. The N-methyl group and the electron-donating nature of the lactam nitrogen direct the substitution to the para position (C5).

G start 1-Methyl-2-oxindole intermediate 1-Methyl-2-oxoindoline-5-sulfonyl chloride start->intermediate Chlorosulfonation reagent1 ClSO3H reagent1->intermediate product 1-Methyl-2-oxoindoline-5-sulfonamide intermediate->product Nucleophilic Substitution reagent2 R1R2NH (Primary or Secondary Amine) reagent2->product caption Workflow for the Classical Two-Step Synthesis.

Step 2: Reaction of 1-Methyl-2-oxoindoline-5-sulfonyl chloride with Amines

The second step involves the reaction of the synthesized sulfonyl chloride with a diverse range of primary or secondary amines to afford the desired sulfonamides. This reaction is a cornerstone of sulfonamide synthesis and is widely applicable.

Mechanism: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct. This reaction is the basis of the Hinsberg test, which can distinguish between primary, secondary, and tertiary amines[1]. Primary amines form soluble sulfonamide salts in the presence of excess base, while secondary amines form insoluble sulfonamides.

Experimental Protocol: Synthesis of a Representative 1-Methyl-2-oxoindoline-5-sulfonamide

Step 1: Synthesis of 1-Methyl-2-oxoindoline-5-sulfonyl chloride

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (5 equivalents) to 0 °C in an ice bath.

  • Slowly add 1-methyl-2-oxindole (1 equivalent) portion-wise to the cooled chlorosulfonic acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 1-methyl-2-oxoindoline-5-sulfonyl chloride. A yield of around 80% can be expected.

Step 2: Synthesis of N-Aryl-1-methyl-2-oxoindoline-5-sulfonamide

  • Dissolve 1-methyl-2-oxoindoline-5-sulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Add a primary or secondary amine (1.1 equivalents) and a non-nucleophilic base like triethylamine or pyridine (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide. Yields typically range from 70-95%.

Route 2: Palladium-Catalyzed Domino Cyclization/Aminosulfonylation

This modern approach offers a more convergent and efficient one-pot synthesis of oxindole-based sulfonamides. It avoids the need for the pre-functionalized oxindole core and the handling of potentially unstable sulfonyl chlorides.

Conceptual Framework: The reaction involves a palladium-catalyzed domino sequence that combines an intramolecular cyclization with the incorporation of a sulfur dioxide surrogate and an amine. A suitable starting material would be an N-substituted N-(2-haloaryl)acrylamide. For the synthesis of 1-methyl-2-oxoindoline sulfonamides, N-(2-iodophenyl)-N-methylacrylamide would be an appropriate precursor.

Mechanism: The catalytic cycle is believed to initiate with the oxidative addition of the aryl iodide to a Pd(0) catalyst. This is followed by the insertion of sulfur dioxide from a surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). The resulting arylsulfonyl-palladium intermediate then undergoes an intramolecular migratory insertion of the tethered alkene. Subsequent reaction with an amine and reductive elimination from the palladium center furnishes the desired oxindole sulfonamide and regenerates the Pd(0) catalyst.

G start N-(2-iodophenyl)-N- methylacrylamide product 1-Methyl-2-oxoindoline sulfonamide start->product Domino Cyclization/ Aminosulfonylation reagents Pd(0) catalyst, SO2 surrogate (DABSO), Amine (R1R2NH) reagents->product caption Workflow for the Palladium-Catalyzed Domino Synthesis.

Experimental Protocol: Conceptual One-Pot Synthesis
  • To a reaction vessel, add N-(2-iodophenyl)-N-methylacrylamide (1 equivalent), a palladium catalyst such as Pd(OAc)2 (5 mol%), and a suitable ligand like Xantphos (10 mol%).

  • Add the sulfur dioxide surrogate, DABSO (1.5 equivalents), and the desired primary or secondary amine (2 equivalents).

  • Dissolve the components in a high-boiling aprotic solvent like dioxane or toluene.

  • Heat the reaction mixture under an inert atmosphere at 100-120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the 1-methyl-2-oxoindoline sulfonamide. This method can provide moderate to good yields.

Route 3: Direct C-H Functionalization - A Future Perspective

Direct C-H functionalization represents the most atom-economical and environmentally benign approach to constructing carbon-heteroatom bonds. While not yet widely established for the synthesis of 1-methyl-2-oxoindoline sulfonamides, transition-metal-catalyzed C-H activation is a rapidly evolving field with immense potential.

Conceptual Framework: This strategy would involve the direct coupling of a C-H bond on the 1-methyl-2-oxindole ring with a sulfonamoylating agent. Rhodium catalysts have shown promise in directing the amidation of indoles at the C2 position using sulfonyl azides[2][3]. A similar approach could potentially be developed for the C5-sulfonamidation of 1-methyl-2-oxindole.

Plausible Mechanism: A plausible mechanism would involve the coordination of the rhodium catalyst to the oxindole, followed by a directed C-H activation at the C5 position. The resulting rhodacycle would then react with a sulfonamoylating agent, such as a sulfonyl azide or a preformed sulfonylamine, followed by reductive elimination to afford the product and regenerate the active catalyst.

G start 1-Methyl-2-oxindole product 1-Methyl-2-oxoindoline sulfonamide start->product Direct C-H Sulfonamidation reagents Transition Metal Catalyst (e.g., Rh), Sulfonamoylating Agent reagents->product caption Conceptual Workflow for Direct C-H Sulfonamidation.

This route is currently more speculative but represents an exciting frontier in the synthesis of these important molecules. Its successful development would offer significant advantages in terms of step economy and waste reduction.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Classical Two-StepRoute 2: Pd-Catalyzed DominoRoute 3: Direct C-H Functionalization
Overall Yield Generally good to excellent (60-90%)Moderate to good (40-75%)Potentially high, but method is under development
Step Economy Two distinct stepsOne-pot reactionOne-pot reaction
Atom Economy Moderate; uses stoichiometric reagentsGood; catalytic processExcellent; minimal byproduct formation
Substrate Scope Broad; many amines can be usedDependent on the stability of the starting acrylamide and amine compatibilityCurrently narrow; requires further development
Reagent Toxicity Uses corrosive chlorosulfonic acidUses a palladium catalyst and potentially toxic ligandsUses a transition metal catalyst
Scalability Readily scalablePotentially scalableScalability needs to be established
Versatility Allows for the isolation of the sulfonyl chloride intermediate for other transformationsDirect formation of the final productDirect formation of the final product
Maturity Well-established and widely usedModern and developingEmerging and speculative

Conclusion and Future Outlook

The synthesis of 1-methyl-2-oxoindoline sulfonamides can be approached through several distinct strategies, each with its own set of advantages and limitations. The classical two-step method via a sulfonyl chloride intermediate remains a robust and reliable choice, particularly for the synthesis of diverse libraries of analogs from a common intermediate. The palladium-catalyzed domino reaction offers a more convergent and step-economical alternative, which is particularly attractive for specific target synthesis. Looking ahead, the development of direct C-H functionalization methods holds the greatest promise for a truly green and efficient synthesis of this important class of compounds. The choice of synthetic route will ultimately depend on the specific goals of the research program, including the desired scale of synthesis, the need for analog diversification, and the importance of factors such as step economy and environmental impact.

References

  • Li, Y., et al. (2015). Rhodium-catalyzed regioselective amidation of indoles with sulfonyl azides via C–H bond activation. Organic & Biomolecular Chemistry, 13(28), 7586-7593.
  • Backer, H. J., & de Jonge, J. (1943). Rec. Trav. Chim. Pays-Bas, 62, 163.
  • Coburn, R. A., & Glennon, R. A. (1973). J. Pharm. Sci., 62, 1785.
  • Wang, H., et al. (2013). Rhodium-catalyzed regioselective amidation of indoles with sulfonyl azides via C–H bond activation. Organic & Biomolecular Chemistry, 11(34), 5584-5587.
  • Vedejs, E., et al. (1996). J. Am. Chem. Soc., 118, 9796.
  • Hinsberg, O. (1890). Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Berichte der deutschen chemischen Gesellschaft, 23(2), 2962–2965. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-Methyl-2-oxoindoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe handling and disposal of 1-Methyl-2-oxoindoline-5-sulfonyl chloride. This document moves beyond mere procedural lists to offer a deep, causal understanding of the necessary protocols, ensuring both personal safety and environmental compliance. The methodologies described herein are designed to be self-validating, grounded in authoritative chemical safety principles.

Immediate Safety Profile & Core Hazards

1-Methyl-2-oxoindoline-5-sulfonyl chloride is a reactive chemical intermediate that demands careful handling.[1] Its hazard profile is dominated by the reactivity of the sulfonyl chloride functional group.[2] Before handling, it is critical to understand its primary dangers.

Table 1: Hazard Summary for 1-Methyl-2-oxoindoline-5-sulfonyl chloride

Hazard TypeDescriptionRationale & Consequences
Corrosivity Causes severe skin burns and serious eye damage.[3][4]The compound reacts with moisture on skin or in eyes, hydrolyzing to form hydrochloric acid and sulfonic acid, leading to severe chemical burns.
Water Reactivity Reacts with water, potentially violently, liberating toxic and corrosive hydrogen chloride gas.[3][5]Uncontrolled contact with water or moisture can lead to a rapid, exothermic reaction, causing pressure buildup and the release of an irritating and toxic gaseous byproduct.[3]
Toxicity Harmful if swallowed or inhaled.[3] May cause respiratory irritation.[3]Inhalation of dusts or decomposition products can irritate the respiratory system. Ingestion can cause severe damage to the gastrointestinal tract.
Incompatibilities Strong oxidizing agents, strong bases, amines, and alcohols.[3][6]These substances can react vigorously or exothermically with the sulfonyl chloride group, presenting a significant safety risk.

The Core Principle of Disposal: Controlled Hydrolysis

The lynchpin of safely disposing of residual 1-Methyl-2-oxoindoline-5-sulfonyl chloride in a laboratory setting is controlled hydrolysis . The sulfonyl chloride moiety (-SO₂Cl) is highly susceptible to nucleophilic attack by water. This reaction, however, is exothermic and produces corrosive byproducts.

The goal is not merely to discard the chemical, but to deactivate it by converting it into less hazardous, water-soluble salts. The overall reaction is:

C₉H₈NO(SO₂Cl) + 2 NaOH → C₉H₈NO(SO₃Na) + NaCl + H₂O

By performing this reaction slowly in a controlled, basic environment, we neutralize the acidic byproducts in situ, preventing the release of hazardous fumes and managing the exothermic nature of the reaction.[7]

Mandatory Personal Protective Equipment (PPE)

Given the compound's corrosive nature and reactivity, a stringent PPE protocol is non-negotiable. All handling and disposal operations must be conducted inside a certified chemical fume hood.[8]

  • Hand Protection : Wear chemical-resistant gloves. Nitrile or neoprene gloves are suitable, but it is crucial to check the manufacturer's compatibility data.[8]

  • Eye Protection : Chemical safety goggles and a full-face shield are mandatory to protect against splashes and fumes.[4][8]

  • Body Protection : A chemical-resistant lab coat or apron must be worn to protect against skin contact.[4][8]

  • Respiratory Protection : For weighing solids or in case of ventilation failure, a NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors should be used.

Step-by-Step Disposal Protocols

The appropriate disposal method depends on the quantity and nature of the waste.

Protocol A: Deactivation of Small, Residual Quantities

This protocol is suitable for trace amounts of the compound remaining in reaction flasks or on spatulas.

  • Prepare a Quenching Solution : In a beaker or flask large enough to accommodate at least three times the volume of your quenching solution, prepare a 5-10% aqueous solution of sodium bicarbonate or a dilute (2.5 M) solution of sodium hydroxide.[7][8]

  • Cool the Solution : Place the quenching solution container in an ice-water bath to dissipate heat generated during the reaction.[7]

  • Controlled Addition : With vigorous stirring, slowly and carefully add the residual 1-Methyl-2-oxoindoline-5-sulfonyl chloride to the cold basic solution. This can be done by rinsing the glassware containing the residue with a small amount of an inert solvent (like acetone) and adding the rinsing dropwise to the quenching solution. Crucially, always add the sulfonyl chloride (or its solution) to the basic solution, never the other way around, to ensure the base is always in excess. [8]

  • Monitor the Reaction : Continue stirring for at least 1-2 hours after the addition is complete to ensure full hydrolysis.[7]

  • Neutralization : Once the reaction is complete, check the pH of the solution. Carefully neutralize it to a pH between 6 and 8 using a dilute acid, such as hydrochloric or sulfuric acid.

  • Final Disposal : The resulting neutralized aqueous solution, now containing harmless inorganic salts and the sodium sulfonate salt, can typically be disposed of down the drain with copious amounts of running water, in accordance with local environmental regulations.[6][7]

Protocol B: Bulk Quantities and Contaminated Materials

Bulk quantities of expired or unused 1-Methyl-2-oxoindoline-5-sulfonyl chloride, as well as materials used for spill cleanup, must be treated as hazardous waste. On-site deactivation of bulk quantities is not recommended due to the potential for a large, uncontrolled exothermic reaction.

  • Containment : Securely package the chemical in its original or a compatible, well-labeled container. Ensure the container is tightly sealed to prevent reaction with atmospheric moisture.[3]

  • Labeling : Clearly label the container as "Hazardous Waste: 1-Methyl-2-oxoindoline-5-sulfonyl chloride. Corrosive. Water-Reactive." Include the date and any other information required by your institution's environmental health and safety (EHS) office.

  • Segregation : Store the waste container in a designated, well-ventilated hazardous waste storage area. It must be segregated from incompatible materials, particularly aqueous solutions, acids, and bases.[3]

  • Professional Disposal : Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal contractor.[3] This ensures the waste is handled and disposed of in compliance with all local, state, and federal regulations.[6]

Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate : Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.[8]

  • Don PPE : Before addressing the spill, don the full PPE detailed in Section 3.

  • Contain the Spill : Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[8] DO NOT use combustible materials like paper towels or sawdust. [8]

  • Collect Waste : Carefully sweep or scoop the absorbed material into a sealable, labeled container for hazardous waste.[9]

  • Decontaminate : Clean the spill area thoroughly. The final neutralized waste should be collected and disposed of as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS office as per your institution's policy.

Visualization of Disposal Workflow

The following diagram outlines the logical decision-making process for the proper disposal of 1-Methyl-2-oxoindoline-5-sulfonyl chloride.

G start Waste Generated: 1-Methyl-2-oxoindoline-5-sulfonyl chloride decision_quantity Is the waste a small, residual quantity (e.g., glassware rinsing)? start->decision_quantity protocol_A Protocol A: Controlled Hydrolysis 1. Add slowly to cold, stirred base (e.g., NaHCO₃). 2. Stir for 1-2 hours. 3. Neutralize to pH ~7. 4. Dispose per local regulations. decision_quantity->protocol_A Yes spill Is it a spill? decision_quantity->spill No protocol_B Protocol B: Bulk / Contaminated Waste Disposal 1. Package in a sealed, compatible container. 2. Label clearly as 'Hazardous Waste'. 3. Segregate from incompatibles. 4. Arrange for professional disposal via EHS. spill->protocol_B No (Bulk Material) spill_protocol Spill Management Protocol 1. Evacuate & Ventilate. 2. Don full PPE. 3. Absorb with inert material (sand, vermiculite). 4. Collect for professional disposal. spill->spill_protocol Yes

Caption: Logical workflow for the proper disposal of 1-Methyl-2-oxoindoline-5-sulfonyl chloride.

References

  • S D FINE-CHEM LIMITED. (n.d.). SULPHURYL CHLORIDE Safety Data Sheet.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
  • Sigma-Aldrich. (2024, November 19). Methanesulfonyl chloride Safety Data Sheet.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press.
  • Thermo Fisher Scientific. (2014, September 17). 1-Methyl-1H-indole-5-sulfonyl chloride Safety Data Sheet.
  • TCI EUROPE N.V. (n.d.). Quinoline-8-sulfonyl Chloride Safety Data Sheet.
  • Fisher Scientific. (2009, September 22). Methanesulfonyl chloride Safety Data Sheet.
  • FUJIFILM Wako Pure Chemical Corporation. (2024, February 15). Methanesulfonyl Chloride Safety Data Sheet.
  • University of Georgia Office of Research. (n.d.). Standard Operating Procedure for Methanesulfonyl Chloride.
  • Benchchem. (n.d.). 1-Methyl-2-oxoindoline-5-sulfonyl chloride.
  • Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.
  • Smolecule. (2024, April 15). 2-Chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methyl-2-oxoindoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical intermediates like 1-Methyl-2-oxoindoline-5-sulfonyl chloride (CAS 166883-20-1) is foundational to innovation. This compound is a valuable building block, particularly for introducing the 1-methyl-2-oxoindoline sulfonamide moiety into target structures.[1] However, its utility is matched by its hazardous nature. The sulfonyl chloride functional group is highly reactive, demanding a rigorous and well-understood safety protocol to ensure operator safety and experimental integrity.[2]

This guide moves beyond a simple checklist. It provides a complete operational plan, grounded in the specific chemical properties of the substance, to ensure you can handle this reagent with confidence and safety. We will explore not just what PPE to wear, but why each component is critical, how to use it in a procedural workflow, and how to manage waste and emergencies.

Hazard Analysis: Understanding the Reactivity of 1-Methyl-2-oxoindoline-5-sulfonyl chloride

The cornerstone of any safety protocol is a deep understanding of the reagent's chemical behavior. 1-Methyl-2-oxoindoline-5-sulfonyl chloride is a corrosive solid that belongs to the sulfonyl chloride class of compounds. Its primary hazards stem from this functional group.

  • Corrosivity: Like many sulfonyl chlorides, this compound is classified as a corrosive material.[1][3] Direct contact can cause severe skin burns and serious eye damage.[3][4] This is not a mild irritant; it is destructive to tissues.

  • Reactivity with Water (Moisture Sensitivity): This is a critical hazard. Sulfonyl chlorides react exothermically with water, including ambient humidity, to produce hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction, R-SO₂Cl + H₂O → R-SO₃H + HCl, means that contact with moisture will liberate toxic and corrosive hydrogen chloride gas.[4][5] This dictates the necessity of a controlled, dry environment for handling.

  • Inhalation Hazard: Due to its reactivity with moisture, inhaling the dust can cause severe irritation and damage to the respiratory tract as it reacts with the moisture in your lungs to form acids.[4][6]

These three properties—corrosivity, moisture reactivity, and inhalation risk—are the pillars upon which our PPE and handling strategy is built.

Core Directive: Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not optional; it is the essential barrier between you and the chemical. For 1-Methyl-2-oxoindoline-5-sulfonyl chloride, a comprehensive ensemble is required.

PPE ComponentSpecificationRationale for Use
Eye & Face Protection Chemical safety goggles and a full-face shield.Goggles provide a seal against dust and splashes. The face shield offers a secondary, broader barrier to protect the entire face from splashes during transfer or in the event of a reactive incident.[7][8] Eyeglasses are insufficient.[9]
Hand Protection Nitrile or Neoprene gloves (double-gloved recommended).Protects hands from direct contact and severe burns. Double-gloving is a best practice to prevent exposure in case the outer glove is compromised. Ensure gloves are rated for chemical resistance.[7][8]
Body Protection Chemical-resistant lab coat or apron over long-sleeved clothing.Protects skin on the arms and torso from spills and dust. A chemical-resistant material is crucial as a standard cotton lab coat may absorb the chemical rather than repel it.[7]
Respiratory Protection NIOSH-approved respirator (N95 minimum for solids).Essential to prevent inhalation of fine dust particles, which can cause severe respiratory damage.[8] All handling of the solid chemical must be done within a certified chemical fume hood to further minimize inhalation risk.[10][11]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills. Standard footwear made of absorbent materials is not appropriate.[8]

Operational Protocol: A Step-by-Step Workflow

Properly using PPE involves a strict, procedural approach from preparation to disposal.

Step 1: Preparation and Engineering Controls
  • Work Area Designation: All handling of 1-Methyl-2-oxoindoline-5-sulfonyl chloride must occur inside a certified chemical fume hood to control dust and vapors.[10][11]

  • Eliminate Moisture: Ensure the fume hood surface and all equipment (spatulas, weigh boats, glassware) are completely dry.

  • Assemble Emergency Equipment: Have an emergency eyewash station and safety shower immediately accessible. Keep a spill kit containing an inert absorbent material like sand or vermiculite nearby. Do not use combustible materials like paper towels for spill cleanup. [10]

  • Prepare for Quenching/Disposal: Have a beaker with a basic solution (e.g., sodium bicarbonate) ready for quenching spatulas and contaminated items.

Step 2: Donning PPE

The following sequence should be followed to avoid contamination:

  • Put on lab coat and closed-toe shoes.

  • Put on the inner pair of gloves.

  • Put on your respirator.

  • Put on safety goggles.

  • Put on the outer pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Put on the face shield.

Step 3: Handling the Chemical
  • Weighing: Carefully weigh the solid in the fume hood. Use a disposable weigh boat to minimize cleaning of contaminated equipment.

  • Transfer: Use a clean, dry spatula for transfers. Avoid any actions that could generate dust.

  • Reaction Setup: If adding to a solvent, ensure the solvent is dry and the reaction is under an inert atmosphere (like nitrogen or argon) if the chemistry is sensitive to moisture.

Step 4: Doffing PPE (Critical to Avoid Exposure)

This process is designed to remove the most contaminated items first.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them in the designated solid hazardous waste container.

  • Face Shield & Goggles: Remove the face shield and goggles from the back.

  • Lab Coat: Remove the lab coat, rolling it so the contaminated outside is folded inward.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Step 5: Decontamination and Disposal
  • Contaminated Equipment: Spatulas, weigh boats, and any other contaminated disposable items should be quenched by carefully adding them to a basic solution to neutralize the reactive sulfonyl chloride.[10]

  • Waste Disposal: All contaminated PPE and quenched materials must be disposed of as hazardous waste according to your institution's and local regulations.[10][11] Do not mix with other waste streams.[10] Uncleaned containers should be treated as the product itself.[10]

Visualizing the Safety Workflow

A logical diagram can help reinforce the key decision points in the handling process.

cluster_prep Preparation Phase cluster_ppe PPE Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep 1. Designate Fume Hood equip 2. Ensure Dry Equipment prep->equip hazards Key Hazards: - Corrosive - Water-Reactive - Inhalation Risk prep->hazards emergency 3. Verify Emergency Gear (Spill Kit, Eyewash) equip->emergency don 4. Don PPE (Full Ensemble) emergency->don Proceed Once Safe handle 5. Handle Chemical in Hood don->handle doff 6. Doff PPE (Contamination-Aware) handle->doff decon 7. Decontaminate & Dispose doff->decon wash 8. Wash Hands Thoroughly decon->wash

Caption: Workflow for safely handling 1-Methyl-2-oxoindoline-5-sulfonyl chloride.

Emergency Procedures: Immediate Response Plan

Even with the best precautions, accidents can happen. Immediate and correct action is vital.

  • Skin Contact: Immediately remove all contaminated clothing.[3][4] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[3][4] If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3][4] Rinse the mouth with water. Seek immediate medical attention.

By understanding the specific hazards of 1-Methyl-2-oxoindoline-5-sulfonyl chloride and adhering to this comprehensive PPE and handling protocol, you can effectively mitigate risks, ensuring both your personal safety and the integrity of your research.

References

  • Benchchem. Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
  • ChemicalBook. (2025-02-01). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • Sigma-Aldrich. (2024-11-19).
  • Safety Data Sheet. (2014-09-17). 1-Methyl-1H-indole-5-sulfonyl chloride.
  • TCI Chemicals. SAFETY DATA SHEET - Quinoline-8-sulfonyl Chloride.
  • Benchchem. 1-Methyl-2-oxoindoline-5-sulfonyl chloride|CAS 166883-20-1.
  • Sciencemadness Wiki. (2023-08-06). Sulfuryl chloride.
  • Safety Data Sheet. (2023-09-05). Furan-2-sulfonyl chloride.
  • Trimaco. (2023-09-08). Essential Chemical PPE.
  • FUJIFILM Wako.
  • UK Health Security Agency. (2024-04-25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Benchchem. 2-Oxoindoline-5-sulfonyl chloride | 199328-31-9.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.